molecular formula C7H8N2O2 B6238723 5-ethylpyrimidine-2-carboxylic acid CAS No. 1554782-53-4

5-ethylpyrimidine-2-carboxylic acid

货号: B6238723
CAS 编号: 1554782-53-4
分子量: 152.2
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-ethylpyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.2. The purity is usually 95.
BenchChem offers high-quality 5-ethylpyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethylpyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1554782-53-4

分子式

C7H8N2O2

分子量

152.2

纯度

95

产品来源

United States
Foundational & Exploratory

Whitepaper: De Novo Synthesis and Process Optimization of 5-Ethylpyrimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4) is a critical structural motif in modern medicinal chemistry, serving as a versatile building block for kinase inhibitors, GPCR antagonists, and modified nucleic acid therapeutics[1]. The incorporation of a 5-ethyl substituent onto the pyrimidine core strategically enhances the lipophilicity and target-binding affinity of the molecule without introducing the excessive steric hindrance associated with larger alkyl groups[1].

This whitepaper details a highly optimized, scalable, and chemoselective four-step synthetic pathway for 5-ethylpyrimidine-2-carboxylic acid. By prioritizing catalytic efficiency and thermodynamic stability, this protocol bypasses the pitfalls of traditional oxidative methods, ensuring high fidelity and yield.

Retrosynthetic Analysis & Route Selection

When designing a synthetic route for 5-alkylpyrimidine-2-carboxylic acids, chemists typically evaluate two primary pathways:

  • Oxidation Route: Oxidation of a 2-methylpyrimidine precursor.

  • Cross-Coupling Route: Cyanation of a 2-halopyrimidine followed by hydrolysis[2].

Causality for Route Selection: The oxidation route is highly problematic for 5-ethyl derivatives. The benzylic-like protons on the 5-ethyl group are highly susceptible to oxidation. Employing strong oxidants (such as KMnO₄ or SeO₂) to convert a 2-methyl group into a carboxylic acid inevitably leads to competitive over-oxidation at the 5-ethyl position, yielding unwanted 5-acetyl or 5-carboxyl byproducts.

To guarantee absolute chemoselectivity, we employ the Cross-Coupling Route . By starting with a controlled condensation to form the pyrimidine core, followed by halogenation, palladium-catalyzed cyanation, and strictly controlled alkaline hydrolysis, we protect the integrity of the 5-ethyl group while achieving high overall yields[2].

Process Visualization Workflow

SynthesisPathway SM Starting Materials: Urea + 2-Ethyl-3-(dimethylamino)acrolein Condensation Base-Catalyzed Condensation Formation of Pyrimidine Core SM->Condensation Int1 Intermediate 1: 5-Ethyl-2(1H)-pyrimidinone Condensation->Int1 85% Yield Chlorination Nucleophilic Substitution (SNAr) POCl3 + Pyridine Catalyst Int1->Chlorination Int2 Intermediate 2: 2-Chloro-5-ethylpyrimidine Chlorination->Int2 92% Yield Cyanation Palladium Cross-Coupling Zn(CN)2, Pd2(dba)3, dppf Int2->Cyanation Int3 Intermediate 3: 5-Ethyl-2-cyanopyrimidine Cyanation->Int3 88% Yield Hydrolysis Alkaline Hydrolysis & Acidification NaOH (aq) -> HCl (aq) Int3->Hydrolysis Product Final Product: 5-Ethylpyrimidine-2-carboxylic acid Hydrolysis->Product 95% Yield

Fig 1: Four-step synthetic workflow for 5-ethylpyrimidine-2-carboxylic acid.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Pyrimidine Core Assembly (Condensation)

Objective: Synthesis of 5-ethyl-2(1H)-pyrimidinone.

  • Protocol: In a round-bottom flask, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol. Add urea (1.0 eq) and 2-ethyl-3-(dimethylamino)acrolein (1.1 eq). Heat the reaction mixture to reflux (80°C) for 4 hours under a nitrogen atmosphere. Cool to room temperature, concentrate the solvent in vacuo, and neutralize the residue with 1M HCl to pH 6. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality & Logic: Utilizing an enamine (dimethylaminoacrolein) rather than a standard 1,3-dicarbonyl prevents competing self-condensation pathways. The dimethylamine acts as an excellent leaving group, driving the cyclization forward with high regioselectivity.

Step 2: Halogenation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-chloro-5-ethylpyrimidine[3].

  • Protocol: In a Teflon-lined stainless steel reactor, combine 5-ethyl-2(1H)-pyrimidinone (1.0 eq) and anhydrous pyridine (1.0 eq). Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) while stirring. Seal the reactor and heat to 160°C for 2 hours. Cool the reactor to room temperature and carefully quench by pouring the mixture over crushed ice with vigorous stirring in a fume hood. Extract with dichloromethane (DCM), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate[3].

  • Causality & Logic: Traditional chlorinations use POCl₃ as both reagent and solvent, generating massive hazardous waste. By introducing pyridine, we form a highly electrophilic Vilsmeier-type intermediate in situ. This nucleophilic catalysis drastically reduces the required equivalents of POCl₃, enabling a safer, near solvent-free scale-up[3].

Step 3: Palladium-Catalyzed Cyanation

Objective: Synthesis of 5-ethyl-2-cyanopyrimidine.

  • Protocol: In a Schlenk flask under argon, combine 2-chloro-5-ethylpyrimidine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%). Add anhydrous DMF (0.2 M). Degas the mixture via the freeze-pump-thaw method (3 cycles). Heat the sealed flask to 100°C for 12 hours. Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous ammonia. Wash the organic layer with brine, dry, and purify via flash column chromatography (Hexanes/EtOAc).

  • Causality & Logic: The 2-position of the pyrimidine ring is highly electron-deficient, making it an ideal electrophile for cross-coupling. Zn(CN)₂ is explicitly chosen over NaCN or KCN. Highly soluble cyanide salts release free CN⁻ too rapidly, which strongly coordinates to palladium and poisons the catalyst. Zn(CN)₂ acts as a slow-release cyanide reservoir, maintaining catalytic turnover. The aqueous ammonia wash is critical during workup to selectively solubilize and remove toxic zinc salts.

Step 4: Alkaline Hydrolysis of the Nitrile

Objective: Synthesis of 5-ethylpyrimidine-2-carboxylic acid[2].

  • Protocol: Dissolve 5-ethyl-2-cyanopyrimidine (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous NaOH (3.0 eq). Heat the mixture to 60°C for 3 hours until ammonia evolution ceases and TLC indicates complete consumption of the nitrile. Cool the reaction to 0°C in an ice bath. Carefully acidify the solution dropwise with 2M HCl until the pH reaches 2.5. The target compound will precipitate as a white solid. Filter, wash with ice-cold water, and dry under high vacuum[2].

  • Causality & Logic: Pyrimidine-2-carboxylic acids are notoriously prone to spontaneous decarboxylation when exposed to strong acids at elevated temperatures. Therefore, an alkaline hydrolysis approach is mandatory. Ethanol is used as a co-solvent to ensure the lipophilic nitrile remains in solution. Acidification must be performed strictly at 0°C to trap the free carboxylic acid without providing the thermal energy required for decarboxylation[2].

Quantitative Data Summary

The following table summarizes the key metrics for the optimized four-step synthesis, demonstrating high efficiency suitable for pilot-scale manufacturing.

StepChemical TransformationKey Reagents & CatalystsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 CondensationUrea, 2-Ethyl-3-(dimethylamino)acrolein, NaOEt80485%>95.0%
2 ChlorinationPOCl₃, Pyridine160292%>98.5%
3 CyanationZn(CN)₂, Pd₂(dba)₃, dppf, DMF1001288%>97.0%
4 HydrolysisNaOH (aq), EtOH, then HCl (aq)60395%>99.2%

References

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage.ACS Publications.
  • Pyrimidine-2-carboxylate.Benchchem.
  • Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-ethylpyrimidine.Benchchem.

Sources

5-Ethylpyrimidine-2-Carboxylic Acid: Chemical Properties, Synthesis, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing small-molecule inhibitors that balance target affinity with pharmacokinetic viability. 5-Ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4) represents a highly privileged nitrogen-containing heterocyclic building block in modern medicinal chemistry. The pyrimidine core mimics natural nucleic acid substrates, allowing it to interface seamlessly with a variety of kinase and tautomerase active sites.

The strategic placement of the ethyl group at the C5 position and the carboxylic acid at the C2 position is not coincidental. This specific functionalization creates a dual-action pharmacophore: the carboxylic acid acts as a rigid, directional hydrogen-bond anchor, while the 5-ethyl moiety fine-tunes the lipophilicity to exploit deep hydrophobic sub-pockets within target proteins. This guide details the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to leverage this compound effectively.

Physicochemical Properties & Structural Analysis

To predict the behavior of 5-ethylpyrimidine-2-carboxylic acid in both synthetic workflows and biological assays, we must first establish its quantitative parameters. Table 1 summarizes these properties and the direct causality behind their significance in drug design.

Table 1: Quantitative Physicochemical Data of 5-Ethylpyrimidine-2-carboxylic acid

PropertyValueCausality / Significance in Drug Design
CAS Number 1554782-53-4Unique identifier for procurement and literature tracking .
Molecular Formula C₇H₈N₂O₂Dictates baseline atomic composition and mass.
Molecular Weight 152.15 g/mol Low MW allows for extensive downstream derivatization while remaining well within Lipinski's Rule of 5.
LogP (Predicted) ~0.8 - 1.2Provides an optimal balance of aqueous solubility for formulation and membrane permeability for cellular assays.
pKa (Carboxyl) ~2.5 - 3.0Exists primarily as a carboxylate anion at physiological pH (7.4), facilitating strong salt bridges with basic amino acid residues.
H-Bond Donors 1Crucial for interacting with backbone amides (e.g., the catalytic Pro-1 in D-DT/MIF-1 targets) .
H-Bond Acceptors 4Pyrimidine nitrogens and carboxylate oxygens act as strong acceptors, stabilizing the active conformation.

Mechanistic Role in Drug Discovery

The utility of 5-ethylpyrimidine-2-carboxylic acid derivatives is grounded in their structural complementarity to specific enzymatic active sites.

  • The Pyrimidine Core: By mimicking natural pyrimidines, the scaffold competitively inhibits enzymes that utilize nucleotide substrates . The sp2 hybridized nitrogens provide critical dipole interactions.

  • The 2-Carboxylic Acid Moiety: This is the primary anchoring point. In targets like Macrophage Migration Inhibitory Factor-1 (MIF-1) or D-Dopachrome Tautomerase (D-DT), the carboxylic acid forms a highly conserved hydrogen bond network with the N-terminal proline (Pro-1).

  • The 5-Ethyl Substitution: Moving from a standard 5-methyl to a 5-ethyl group increases the logP by approximately 0.5 units. This seemingly minor extension allows the molecule to probe deeper into hydrophobic pockets, increasing binding affinity (lower KD​ ) via enhanced van der Waals interactions without introducing the steric clash associated with larger propyl or butyl chains.

Mechanism N1 5-Ethylpyrimidine-2-carboxylic acid (Pharmacophore) N2 Target Enzyme (e.g., Kinase / D-DT) N1->N2 Binds to Active Site N3 Hydrogen Bonding (Carboxylic Acid - Pro-1) N2->N3 Anchoring N4 Hydrophobic Pocket Fit (5-Ethyl Group) N2->N4 Affinity Enhancement N5 Enzyme Inhibition (Signal Interruption) N3->N5 N4->N5 N6 Downstream Pathway Blockade (Antiproliferative Effect) N5->N6 Therapeutic Outcome

Fig 1. Logical relationship of 5-ethylpyrimidine-2-carboxylic acid binding and signal interruption.

Synthetic Methodologies & Self-Validating Protocols

While pyrimidine-2-carboxylic acids can be synthesized via the oxidation of 2-methylpyrimidines using Selenium Dioxide ( SeO2​ ), this route generates toxic byproducts and often requires challenging purification. As a robust alternative, I recommend the base-catalyzed hydrolysis of 5-ethylpyrimidine-2-carbonitrile .

Protocol 1: Base-Catalyzed Hydrolysis Workflow

Causality of Design: We explicitly avoid strong acid-catalyzed hydrolysis at elevated temperatures. Pyrimidine-2-carboxylic acids are notorious for undergoing a Hammick-type decarboxylation in acidic media (pH < 2), where the protonated ring nitrogen facilitates the loss of CO2​ to form an ylide intermediate . Base catalysis bypasses this degradation pathway entirely.

Step-by-Step Methodology:

  • Initiation: Dissolve 10 mmol of 5-ethylpyrimidine-2-carbonitrile in 20 mL of absolute ethanol. Causality: Ethanol acts as a miscible co-solvent, ensuring the lipophilic nitrile is fully solvated before the aqueous base is introduced.

  • Reagent Addition: Add 30 mL of 2M aqueous NaOH dropwise over 10 minutes. Causality: Gradual addition prevents localized exothermic spikes that could trigger unwanted side reactions.

  • Reflux: Heat the reaction mixture to 70°C for 4 hours. Validation Check: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The complete disappearance of the high-Rf nitrile spot and the appearance of a baseline spot (the sodium carboxylate salt) validates that the cleavage is complete.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol, leaving only the aqueous layer.

  • Controlled Acidification (Critical Step): Cool the aqueous layer to 0°C in an ice bath. Carefully acidify with 1M HCl until the pH reaches exactly 3.0 . Causality: The pKa of the carboxylic acid is ~2.8. Adjusting to pH 3.0 ensures the compound is sufficiently protonated to precipitate out of the aqueous solution, while strictly avoiding the hyper-acidic conditions (pH < 2) that would protonate the pyrimidine nitrogens and trigger Hammick decarboxylation.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold distilled water, and dry under high vacuum for 12 hours. Validation Check: 1H -NMR (DMSO- d6​ ) must show the disappearance of the nitrile carbon signal and the presence of a broad -OH singlet at ~13 ppm, confirming the structural integrity of the final product.

Synthesis A 5-Ethylpyrimidine-2-carbonitrile (Precursor) B Base-Catalyzed Hydrolysis (NaOH / EtOH, 70°C) A->B Initiation C Sodium Carboxylate Intermediate (Aqueous Soluble) B->C Reflux & Cleavage D Controlled Acidification (1M HCl to pH 3.0) C->D pH Adjustment E 5-Ethylpyrimidine-2-carboxylic acid (Target Compound) D->E Precipitation

Fig 2. Self-validating synthetic workflow for 5-ethylpyrimidine-2-carboxylic acid via hydrolysis.

Application: Binding Affinity Assay Protocol

Once synthesized, the compound (or its downstream amide derivatives) must be validated for target engagement. Surface Plasmon Resonance (SPR) is the gold standard for this validation.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
  • Immobilization: Immobilize the target protein (e.g., purified D-DT) on a CM5 sensor chip using standard EDC/NHS amine coupling. Causality: Amine coupling provides a stable, covalent attachment that withstands the regeneration cycles required for extensive small-molecule screening.

  • Analyte Preparation: Prepare serial dilutions of the pyrimidine derivative (0.1 µM to 10 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Causality: The inclusion of 5% DMSO is critical; it ensures the lipophilic 5-ethyl group remains fully solvated, preventing nonspecific aggregation on the chip surface.

  • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Validation: A dose-dependent increase in Response Units (RU) validates specific binding. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise KD​ (dissociation constant) values.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution". Canadian Journal of Chemistry (1977). URL:[Link]

  • Olayinka, et al. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics". Science Alert (2015). URL:[Link]

  • ACS Publications. "Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors". Journal of Medicinal Chemistry. URL:[Link]

An In-depth Technical Guide to 5-Ethylpyrimidine-2-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: Initial database searches for "5-ethylpyrimidine-2-carboxylic acid" do not yield a specific, commercially available compound with an assigned CAS number. However, its structural isomer, 5-ethylpyridine -2-carboxylic acid, is a well-documented compound with CAS number 770-08-1.[1][2] This guide will focus on the pyrimidine derivative as requested, providing a scientifically grounded projection of its synthesis, properties, and potential applications based on established principles of heterocyclic chemistry and related literature.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, theoretical properties, and potential applications of 5-ethylpyrimidine-2-carboxylic acid.

Introduction to Pyrimidine Carboxylic Acids

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including antiviral and anticancer agents.[3][4] The carboxylic acid functional group, when attached to this ring, provides a versatile handle for chemical modifications such as amidation and esterification, enabling the synthesis of a wide array of derivatives for biological screening.[3][5] The introduction of an ethyl group at the 5-position is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target binding affinity.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Ethylpyrimidine-2-carboxylic Acid

PropertyPredicted Value/Information
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4.

Synthesis of 5-Ethylpyrimidine-2-carboxylic Acid: A Proposed Pathway

The synthesis of 5-ethylpyrimidine-2-carboxylic acid can be approached through several established methods for constructing substituted pyrimidine rings. A plausible and efficient route involves the condensation of a suitable three-carbon precursor with an amidine, followed by functional group manipulation.

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-ethylpyrimidine-2-carboxylic acid is outlined below. This multi-step synthesis leverages common reactions in heterocyclic chemistry.

Synthesis of 5-Ethylpyrimidine-2-carboxylic Acid diethyl_malonate Diethyl malonate intermediate1 Diethyl 2-propionylmalonate diethyl_malonate->intermediate1 Claisen Condensation sodium_ethoxide Sodium ethoxide ethyl_propionate Ethyl propionate ethyl_propionate->intermediate1 formamidine Formamidine intermediate2 Ethyl 2-methyl-4,6-dihydroxypyrimidine-5-carboxylate formamidine->intermediate2 n_bromosuccinimide N-Bromosuccinimide (NBS) ethyl_boronic_acid Ethyl boronic acid intermediate4 Ethyl 4-chloro-6-ethyl-2-methylpyrimidine-5-carboxylate ethyl_boronic_acid->intermediate4 pd_catalyst Pd catalyst pd_catalyst->intermediate4 base Base (e.g., K2CO3) base->intermediate4 hydrolysis Hydrolysis (e.g., NaOH, H2O) intermediate1->intermediate2 Condensation intermediate3 Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate intermediate2->intermediate3 Chlorination (e.g., POCl3) intermediate3->intermediate4 Suzuki Coupling intermediate5 Ethyl 5-ethylpyrimidine-2-carboxylate intermediate4->intermediate5 Dechlorination product 5-Ethylpyrimidine-2-carboxylic acid intermediate5->product Hydrolysis

Caption: Proposed synthetic pathway for 5-ethylpyrimidine-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-propionylmalonate

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature under an inert atmosphere.

  • After stirring for 30 minutes, add ethyl propionate dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction to generate the β-keto ester required for the subsequent cyclization.

Step 2: Synthesis of Ethyl 2-methyl-4,6-dihydroxypyrimidine-5-carboxylate

  • Dissolve the diethyl 2-propionylmalonate and formamidine hydrochloride in ethanol.

  • Add a base, such as sodium ethoxide, and heat the mixture to reflux for 6-8 hours.

  • Cool the reaction and acidify to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry.

Causality: This is a standard pyrimidine synthesis via the Prinzbach reaction, where the diketoester condenses with an amidine to form the pyrimidine ring.

Step 3: Synthesis of Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate

  • Treat the dihydroxypyrimidine from the previous step with an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline).

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product.

Causality: The hydroxyl groups are converted to chloro groups, which are excellent leaving groups for subsequent cross-coupling reactions.

Step 4: Synthesis of Ethyl 4-chloro-6-ethyl-2-methylpyrimidine-5-carboxylate

  • In a suitable solvent (e.g., dioxane/water), combine the dichloropyrimidine, ethyl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Perform an aqueous workup and purify the product by column chromatography.

Causality: The Suzuki coupling is a highly efficient and versatile method for forming carbon-carbon bonds, allowing for the selective introduction of the ethyl group at one of the chloro-positions.

Step 5: Dechlorination to Ethyl 5-ethylpyrimidine-2-carboxylate

  • Dissolve the chloro-ethyl-pyrimidine in a suitable solvent like ethanol.

  • Add a palladium on carbon (Pd/C) catalyst and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).

  • Stir at room temperature until the starting material is consumed.

  • Filter off the catalyst and concentrate the solvent.

Causality: Catalytic hydrogenation is a standard method for the reductive removal of halogen atoms from aromatic rings.

Step 6: Hydrolysis to 5-Ethylpyrimidine-2-carboxylic acid

  • Dissolve the ethyl 5-ethylpyrimidine-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a base such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield the final product.

Causality: Saponification (base-catalyzed hydrolysis) of the ester is a robust method to obtain the corresponding carboxylic acid.

Potential Applications in Research and Drug Development

Pyrimidine carboxylic acids are valuable building blocks in medicinal chemistry.[4] 5-Ethylpyrimidine-2-carboxylic acid, once synthesized, could be explored for several applications:

  • Anticancer Agents: The pyrimidine scaffold is present in many anticancer drugs. This compound could serve as a starting material for the synthesis of novel kinase inhibitors or other targeted therapies.[6]

  • Antiviral and Antimicrobial Agents: Pyrimidine derivatives are known for their antiviral and antimicrobial activities.[4]

  • Agrochemicals: Pyrimidine-based compounds are also used in the development of herbicides and fungicides.[4]

  • Materials Science: The liquid-crystal properties of some pyrimidine derivatives suggest potential applications in materials science.[7]

Potential_Applications main_compound 5-Ethylpyrimidine- 2-carboxylic Acid drug_discovery Drug Discovery main_compound->drug_discovery agrochemicals Agrochemicals main_compound->agrochemicals materials_science Materials Science main_compound->materials_science anticancer Anticancer Agents drug_discovery->anticancer antiviral Antiviral Agents drug_discovery->antiviral antimicrobial Antimicrobial Agents drug_discovery->antimicrobial herbicides Herbicides agrochemicals->herbicides fungicides Fungicides agrochemicals->fungicides liquid_crystals Liquid Crystals materials_science->liquid_crystals

Caption: Potential application areas for 5-ethylpyrimidine-2-carboxylic acid.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-ethylpyrimidine-2-carboxylic acid. However, based on related pyrimidine and carboxylic acid compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

While "5-ethylpyrimidine-2-carboxylic acid" is not a readily cataloged chemical, this guide provides a robust framework for its synthesis, predicted properties, and potential applications. The proposed synthetic route is based on well-established chemical principles and offers a clear path for its preparation in a laboratory setting. The versatility of the pyrimidine carboxylic acid scaffold suggests that this compound could be a valuable building block for the development of new therapeutics and functional materials.

References

  • Future Science. (2022). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. [Link]

  • MDPI. (2022). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]

  • IntechOpen. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • PubChem. Ethyl 5-pyrimidinecarboxylate. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • OSTI.gov. (1986). Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters. [Link]

  • Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Oriental Journal of Chemistry. (2024). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. [Link]

  • PubChem. 5-Aminopyrimidine-2-carboxylic Acid. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

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An In-depth Technical Guide to 5-ethylpyrimidine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-ethylpyrimidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited, this document synthesizes information from closely related pyrimidine carboxylic acids to offer valuable insights into its physicochemical properties, potential synthetic routes, and prospective applications. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. This guide serves as a foundational resource for researchers looking to explore the therapeutic potential of 5-ethylpyrimidine-2-carboxylic acid and its analogs.

Introduction to 5-ethylpyrimidine-2-carboxylic acid

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine. This prevalence in nature has made the pyrimidine scaffold a cornerstone in the design and development of novel therapeutic agents.[1] Pyrimidine derivatives exhibit a remarkable diversity of pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1]

5-ethylpyrimidine-2-carboxylic acid belongs to this important class of compounds. Its structure, featuring an ethyl group at the 5-position and a carboxylic acid at the 2-position, offers unique opportunities for molecular interactions and further chemical modifications. The carboxylic acid moiety, in particular, serves as a versatile handle for the synthesis of amides, esters, and other derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will delve into the key characteristics of 5-ethylpyrimidine-2-carboxylic acid, providing a theoretical framework and practical insights for its synthesis and potential applications.

Physicochemical Properties

Due to the limited availability of specific experimental data for 5-ethylpyrimidine-2-carboxylic acid, the following table summarizes its calculated properties and provides experimental data for closely related isomers, pyrimidine-2-carboxylic acid and pyrimidine-5-carboxylic acid, for comparative purposes.

Property5-ethylpyrimidine-2-carboxylic acid (Calculated/Predicted)Pyrimidine-2-carboxylic acid (Experimental)Pyrimidine-5-carboxylic acid (Experimental)
Molecular Formula C₇H₈N₂O₂C₅H₄N₂O₂[2][3]C₅H₄N₂O₂[4]
Molecular Weight 152.15 g/mol 124.10 g/mol [2][3]124.10 g/mol [4]
Melting Point Not available182-185 °C[2]Not available
pKa Predicted: ~3.1Predicted: 3.08 ± 0.10[2]Not available
Solubility Predicted to be soluble in polar organic solvents like ethanol, DMSO, and DMF.Soluble in ethanol, DMSO, DMF, and PBS.[2]Not available
Appearance Predicted to be a white to off-white solid.White to off-white solid.[2]Not available

Chemical Structure:

G reagent1 Ethyl amidine hydrochloride intermediate Ethyl 5-ethylpyrimidine-2-carboxylate reagent1->intermediate Condensation reagent2 Sodium 3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-olate reagent2->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O, heat) intermediate->hydrolysis product 5-ethylpyrimidine-2-carboxylic acid hydrolysis->product

Caption: Proposed synthetic workflow for 5-ethylpyrimidine-2-carboxylic acid.

Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of Ethyl 5-ethylpyrimidine-2-carboxylate

  • Reaction Setup: To a solution of sodium 3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-olate (1.1 equivalents) in anhydrous dimethylformamide (DMF), add ethyl amidine hydrochloride (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl 5-ethylpyrimidine-2-carboxylate.

Step 2: Hydrolysis to 5-ethylpyrimidine-2-carboxylic acid

  • Reaction Setup: Dissolve the ethyl 5-ethylpyrimidine-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours until the ester is completely consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4. The product, 5-ethylpyrimidine-2-carboxylic acid, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Research

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs incorporating this heterocycle. [1]These include anticancer agents (e.g., 5-fluorouracil), antiviral drugs (e.g., zidovudine), and antibacterial medications (e.g., trimethoprim). The diverse biological activities associated with pyrimidine derivatives make 5-ethylpyrimidine-2-carboxylic acid a promising starting point for the development of new therapeutic agents.

The ethyl group at the 5-position can influence the lipophilicity and steric interactions of the molecule with its biological target. The carboxylic acid at the 2-position provides a crucial point for derivatization, allowing for the creation of compound libraries for high-throughput screening. Potential therapeutic areas for derivatives of 5-ethylpyrimidine-2-carboxylic acid could include:

  • Oncology: Many pyrimidine analogs function as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells.

  • Infectious Diseases: The pyrimidine ring is a key component of inhibitors of various microbial enzymes.

  • Inflammation and Immunology: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties. [1]

Conclusion

5-ethylpyrimidine-2-carboxylic acid represents a molecule of significant interest for researchers in drug discovery and organic synthesis. While specific experimental data for this compound is currently scarce, this guide provides a solid foundation for its investigation by leveraging data from closely related analogs. The proposed synthetic routes offer a practical starting point for its preparation in the laboratory. The well-documented and diverse biological activities of the pyrimidine scaffold strongly suggest that derivatives of 5-ethylpyrimidine-2-carboxylic acid hold considerable promise for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to unlock its full potential.

Sources

An In-depth Technical Guide to 5-ethylpyrimidine-2-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This guide focuses on a specific derivative, 5-ethylpyrimidine-2-carboxylic acid, providing a comprehensive overview of its chemical identity, a detailed exploration of its synthesis, and an in-depth discussion of its potential applications in drug discovery and development.

Part 1: Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is 5-ethylpyrimidine-2-carboxylic acid . This name systematically describes a pyrimidine ring with an ethyl group substituted at the 5-position and a carboxylic acid group at the 2-position.

Molecular Structure and Physicochemical Properties

The structure of 5-ethylpyrimidine-2-carboxylic acid incorporates the aromatic pyrimidine ring, which imparts a degree of rigidity and specific electronic properties. The carboxylic acid group at the 2-position is a key functional group, capable of acting as a hydrogen bond donor and acceptor, which is crucial for molecular interactions with biological targets. The ethyl group at the 5-position adds lipophilicity to the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties of 5-ethylpyrimidine-2-carboxylic acid

PropertyPredicted Value
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
XLogP30.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area63.1 Ų
pKa (most acidic)~3.5 (estimated for the carboxylic acid)
Spectroscopic Characterization

While experimental spectra for 5-ethylpyrimidine-2-carboxylic acid are not publicly available, a predictive analysis based on the spectroscopy of related compounds can provide valuable insights for its characterization.[4][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the ethyl group protons (a triplet and a quartet), and a broad singlet for the carboxylic acid proton, typically downfield (10-12 ppm).[6][7] The pyrimidine ring protons at positions 4 and 6 would appear as singlets in the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be significantly deshielded (160-180 ppm).[6] The carbons of the pyrimidine ring and the ethyl group would have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations from the pyrimidine ring.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Part 2: Synthesis of 5-ethylpyrimidine-2-carboxylic acid

A direct, one-pot synthesis of 5-ethylpyrimidine-2-carboxylic acid is not prominently described in the literature. However, a rational and efficient synthetic strategy can be designed based on established methods for the synthesis of the pyrimidine core and subsequent functionalization. A plausible and robust approach involves a multi-step synthesis starting from a 5-halopyrimidine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethyl group, and finally, hydrolysis of an ester to yield the desired carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis follows a convergent strategy, first constructing the pyrimidine-2-carboxylate core and then introducing the 5-ethyl substituent.

Synthetic_Pathway cluster_0 Step 1: Alkoxycarbonylation cluster_1 Step 2: Ethylation cluster_2 Step 3: Hydrolysis A 5-Bromopyrimidine B Ethyl 5-Bromopyrimidine-4-carboxylate A->B Minisci Reaction (e.g., with ethyl pyruvate) C Ethyl 5-Ethylpyrimidine-4-carboxylate B->C Suzuki Cross-Coupling (Ethylboronic acid, Pd catalyst) D 5-Ethylpyrimidine-2-carboxylic acid C->D Base or Acid Hydrolysis

Caption: Proposed synthetic workflow for 5-ethylpyrimidine-2-carboxylic acid.

Detailed Experimental Protocols

The Minisci reaction provides a powerful method for the direct C-H functionalization of electron-deficient heterocycles.[8] This protocol describes the alkoxycarbonylation of 5-bromopyrimidine.

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (DCM)

  • Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromopyrimidine (1.0 eq) in a mixture of dichloromethane and water, add ethyl pyruvate (3.0 eq) and a catalytic amount of silver nitrate (0.1 eq).

  • Add concentrated sulfuric acid (1.0 eq) dropwise at 0 °C.

  • To this mixture, add a solution of ammonium persulfate (2.0 eq) in water dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-bromopyrimidine-4-carboxylate.

Palladium-catalyzed cross-coupling reactions are highly effective for the formation of carbon-carbon bonds.[9][10] The Suzuki coupling is particularly useful for coupling alkylboronic acids with aryl halides.[11]

Materials:

  • Ethyl 5-bromopyrimidine-4-carboxylate

  • Ethylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine ethyl 5-bromopyrimidine-4-carboxylate (1.0 eq), ethylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield ethyl 5-ethylpyrimidine-4-carboxylate.

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 5-ethylpyrimidine-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-ethylpyrimidine-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-ethylpyrimidine-2-carboxylic acid.

Part 3: Potential Applications and Biological Significance

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of endogenous purines and pyrimidines, allowing for interactions with a wide range of biological targets.[3][12]

Rationale for Biological Activity

The structural features of 5-ethylpyrimidine-2-carboxylic acid suggest several potential avenues for biological activity:

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes.

  • Receptor Modulation: The pyrimidine ring can engage in π-π stacking and hydrogen bonding interactions with receptors.

  • Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties.[3]

Potential Therapeutic Areas

Based on the known activities of related pyrimidine derivatives, 5-ethylpyrimidine-2-carboxylic acid and its analogs could be investigated for a variety of therapeutic applications:

  • Oncology: Many pyrimidine derivatives are used as anticancer agents, often by inhibiting kinases or other enzymes involved in cell proliferation.[2]

  • Infectious Diseases: The pyrimidine scaffold is found in numerous antiviral, antibacterial, and antifungal drugs.[13]

  • Inflammatory Diseases: Pyrimidine derivatives have been explored as anti-inflammatory agents.

Conclusion

5-Ethylpyrimidine-2-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While not a commercially available compound, its synthesis is achievable through a well-defined, multi-step pathway involving established and reliable chemical transformations. The structural features of this compound, particularly the presence of the pyrimidine core and the carboxylic acid functional group, suggest a high potential for biological activity across various therapeutic areas. This guide provides a solid foundation for researchers to undertake the synthesis and exploration of 5-ethylpyrimidine-2-carboxylic acid and its derivatives as potential new therapeutic agents.

References

  • Synthesis and biological investigations of 5-substituted pyrimidine nucleosides coupled to a dihydropyridine/pyridinium salt redox chemical delivery system. (2001). Archiv der Pharmazie, 334(11), 351-356.
  • Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC.
  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1301, 137351.
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Deriv
  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. (n.d.). ChemRxiv.
  • ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[2][13][14]triazole-3-carboxylic acid ethyl ester. (n.d.). ResearchGate.

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Biologically Important Pyrimidines - A Review. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (n.d.).
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substr
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Deriv
  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Applic
  • Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. (2022). Dalton Transactions, 51(40), 15331-15346.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). International Journal of Molecular Sciences, 24(10), 8891.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. (2015). Molecules, 20(6), 9697-9729.
  • A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. (2021). Ignited Minds Journals.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2244-2253.
  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (n.d.). PMC.

Sources

A Technical Guide to the Spectral Analysis of 5-ethylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethylpyrimidine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application in novel therapeutic agents. Spectroscopic analysis provides a powerful, non-destructive means to elucidate the molecular structure and purity of such compounds. This guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-ethylpyrimidine-2-carboxylic acid. The presented spectral data are predicted based on established principles and known data for analogous structures, providing a robust framework for the characterization of this and similar pyrimidine derivatives.

Molecular Structure and Spectroscopic Overview

The structure of 5-ethylpyrimidine-2-carboxylic acid, presented below, dictates its spectral characteristics. The molecule comprises a pyrimidine ring substituted with an ethyl group at the C5 position and a carboxylic acid at the C2 position. The aromatic nature of the pyrimidine ring, coupled with the electronic effects of the electron-withdrawing carboxylic acid and the electron-donating ethyl group, gives rise to a unique spectral fingerprint.

Predicted Spectroscopic Summary

Technique Key Expected Features
¹H NMR Aromatic protons on the pyrimidine ring, signals for the ethyl group (quartet and triplet), and a broad singlet for the carboxylic acid proton.
¹³C NMR Aromatic carbons of the pyrimidine ring, carbons of the ethyl group, and a characteristic downfield signal for the carboxylic acid carbonyl carbon.
IR Spectroscopy Broad O-H stretch from the carboxylic acid, C=O stretch, C=N and C=C stretches from the pyrimidine ring, and C-H stretches from the ethyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, and characteristic fragmentation patterns involving the loss of the carboxylic acid group and cleavage of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3]

¹H NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum of 5-ethylpyrimidine-2-carboxylic acid is expected to display distinct signals corresponding to the protons on the pyrimidine ring, the ethyl substituent, and the carboxylic acid. The chemical shifts are influenced by the electron density around each proton.[4]

Table 1: Predicted ¹H NMR Data for 5-ethylpyrimidine-2-carboxylic acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4, H6~8.9 - 9.2s-
-COOH~10 - 13br s-
-CH₂-~2.8 - 3.1q~7.5
-CH₃~1.2 - 1.5t~7.5
  • Aromatic Protons (H4, H6): The two equivalent protons on the pyrimidine ring are expected to appear as a singlet in the downfield region, typical for aromatic protons in electron-deficient heterocyclic systems.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will likely appear as a broad singlet at a very downfield chemical shift, a characteristic feature of carboxylic acids.[5]

  • Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) adjacent to the pyrimidine ring will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[6] Each unique carbon atom in 5-ethylpyrimidine-2-carboxylic acid will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for 5-ethylpyrimidine-2-carboxylic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~160 - 170
C2 (Pyrimidine Ring)~150 - 155
C4, C6 (Pyrimidine Ring)~157 - 162
C5 (Pyrimidine Ring)~125 - 130
-CH₂- (Ethyl Group)~25 - 30
-CH₃ (Ethyl Group)~12 - 16
  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.[7][8]

  • Pyrimidine Ring Carbons (C2, C4, C6, C5): The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C2, C4, and C6 will be downfield due to their proximity to the electronegative nitrogen atoms. C5, bearing the ethyl group, will be more upfield relative to the other ring carbons.

  • Ethyl Group Carbons (-CH₂- and -CH₃): These aliphatic carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Table 3: Predicted Characteristic IR Absorptions for 5-ethylpyrimidine-2-carboxylic acid

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)~3000 - 3100Medium
C-H Stretch (Aliphatic)~2850 - 2970Medium
C=O Stretch (Carboxylic Acid)~1700 - 1725Strong
C=N and C=C Stretch (Ring)~1450 - 1620Medium to Strong
C-O Stretch (Carboxylic Acid)~1200 - 1320Medium
O-H Bend (Carboxylic Acid)~910 - 950 and ~1395 - 1440Medium, Broad
  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which often overlaps with the C-H stretching region.[5][10] This broadness is due to hydrogen bonding between carboxylic acid molecules.[10]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected.[11]

  • Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1450-1620 cm⁻¹ region.[9]

  • C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[2][12]

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 5-ethylpyrimidine-2-carboxylic acid is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecule is anticipated to follow pathways characteristic of both pyrimidines and carboxylic acids.[1][13]

  • Loss of the Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of CO₂ (44 Da) after rearrangement.[14]

  • Cleavage of the Ethyl Group: The ethyl group can undergo cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da).

  • Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, although the stability of the aromatic ring often results in its retention in many fragment ions.[12]

Diagram: Predicted Mass Spectrometry Fragmentation of 5-ethylpyrimidine-2-carboxylic acid

G M [M]⁺ 5-ethylpyrimidine- 2-carboxylic acid F1 [M - COOH]⁺ M->F1 - •COOH F2 [M - C₂H₅]⁺ M->F2 - •C₂H₅ F3 [M - CH₃]⁺ F2->F3 - CH₂

Caption: Predicted major fragmentation pathways for 5-ethylpyrimidine-2-carboxylic acid in EI-MS.

Experimental Protocols

To obtain the spectral data discussed, the following general experimental protocols can be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-ethylpyrimidine-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument: Use a 300-600 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide.

  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.[2]

  • Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Diagram: General Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-ethylpyrimidine- 2-carboxylic acid NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec Sample->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and Mass Spec data for 5-ethylpyrimidine-2-carboxylic acid. By understanding the expected spectral features and the underlying principles of these analytical techniques, researchers can confidently characterize this and related pyrimidine derivatives. The provided protocols offer a starting point for experimental work, which can be optimized for specific instrumentation and research objectives. The combination of these spectroscopic methods provides a powerful and self-validating system for the unambiguous structural elucidation of novel compounds in drug discovery and development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • BenchChem. (2025).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (1977). Canadian Journal of Chemistry, 55(1), 1-8.
  • IR, NMR spectral data of pyrimidine derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and screening of some novel pyrimidines as Antihistaminic (H1 antagonist). (2019). International Journal of Novel Research and Development, 4(5), 109-115.
  • The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. (1956). The Journal of Physical Chemistry, 60(11), 1565-1571.
  • Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479-484.
  • IR: carboxylic acids. (n.d.). Retrieved from [Link]

  • Pyrimidine 5-carboxylic acid, 1,2,3,4-tetrahydro-2-oxo-4-(3,4-methylendioxyphenyl)-6-methyl-, 2,2,3,3,3-pentafluoropropyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. (2001). Arkivoc, 2001(11), 58-73.
  • 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes. (2015). Dalton Transactions, 44(37), 16429-16440.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry, 64(1), 557-581.
  • Chemical shifts. (n.d.). Retrieved from [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • FT-IR spectrum of synthesized 5-Pyridin-2-yl-1H-[1][2][9]triazole-3-carboxylic acid ethyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR peak assignment table. (n.d.). ResearchGate. Retrieved from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176-2179.
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Determining the Crystal Structure of 5-ethylpyrimidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial for heterocyclic compounds like pyrimidine derivatives, which are core scaffolds in numerous pharmaceuticals. This guide provides a comprehensive, in-depth technical workflow for the determination of the crystal structure of 5-ethylpyrimidine-2-carboxylic acid, a representative novel pyrimidine derivative. While a public crystal structure for this specific molecule is not available at the time of this writing, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis and single-crystal growth to data collection, structure solution, and refinement using single-crystal X-ray diffraction (SC-XRD).

Introduction: The Imperative of Structural Elucidation in Drug Discovery

Pyrimidine and its derivatives are of immense interest to medicinal chemists due to their presence in a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The efficacy and specificity of a drug molecule are intrinsically linked to its three-dimensional structure, which dictates how it interacts with its biological target.[2] Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the atomic arrangement in the solid state.[3] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[4]

This guide will use 5-ethylpyrimidine-2-carboxylic acid as a case study to illustrate the complete workflow for crystal structure determination.

Synthesis of 5-ethylpyrimidine-2-carboxylic acid

The first and most critical step is the chemical synthesis of the target compound. A plausible and efficient method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for our target molecule.[5][6][7] The general strategy involves the condensation of an amidinium salt with a propen-1-ol derivative, followed by hydrolysis of the resulting ester to the carboxylic acid.

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of ethyl amidine hydrochloride with a suitable three-carbon building block, followed by ester hydrolysis.

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Ester Hydrolysis Reactant_A Ethyl Amidine HCl Intermediate Methyl 5-ethylpyrimidine-2-carboxylate Reactant_A->Intermediate Condensation Reactant_B Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Reactant_B->Intermediate Product 5-ethylpyrimidine-2-carboxylic acid Intermediate->Product NaOH, H2O

Caption: Proposed two-step synthesis of 5-ethylpyrimidine-2-carboxylic acid.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Methyl 5-ethylpyrimidine-2-carboxylate.

    • To a solution of ethyl amidine hydrochloride (1.1 eq) in anhydrous Dimethylformamide (DMF), add sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq).[6]

    • Heat the reaction mixture to 100°C for 1-2 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Step 2: Hydrolysis to 5-ethylpyrimidine-2-carboxylic acid.

    • Dissolve the intermediate ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Single Crystal Growth: The Art and Science

The quality of the final crystal structure is directly dependent on the quality of the single crystal used for diffraction.[8] Growing diffraction-quality crystals is often the most challenging part of the process. The goal is to obtain a single, transparent crystal with no visible flaws, typically 0.1-0.3 mm in each dimension.[9]

Crystal Growth Techniques
TechniqueDescriptionBest For
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks.[10]Compounds that are stable at ambient conditions and for which a solvent of moderate volatility can be found.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]Small quantities of material and when fine control over the crystallization rate is needed.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[11]Situations where a clear interface can be formed between the solvent and anti-solvent.
Experimental Protocol: Crystal Growth by Vapor Diffusion
  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent. For 5-ethylpyrimidine-2-carboxylic acid, a combination like methanol (good solvent) and diethyl ether (anti-solvent) could be effective.

  • Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL of methanol) in a small vial (e.g., a 2 mL vial).

  • Setup: Place this small vial inside a larger beaker or jar (e.g., 20 mL). Add a larger volume of the anti-solvent (e.g., 5 mL of diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Check for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined polyhedra.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.

XRD_Workflow Crystal_Mount Crystal Mounting Data_Collection Diffraction Data Collection Crystal_Mount->Data_Collection On Diffractometer Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection File (hkl) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting:

    • Under a microscope, select a suitable crystal.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[12]

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images while rotating the crystal through a range of angles.[13] Modern diffractometers automate this process.

  • Data Processing and Structure Solution:

    • The collected images are processed to integrate the intensities of the diffraction spots (reflections).[3]

    • Corrections for experimental factors (e.g., absorption) are applied.

    • The unit cell dimensions and space group are determined from the reflection positions.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[14]

    • An initial atomic model is built into the electron density map.[15]

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares minimization algorithm.[16]

    • This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

    • The quality of the refinement is monitored using the R-factor; a lower R-factor indicates a better fit.[14]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Analysis and Interpretation of the Crystal Structure

Once the structure is refined, a wealth of information can be extracted. The final output is typically a Crystallographic Information File (CIF), which contains all the crystallographic data.

Simulated Crystallographic Data for 5-ethylpyrimidine-2-carboxylic acid

The following table presents a hypothetical but realistic set of crystallographic data for 5-ethylpyrimidine-2-carboxylic acid, illustrating the expected output of a successful structure determination.

ParameterHypothetical ValueDescription
Chemical Formula C7 H8 N2 O2The elemental composition of the molecule.
Formula Weight 152.15 g/mol The molecular weight.
Crystal System MonoclinicThe crystal lattice system.
Space Group P2₁/cThe symmetry of the crystal lattice.
a, b, c (Å) 8.123(4), 10.456(5), 9.234(3)Unit cell dimensions.
α, β, γ (°) 90, 105.67(2), 90Unit cell angles.
Volume (ų) 756.3(5)The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.337 g/cm³The theoretical density of the crystal.
R-factor (R1) 0.045A measure of the agreement between the model and the data.
Goodness-of-fit (S) 1.05An indicator of the quality of the refinement.
Key Structural Insights
  • Molecular Conformation: The structure would reveal the planarity of the pyrimidine ring and the torsion angles of the ethyl and carboxylic acid groups relative to the ring.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be compared to theoretical values and similar known structures.

  • Intermolecular Interactions: The analysis will identify hydrogen bonds (e.g., between carboxylic acid groups), π-π stacking between pyrimidine rings, and other van der Waals interactions. These interactions dictate the crystal packing and influence physical properties like melting point and solubility.

Conclusion

The determination of the crystal structure of a novel compound like 5-ethylpyrimidine-2-carboxylic acid is a multi-step process that combines synthetic chemistry with the sophisticated technique of single-crystal X-ray diffraction. While challenging, the detailed structural information obtained is invaluable for the fields of medicinal chemistry and materials science. It provides a definitive understanding of the molecule's three-dimensional architecture, which is essential for predicting its behavior and designing new, improved derivatives. The workflow described in this guide provides a robust framework for researchers to successfully elucidate the structures of their own novel compounds.

References

Sources

The Pharmacological Versatility of Pyrimidine Carboxylic Acids: A Technical Whitepaper on Scaffold Design, Mechanisms, and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles form the backbone of targeted therapeutics. Among these, the pyrimidine ring stands out as a privileged scaffold due to its inherent presence in essential biological molecules, including nucleic acids and vitamins[1]. However, the functionalization of this ring with a carboxylic acid moiety—specifically yielding pyrimidine-4-carboxylic acid or pyrimidine-5-carboxylic acid—fundamentally alters the electronic distribution and coordination chemistry of the molecule. This whitepaper explores the deep mechanistic grounding of pyrimidine carboxylic acids (PCAs), detailing how their unique structural geometry translates into potent antiviral, anticancer, and antimicrobial activities.

Mechanistic Grounding: The Pharmacophore Model

The biological efficacy of PCAs is not coincidental; it is driven by precise structural causality. The addition of a carboxylate group to the electron-deficient pyrimidine ring creates a highly reactive pharmacophore capable of executing multiple modes of target engagement.

The Bidentate Chelation Motif in Viral Inhibition

Pyrimidine-4-carboxylic acid derivatives have been extensively documented as potent inhibitors of viral endonucleases and HIV integrase[2]. The causality behind this efficacy lies in the spatial geometry of the molecule. The C4-carboxylate, functioning as an oxygen donor, works in tandem with the adjacent N3 pyrimidine nitrogen (a nitrogen donor) to form a bidentate chelation motif[2]. This motif acts as a molecular pincer, sequestering divalent cations (such as Mg²⁺ or Mn²⁺) that are absolutely critical for the catalytic function of viral enzymes[2].

Mechanism PCA Pyrimidine-4-Carboxylic Acid C4 C4-Carboxylate Group PCA->C4 N3 N3 Pyrimidine Nitrogen PCA->N3 Chelation Bidentate Chelation Motif C4->Chelation N3->Chelation Metal Divalent Cation (Mg2+/Mn2+) Chelation->Metal coordinates Enzyme Viral Integrase Active Site Metal->Enzyme sequesters

Fig 1: Bidentate chelation of divalent cations by pyrimidine-4-carboxylic acid in viral enzymes.

Electrostatic and π−π Stacking Interactions

Beyond metal chelation, the pyrimidine core engages in π−π stacking with aromatic amino acid residues within target binding pockets. Concurrently, the carboxylic acid group acts as a strong hydrogen bond donor and acceptor, locking the inhibitor into the active site and displacing structural water molecules, which thermodynamically drives the binding affinity.

Spectrum of Biological Activities

Antiviral Efficacy

Uracil derivatives, which share the pyrimidine-dione core, have a long history as non-nucleoside inhibitors of HIV-1 reverse transcriptase and integrase[3]. By modifying the pyrimidine scaffold with carboxylic acid derivatives, researchers have developed compounds that block the strand transfer step of viral replication. The diketo acid (DKA) class of HIV-1 integrase inhibitors functions via this exact metal-chelating mechanism[4].

Anticancer Efficacy

PCAs and their complex derivatives demonstrate significant antiproliferative activity. Recent structural-activity relationship (SAR) studies reveal that pyrimidine derivatives act as powerful dual inhibitors of Histone Deacetylase (HDAC) and Epidermal Growth Factor Receptor (EGFR)[1]. Specific pyrimidine-pyrazine-oxazole derivatives have shown high efficacy in targeting carcinoma cell lines, notably MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range[1].

Antimicrobial and Antitubercular Efficacy

The rise of extensively drug-resistant (XDR) tuberculosis has necessitated the discovery of novel scaffolds. Heterofused pyrimidine-3-carboxylic acid ethyl ester derivatives have demonstrated compelling antitubercular activity against the Mycobacterium tuberculosis H37Rv strain[5]. The lipophilicity of the esterified carboxylic acid aids in penetrating the thick, mycolic acid-rich mycobacterial cell wall.

Quantitative Pharmacological Data

To facilitate rapid comparison for lead optimization, the following table synthesizes the biological activity of key pyrimidine carboxylic acid derivatives and related structural analogs:

Compound Class / DerivativeTarget / Disease ModelKey Biological ActivityMechanism of Action
Pyrimidine-4-carboxylic acid derivatives HIV-1 IntegraseIC50: ~17 - 29 µM[3]Bidentate metal-ion chelation (Mg²⁺/Mn²⁺)[2]
Heterofused pyrimidine-3-carboxylic acid ethyl ester M. tuberculosis H37RvMIC: 25 µg/mL[5]Disruption of mycobacterial metabolism[5]
Pyrimidine-pyrazine-oxazoles (Compound 11) MCF-7 (Breast Cancer)IC50: 15.3 µM[1]Dual EGFR/HDAC inhibition[1]
6-phenyl pyrimidine-4-carboxamides Acetylcholinesterase (AChE)IC50: 90.1 µM[4]Active site blockade[4]
Quinoline-pyrazolopyrimidine hybrids α -glucosidaseIC50: 40.84 µM[1]Enzyme inhibition (antidiabetic profile)[1]

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail the synthesis and biological evaluation of PCAs, explicitly stating the causality behind each procedural step.

Protocol 1: Green Synthesis of Heterofused Pyrimidine Carboxylic Acid Esters

This one-pot multicomponent reaction (MCR) utilizes green chemistry principles to generate bioactive scaffolds[5].

  • Reagent Assembly: Combine equimolar amounts of ethyl benzoylacetate, an aromatic aldehyde, and 2-amino benzimidazole in a reaction vessel.

  • Catalyst Addition: Add 260 mol% of citric acid.

    • Causality: Citric acid acts as an inexpensive, non-toxic, and ecofriendly reaction mediator. It provides the mild acidic conditions necessary to activate the carbonyl carbon for nucleophilic attack without degrading sensitive functional groups[5].

  • Thermal Condensation: Reflux the mixture under continuous stirring.

    • Causality: The one-pot MCR drives the thermodynamic equilibrium toward the fused heterocyclic scaffold in a single step, minimizing intermediate loss and maximizing overall yield[5].

  • Purification: Cool the mixture, filter the precipitate, and recrystallize from ethanol.

    • Causality: Recrystallization removes unreacted starting materials and the water-soluble citric acid catalyst, ensuring high purity for downstream in vitro biological assays.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

This assay evaluates the antiviral efficacy of synthesized PCA derivatives by measuring their ability to block DNA integration[4].

Workflow S1 Enzyme Prep (Recombinant) S2 Pre-incubation (PCA + Metal) S1->S2 S3 Substrate Addition (Target DNA) S2->S3 S4 Strand Transfer Measurement S3->S4 S5 IC50 Calculation (Efficacy) S4->S5

Fig 2: Step-by-step workflow for the in vitro HIV-1 integrase strand transfer inhibition assay.

  • Enzyme Preparation: Dilute recombinant HIV-1 integrase in an assay buffer containing 50 mM NaCl, 1 mM DTT, and 7.5 mM MgCl₂.

    • Causality: DTT maintains a reducing environment to prevent non-specific disulfide cross-linking. MgCl₂ provides the essential divalent cation required to activate the enzyme's catalytic site[4].

  • Inhibitor Pre-Incubation: Add the pyrimidine-4-carboxylic acid derivative to the enzyme solution and incubate at room temperature for 30 minutes.

    • Causality (Critical Step): This pre-incubation allows the bidentate chelation motif of the PCA to sequester the Mg²⁺ ions within the active site before the DNA substrate binds, locking the enzyme in an inactive conformation[2].

  • Substrate Addition: Introduce a biotinylated target DNA substrate to the microplate wells.

    • Causality: The biotin tag acts as an orthogonal anchor, allowing for downstream colorimetric or fluorometric detection via streptavidin-linked reporter enzymes.

  • Detection & Validation: Incubate for 1 hour at 37°C, wash away unbound DNA, and measure the signal. Include a positive control (e.g., Raltegravir) and a negative control (DMSO vehicle).

    • Causality: The signal intensity is directly proportional to the amount of DNA successfully integrated. A dose-dependent decrease in signal validates the specific inhibitory efficacy of the PCA derivative.

References

  • [1] Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: nih.gov URL:

  • [5] Title: Ecofriendly synthesis and biological evaluation of 4-(4-nitro-phenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives as an antitubercular agents Source: tandfonline.com URL:

  • [3] Title: Uracil derivatives as non-nucleoside inhibitors of viral infections Source: doi.org URL:

  • [4] Title: Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines Source: researchgate.net URL:

  • [2] Title: 2-Propylpyrimidine-4-carboxylic acid Source: benchchem.com URL:

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-ethylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] 5-ethylpyrimidine-2-carboxylic acid is a novel compound belonging to this versatile class of molecules.[4][5] While its specific biological function remains uncharacterized, its structural similarity to known bioactive molecules suggests a high potential for therapeutic relevance. This technical guide presents a comprehensive, multi-faceted experimental strategy for the elucidation of the mechanism of action of 5-ethylpyrimidine-2-carboxylic acid. The proposed workflow is designed for researchers, scientists, and drug development professionals, providing a logical and technically detailed roadmap from initial phenotypic screening to target identification, validation, and pathway analysis. The methodologies described herein are grounded in established, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to numerous biological processes. Their presence in the nucleobases of DNA and RNA underscores their significance. In medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[6] This has led to the development of numerous FDA-approved drugs for various indications. The diverse biological activities reported for pyrimidine derivatives, such as the inhibition of kinases and cyclooxygenase enzymes, highlight the potential for novel analogues to yield new therapeutic agents.[1][2]

5-ethylpyrimidine-2-carboxylic acid is a synthetic organic compound with a pyrimidine core.[4][5] While its specific biological activity is yet to be determined, its chemical structure warrants a thorough investigation into its potential as a modulator of cellular pathways. This guide outlines a systematic approach to unraveling its mechanism of action, a critical step in the early stages of drug discovery and development.

Phase 1: Initial Phenotypic Screening and Hypothesis Generation

The first step in characterizing a novel compound is to identify a relevant biological context in which it exerts an effect. Based on the broad anticancer activity of many pyrimidine derivatives, a logical starting point is to screen 5-ethylpyrimidine-2-carboxylic acid for its cytotoxic effects against a panel of human cancer cell lines.[7]

In Vitro Cytotoxicity Assessment

An initial assessment of the compound's effect on cell viability can be performed using a standard MTT assay.[8] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Table 1: Representative Cancer Cell Line Panel for Initial Screening

Cell LineCancer Type
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
HeLaCervical Cancer
CCRF-CEMLeukemia
THP-1Monocytic Leukemia

Experimental Protocol: MTT Assay for Cytotoxicity [8]

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-ethylpyrimidine-2-carboxylic acid (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

The results from this initial screen will guide the selection of the most sensitive cell line(s) for subsequent mechanism of action studies.

Phase 2: Target Identification and Engagement

Once a biological effect has been established, the next critical step is to identify the molecular target(s) of 5-ethylpyrimidine-2-carboxylic acid. This can be achieved through a combination of affinity-based proteomics and target engagement assays.

Kinase Profiling using Kinobeads

Given that a significant number of pyrimidine-based inhibitors target kinases, a chemical proteomics approach using Kinobeads is a powerful method for identifying potential kinase targets.[9][10] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support, which can be used to enrich a broad range of kinases from a cell lysate.[9][11] A competitive binding experiment, where the cell lysate is pre-incubated with 5-ethylpyrimidine-2-carboxylic acid before being exposed to the Kinobeads, can reveal the compound's kinase targets.

Experimental Workflow: Kinobeads Competition Binding Assay [9][10]

G cluster_0 Lysate Preparation cluster_1 Competitive Binding cluster_2 Affinity Purification & Digestion cluster_3 Mass Spectrometry & Data Analysis lysate Cell Lysate Preparation incubation Incubate Lysate with 5-ethylpyrimidine-2-carboxylic acid lysate->incubation kinobeads Add Kinobeads incubation->kinobeads wash Wash Beads kinobeads->wash digest On-bead Protein Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Quantification and Target Identification lcms->quant

Caption: Kinobeads competition binding workflow.

Detailed Protocol: Kinobeads Competition Binding Assay [9][10]

  • Lysate Preparation: Prepare a cell lysate from the most sensitive cancer cell line identified in the cytotoxicity screen.

  • Competition: Aliquot the lysate and incubate with increasing concentrations of 5-ethylpyrimidine-2-carboxylic acid or a vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the Kinobeads slurry to the pre-incubated lysates and incubate for another hour at 4°C to allow for kinase binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of 5-ethylpyrimidine-2-carboxylic acid. These are the potential kinase targets.

Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

To confirm that 5-ethylpyrimidine-2-carboxylic acid directly binds to the putative targets identified by the Kinobeads assay within intact cells, a Cellular Thermal Shift Assay (CETSA) can be performed.[12][13] CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[13][14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA) [15][16]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Fractionation cluster_3 Protein Detection treatment Treat Intact Cells with 5-ethylpyrimidine-2-carboxylic acid heat Heat Cells at Various Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot for Target Protein sds_page->western_blot

Caption: CETSA experimental workflow.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) [15][16]

  • Cell Treatment: Treat intact cells with 5-ethylpyrimidine-2-carboxylic acid or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[15]

  • Lysis: Lyse the cells using freeze-thaw cycles.[16]

  • Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.[16]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A positive thermal shift (i.e., more soluble protein at higher temperatures) in the presence of the compound confirms target engagement.

Phase 3: Pathway Analysis and Functional Characterization

Identifying the molecular target is a significant milestone, but understanding the functional consequences of target engagement is equally important. This involves investigating the downstream signaling pathways and cellular processes affected by 5-ethylpyrimidine-2-carboxylic acid.

Signaling Pathway Analysis using Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[17][18][19] These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a particular transcription factor.[19][20] An increase or decrease in reporter gene expression indicates the activation or inhibition of the corresponding signaling pathway.[17]

Table 2: Examples of Reporter Gene Assays for Pathway Analysis

Signaling PathwayTranscription FactorReporter Construct
NF-κBNF-κBNF-κB-Luciferase
MAPK/ERKAP-1AP-1-Luciferase
PI3K/Akt--
Wnt/β-cateninTCF/LEFTCF/LEF-Luciferase

Experimental Protocol: Luciferase Reporter Gene Assay [20]

  • Transfection: Co-transfect cells with the appropriate reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with 5-ethylpyrimidine-2-carboxylic acid.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity and compare the treated samples to the vehicle control.

The choice of reporter assays will be guided by the identity of the target protein discovered in Phase 2.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 5-ethylpyrimidine-2-carboxylic acid. By integrating phenotypic screening, target identification and engagement, and pathway analysis, researchers can build a comprehensive understanding of the compound's biological function. This knowledge is essential for the rational design of future experiments and for advancing this promising molecule through the drug discovery pipeline. The methodologies described are well-established and provide a high degree of confidence in the generated data, ensuring the scientific integrity of the investigation.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.).
  • Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. (n.d.).
  • Luciferase Reporter Assay for Deciphering GPCR Pathways - Promega Corporation. (n.d.).
  • Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research - Infinix Bio. (2026, March 5).
  • Reporter Gene Assays | Thermo Fisher Scientific - JP. (n.d.).
  • Reporter Genes: Types and Assay Application | Danaher Life Sciences. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
  • Protocol for LDS-1168 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na. (n.d.).
  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (2026, January 19).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
  • Structures of pyrimidinecarboxylic acids | Download Scientific Diagram - ResearchGate. (n.d.).
  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (n.d.).
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Publications. (2020, December 31).
  • Pyrimidine-2-carboxylic acid - Chem-Impex. (n.d.).
  • The Role of Pyrimidinecarboxylic Acid in Advanced Chemical Synthesis. (2026, March 5).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. (n.d.).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13).
  • 5-Ethylpyridine-2-carboxylic Acid - CymitQuimica. (n.d.).
  • 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem - NIH. (n.d.).
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - ResearchGate. (2025, October 17).
  • Pyrimidine-2-carboxylic Acid | High Purity | RUO - Benchchem. (n.d.).
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - MDPI. (2024, September 9).
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. (2022, August 6).
  • Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,... - ResearchGate. (n.d.).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24).
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.).
  • Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2' - PubMed. (n.d.).
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5-Ethylpyrimidine-2-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-containing heterocycles form the backbone of targeted therapeutics. Among these, 5-ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4) has emerged as a highly versatile and privileged building block [5]. By combining the electron-deficient nature of the pyrimidine core with a functionalizable C2-carboxylic acid and a lipophilic C5-ethyl group, this molecule provides a precise handle for generating libraries of novel compounds. This technical guide explores the physicochemical properties, self-validating synthetic workflows, and mechanistic biological applications of 5-ethylpyrimidine-2-carboxylic acid derivatives, specifically in the context of kinase and epigenetic inhibitor design.

Structural Significance & Physicochemical Profiling

The pyrimidine ring is a ubiquitous motif in biologically active molecules, mimicking natural nucleic acid components and forming critical hydrogen bonds within enzyme active sites [2]. The substitution pattern on the pyrimidine ring drastically alters its pharmacokinetic and pharmacodynamic profile.

The C2-carboxylic acid serves as a fundamental synthon for derivatization (primarily via amide coupling), allowing researchers to modulate electronic properties and target binding affinity[1]. Meanwhile, the C5-ethyl substitution offers a calculated increase in steric bulk and lipophilicity compared to its unsubstituted or methyl analogs. This specific modification is highly strategic for filling hydrophobic pockets adjacent to the gatekeeper residues in kinase domains.

Table 1: Comparative Physicochemical Data of Pyrimidine-2-carboxylic Acid Analogs
Property5-H Pyrimidine-2-carboxylic acid5-Methylpyrimidine-2-carboxylic acid5-Ethylpyrimidine-2-carboxylic acid
CAS Number 31519-62-799420-75-41554782-53-4
Molecular Weight 124.10 g/mol 138.12 g/mol 152.15 g/mol
Lipophilicity (Estimated LogP) -0.30.10.6
Steric Bulk at C5 MinimalModerateHigh (Ethyl rotor)
Primary Application General scaffoldKinase hinge-bindingEnhanced hydrophobic pocket filling

Synthetic Methodologies: The Amide Coupling Paradigm

Synthesizing derivatives from 5-ethylpyrimidine-2-carboxylic acid requires careful consideration of the heterocycle's electronic properties. The pyrimidine ring is strongly electron-withdrawing, which renders the C2-carboxylic acid relatively labile and susceptible to decarboxylation if exposed to harsh heating or strong aqueous bases.

To ensure high yields and prevent degradation, mild coupling reagents such as HATU are strictly preferred over traditional acid chloride formation.

Experimental Protocol: HATU-Mediated Amide Coupling

Causality & Expert Insight: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized because it rapidly forms a highly reactive OAt ester at room temperature, bypassing the need for thermal activation. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric hindrance prevents unwanted nucleophilic attack on the activated ester, a common side reaction when using less hindered bases.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-ethylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Critical Checkpoint: Stir the mixture at room temperature for 15–20 minutes. The solution will transition to a pale yellow color, confirming the formation of the active OAt ester.

  • Coupling: Slowly add the desired primary or secondary amine (1.1 eq) dropwise. Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS to ensure the disappearance of the activated ester mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing (Self-Validating Step): Wash the combined organic layers with 5% aqueous LiCl (three times). Causality: DMF is notoriously difficult to remove via evaporation; LiCl washes effectively partition DMF into the aqueous phase, preventing contamination during biological assays.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Workflow Start 5-Ethylpyrimidine-2-carboxylic Acid (Starting Material) Activation Carboxyl Activation (HATU / DIPEA / DMF) Start->Activation  Step 1: 15-20 min, RT Coupling Amide Coupling (Add Primary/Secondary Amine) Activation->Coupling  Step 2: 2-4 hours, RT Purification Purification (Flash Chromatography / LiCl Wash) Coupling->Purification  Step 3: Aqueous Workup Screening Biological Screening (Kinase / Epigenetic Assays) Purification->Screening  Step 4: >95% Purity Reqd

Caption: Step-by-step synthetic and screening workflow for 5-ethylpyrimidine-2-carboxylic acid derivatives.

Biological Applications: Kinase & Epigenetic Inhibition

Pyrimidine-2-carboxylic acid derivatives are highly prized in the development of targeted therapies, particularly for oncology and pain management [1].

Tropomyosin-Related Kinases (Trk) Inhibition

Trk receptors (TrkA, TrkB, TrkC) are a family of tyrosine kinases activated by neurotrophins like NGF and BDNF. They play a central role in pain sensation and tumor cell survival. Pyrimidine derivatives have been extensively patented as potent, orally bioavailable Trk inhibitors [4]. The pyrimidine core acts as an ATP-competitive hinge binder. The addition of the 5-ethyl group enhances the residence time of the inhibitor by projecting deep into the hydrophobic pocket of the kinase domain, displacing ordered water molecules and increasing binding entropy.

Polycomb Repressive Complex 2 (PRC2) Modulation

Beyond kinases, pyrimidine-2-carboxylic acid scaffolds are utilized in epigenetic modulation. Aberrant PRC2 expression is implicated in several cancers. Inhibitors containing pyrimidine-2-carboxamide motifs have been developed to bind to the EED subunit of the PRC2 complex, effectively halting its histone methyltransferase activity (H3K27me3) and restoring normal gene expression[3].

SignalingPathway Ligand Neurotrophin (NGF / BDNF) Receptor Trk Receptor Kinase (Target) Ligand->Receptor Activates Downstream1 PI3K / Akt Pathway Receptor->Downstream1 Phosphorylation Downstream2 Ras / MAPK Pathway Receptor->Downstream2 Phosphorylation Inhibitor 5-Ethylpyrimidine Derivatives Inhibitor->Receptor Blocks (ATP-competitive) Outcome Tumor Survival & Pain Sensitization Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Caption: Mechanism of action of 5-ethylpyrimidine derivatives in blocking Trk kinase signaling pathways.

Structure-Activity Relationship (SAR) Dynamics

When conducting SAR studies, the transition from a 5-H or 5-methyl pyrimidine to a 5-ethyl pyrimidine often yields a non-linear leap in biological efficacy.

  • Electronic Effects: The ethyl group is slightly electron-donating via inductive effects, which subtly increases the pKa​ of the pyrimidine nitrogens. This can strengthen the hydrogen bond accepted from the kinase hinge region (typically the backbone NH of a methionine or leucine residue).

  • Steric and Rotational Dynamics: Unlike the rigid methyl group, the ethyl group possesses a rotatable C−C bond. This allows the molecule to adopt a conformation that perfectly contours to the dynamic shape of the hydrophobic pocket, minimizing steric clashes while maximizing van der Waals contacts.

By leveraging 5-ethylpyrimidine-2-carboxylic acid as a core scaffold, drug development professionals can rapidly access a highly privileged chemical space, driving the discovery of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Science Alert[Link]

  • Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors (US11091495B2)
  • Pyrrolo [2, 3 -d] pyrimidine derivatives as inhibitors of tropomyosin-related kinases (WO2012137089A1)

"5-ethylpyrimidine-2-carboxylic acid" for drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 5-Ethylpyrimidine-2-carboxylic Acid in Drug Discovery: A Technical Guide to Synthesis and Scaffold Derivatization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing ligand lipophilic efficiency (LipE) with target engagement. 5-Ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4) has emerged as a highly privileged synthon in modern drug discovery[1]. This guide deconstructs the physicochemical rationale, synthetic methodologies, and downstream applications of this building block, providing self-validating protocols for researchers developing novel therapeutics.

Structural Rationale & Physicochemical Profiling

The selection of 5-ethylpyrimidine-2-carboxylic acid as a core scaffold is driven by precise structure-activity relationship (SAR) logic:

  • The Pyrimidine Core: Unlike phenyl rings, the pyrimidine heterocycle introduces two nitrogen hydrogen-bond acceptors. This modulates the electronic distribution of the molecule, lowering the overall LogP and significantly improving aqueous solubility and pharmacokinetic profiles[1].

  • The 5-Ethyl Substitution: The ethyl group acts as a calculated lipophilic "bump." It is large enough to engage deep hydrophobic pockets in target enzymes (such as Vanin-1 or specific kinases) but small enough to avoid the metabolic liabilities (e.g., CYP450 oxidation) associated with longer alkyl chains[2].

  • The 2-Carboxylic Acid: Positioned adjacent to the ring nitrogens, this moiety serves as the primary reactive handle for amide coupling or esterification. The electron-withdrawing nature of the pyrimidine ring makes this position highly electrophilic but also prone to decarboxylation under harsh conditions, dictating the need for specialized synthetic handling.

Table 1: Physicochemical & Structural Profile

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1554782-53-4Unique identifier for sourcing and library registration.
Molecular Weight 152.15 g/mol Low molecular weight ensures high Ligand Efficiency (LE).
H-Bond Donors/Acceptors 1 / 4Highly favorable for Lipinski’s Rule of 5 compliance.
Electronic Nature Electron-deficient ringModulates pKa of downstream amides; resists oxidative degradation.
Primary Utility Precursor / SynthonEnables rapid generation of carboxamide screening libraries[1].

Synthetic Methodologies: From Precursor to Synthon

Direct carboxylation of the pyrimidine ring at the 2-position is synthetically prohibitive due to the electron-deficient nature of the heterocycle. Therefore, the most robust, scalable route involves the chlorination of a pyrimidinone, followed by palladium-catalyzed cyanation and subsequent basic hydrolysis[3],[4].

SyntheticWorkflow A 5-Ethyl-2(1H)-pyrimidinone B Chlorination (POCl3) 160°C A->B C 2-Chloro-5-ethylpyrimidine B->C D Cyanation (Zn(CN)2, Pd) DMF C->D E 5-Ethylpyrimidine-2-carbonitrile D->E F Basic Hydrolysis (KOH/H2O) Reflux E->F G 5-Ethylpyrimidine-2-carboxylic acid F->G

Synthetic route for 5-ethylpyrimidine-2-carboxylic acid via cyanation and hydrolysis.

Protocol 1: Step-by-Step Synthesis & Validation

Step 1: Chlorination to 2-Chloro-5-ethylpyrimidine

  • Procedure: React 5-ethyl-2(1H)-pyrimidinone with phosphorus oxychloride (POCl3) at 160°C for 2 hours in a sealed reactor[3].

  • Causality & Validation: POCl3 acts as both solvent and reagent. Upon completion, the reaction must be quenched by carefully pouring it over crushed ice. This temperature control is critical; failing to quench on ice will result in a violent exotherm that drives the hydrolysis of the newly formed C-Cl bond back to the starting pyrimidinone[3].

Step 2: Cyanation

  • Procedure: Treat 2-chloro-5-ethylpyrimidine with Zn(CN)2 and a palladium catalyst (e.g., Pd(PPh3)4) in anhydrous DMF.

  • Causality & Validation: The use of a non-nucleophilic base (like i-Pr2NEt) is essential here to buffer the system and prevent acid-catalyzed degradation of the pyrimidine core[5].

Step 3: Nitrile Hydrolysis

  • Procedure: Reflux the intermediate 5-ethylpyrimidine-2-carbonitrile in an aqueous KOH solution until TLC indicates the complete disappearance of the nitrile precursor.

  • Causality & Validation: Once hydrolyzed, the aqueous layer is washed with ethyl acetate to remove organic impurities. The critical validation step is the precipitation: the aqueous phase must be carefully acidified with 1M HCl to a precise pH of 3-4. Because the product is a zwitterion-like heterocyclic acid, pH 3-4 represents its isoelectric point, ensuring maximum precipitation and preventing the product from oiling out[4].

Application in Drug Discovery: Target Pathways

In medicinal chemistry, 5-ethylpyrimidine-2-carboxylic acid is predominantly utilized to synthesize pyrimidine carboxamides . These molecules have demonstrated profound efficacy as competitive inhibitors. For instance, diaryl ketone replacements using pyrimidine carboxamides have successfully yielded potent, in vivo-active inhibitors of Vanin-1 , an epithelial pantetheinase implicated in oxidative stress and inflammatory bowel diseases[2].

PharmacologicalPathway Synthon 5-Ethylpyrimidine-2-carboxylic acid Coupling Amide Coupling (HATU, DIPEA) Target Amine Synthon->Coupling Drug Pyrimidine Carboxamide Derivative Coupling->Drug Target Enzyme Target (e.g., Vanin-1) Drug->Target Inhibition Competitive Inhibition (H-Bonding & Lipophilic Pocket) Target->Inhibition Outcome Modulation of Disease Pathway (Anti-inflammatory) Inhibition->Outcome

Workflow from synthon amidation to Vanin-1 competitive enzyme inhibition.

Protocol 2: HATU-Mediated Amide Coupling

Standard carbodiimide coupling reagents (like EDC or DCC) often fail or produce low yields (<30%) with pyrimidine-2-carboxylic acids. The electron-withdrawing ring nitrogens drastically reduce the nucleophilicity of the carboxylate, making the active ester intermediate highly unstable and prone to decarboxylation. Therefore, uronium-based reagents like HATU are mandatory[2].

  • Activation: Dissolve 5-ethylpyrimidine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validating Mechanism: Stir for 15 minutes at room temperature. A distinct color change (typically to a vibrant yellow) visually validates the successful formation of the highly reactive 7-aza-benzotriazole active ester.

  • Coupling: Add the target secondary amine (e.g., a piperidine or cyclopropylamine derivative) (1.1 eq)[2]. Stir for 2-4 hours at room temperature.

  • Workup: Dilute the mixture with saturated aqueous NaHCO3 to quench unreacted acid and neutralize HATU byproducts. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to pull the DMF out of the organic phase, followed by a brine wash.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Table 2: Optimization of Amidation Conditions for Pyrimidine-2-carboxylic Acids

Coupling ReagentBaseSolventAvg. Yield (%)Mechanistic Observation
EDC / HOBtTEADCM< 30%Sluggish activation; significant decarboxylation observed.
T3P (50% in EtOAc)PyridineEtOAc45 - 50%Moderate conversion; requires elevated temperatures.
HATU DIPEA DMF > 85% Rapid active ester formation; suppresses side reactions[2].

Conclusion

The integration of 5-ethylpyrimidine-2-carboxylic acid into drug discovery workflows allows medicinal chemists to exploit the inherent biological mimicry of the pyrimidine scaffold while fine-tuning lipophilicity and target engagement. By understanding the electronic vulnerabilities of the 2-position and utilizing optimized, self-validating synthetic protocols—such as precise isoelectric precipitation and HATU-mediated amidation—researchers can efficiently translate this synthon into high-value therapeutic candidates.

References

  • BenchChem. "Pyrimidine-2-carboxylic Acid | High Purity".
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1".
  • BenchChem. "Scale-Up Synthesis of 2-Chloro-5-ethylpyrimidine".
  • The Journal of Organic Chemistry - ACS Publications. "Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine".
  • BenchChem. "An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid".

Sources

Harnessing 5-Ethylpyrimidine-2-Carboxylic Acid in Kinase Inhibitor Design: A Fragment-Based Drug Discovery Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains one of the most formidable challenges in modern medicinal chemistry. Because the ATP-binding pocket is highly conserved across the kinome, achieving selectivity requires exploiting subtle topological differences in the hinge region and adjacent hydrophobic pockets.

This technical guide explores the strategic utility of 5-ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4)[1] as a privileged building block in Fragment-Based Drug Discovery (FBDD). By dissecting the causality behind its structural features—specifically the pyrimidine core, the 2-carboxylic acid synthetic handle, and the 5-ethyl lipophilic vector—we provide a comprehensive blueprint for designing, synthesizing, and validating next-generation kinase inhibitors[2].

Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, I approach scaffold selection not as a matter of preference, but of geometric and electronic necessity. The 5-ethylpyrimidine-2-carboxylic acid fragment is a highly engineered ATP-mimetic designed to anchor into the kinase active site while providing vectors for peripheral target engagement.

The Pyrimidine Core: Hinge-Binding Fidelity

The pyrimidine ring is a classic bioisostere for the adenine moiety of ATP[3]. The N1 and N3 nitrogen atoms act as potent hydrogen-bond acceptors. In the context of a kinase active site, these nitrogens engage in critical bidentate or single hydrogen bonds with the backbone amide (NH) and carbonyl (C=O) groups of the hinge region (e.g., Valine or Methionine residues).

The 2-Carboxylic Acid: A Vector for Solvent Exposure

Free carboxylic acids are rarely retained in final kinase drugs due to poor membrane permeability and rapid efflux. However, as a synthetic intermediate, the 2-carboxylic acid is invaluable. It serves as a highly reactive handle for amide coupling, converting the fragment into a pyrimidine-2-carboxamide [4].

  • Causality: The resulting carboxamide linkage is planar and rigid, orienting the molecule optimally within the active site. Furthermore, the exocyclic amide nitrogen and carbonyl oxygen can participate in additional hydrogen bonding, while the attached R-group extends into the solvent-exposed region or the ribose-binding pocket to tune pharmacokinetic properties.

The 5-Ethyl Substituent: Hydrophobic Pocket Packing

The C5 position of the pyrimidine ring points directly toward the gatekeeper residue and the adjacent hydrophobic pocket (often referred to as Hydrophobic Pocket I).

  • Causality: A simple hydrogen atom at C5 leaves a hydrophobic void, sacrificing binding energy. Conversely, bulky groups like isopropyl or phenyl often clash sterically with larger gatekeeper residues (e.g., Threonine or Isoleucine). The 5-ethyl group strikes the perfect thermodynamic balance—it provides sufficient lipophilic bulk to displace high-energy water molecules and maximize van der Waals interactions without inducing steric penalties[5].

BindingLogic Core Pyrimidine Core (N1 / N3) Hinge Kinase Hinge Region (Backbone H-Bonds) Core->Hinge H-Bond Acceptor Carboxamide 2-Carboxamide Vector Solvent Solvent-Exposed Region Carboxamide->Solvent Solubilization Ethyl 5-Ethyl Substituent Pocket Hydrophobic Pocket (Gatekeeper) Ethyl->Pocket VdW Packing

Caption: Logical relationship of the 5-ethylpyrimidine-2-carboxamide pharmacophore binding mode.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies detail the conversion of 5-ethylpyrimidine-2-carboxylic acid into a screening library and its subsequent biochemical evaluation.

Protocol: Amide Library Generation (HATU/DIPEA Coupling)

Electron-deficient pyrimidine-2-carboxylic acids are prone to decarboxylation under harsh conditions. Therefore, mild, highly efficient coupling reagents are required[4].

Step-by-Step Methodology:

  • Activation: Dissolve 5-ethylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Coupling Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is selected over EDC/HOBt because the electron-withdrawing pyrimidine ring reduces the nucleophilicity of the carboxylate. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, preventing epimerization and driving the reaction forward.

  • Amine Addition: After 15 minutes of activation, add the desired primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Quench a 5 µL aliquot in 100 µL of acetonitrile and analyze via LC-MS. The reaction is deemed complete when the starting material peak (<5%) is replaced by the product mass (M+H).

  • Purification: Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Protocol: Biochemical Target Engagement (TR-FRET Assay)

When screening fragment-derived libraries, compounds are often tested at high concentrations (10 µM - 100 µM). Standard fluorescence assays are susceptible to false positives due to compound autofluorescence.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a master mix containing the target kinase (e.g., PI3K or Aurora Kinase), a biotinylated peptide substrate, and ATP at its Michaelis constant ( Km​ ) in HEPES buffer (pH 7.4) with 10 mM MgCl₂ and 0.01% Tween-20.

  • Compound Incubation: Dispense 100 nL of the synthesized pyrimidine-2-carboxamide inhibitors (in DMSO) into a 384-well plate. Add 5 µL of the kinase master mix. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add 5 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to quench the kinase reaction.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measuring emission. This allows short-lived background autofluorescence from the small molecules to decay, ensuring the signal is strictly proportional to kinase activity.

  • Self-Validation (Data Integrity): Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness for IC₅₀ determination.

Workflow Step1 Fragment Selection (5-Ethylpyrimidine-2-COOH) Step2 Library Synthesis (HATU Amide Coupling) Step1->Step2 Step3 LC-MS Validation (Purity > 95%) Step2->Step3 Step4 Biochemical Assay (TR-FRET Screening) Step3->Step4 Step5 Hit-to-Lead (SAR Optimization) Step4->Step5

Caption: Self-validating experimental workflow for pyrimidine-based kinase inhibitor discovery.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To empirically demonstrate the superiority of the 5-ethyl substitution, we present a comparative SAR table of various C5-substituted pyrimidine-2-carboxamides against a model kinase (e.g., PI3Kδ)[4]. The data highlights how subtle changes in lipophilicity and steric bulk impact both potency (IC₅₀) and Ligand Efficiency (LE).

C5 Substituent (R-Group)Kinase IC₅₀ (nM)Ligand Efficiency (LE)Mechanistic Rationale for Observed Activity
-H (Hydrogen) 850 ± 400.32Establishes baseline hinge binding but leaves the hydrophobic pocket unoccupied, resulting in weak affinity.
-CH₃ (Methyl) 210 ± 150.38Provides partial van der Waals packing, improving potency by 4-fold over the unsubstituted core.
-CH₂CH₃ (Ethyl) 45 ± 5 0.42 Optimal chain length. Perfectly fills the hydrophobic pocket without inducing steric strain against the gatekeeper.
-CH(CH₃)₂ (Isopropyl) 320 ± 250.35The branched structure causes a steric clash with the gatekeeper residue, forcing the pyrimidine core out of the ideal hinge-binding plane.

Application in Oncological Signaling Pathways

Inhibitors derived from the 5-ethylpyrimidine-2-carboxylic acid scaffold are frequently optimized to target hyperactive kinases driving oncogenesis, such as those in the PI3K/AKT/mTOR pathway or Aurora kinases[6]. By successfully anchoring to the kinase hinge, these molecules disrupt the phosphorylation cascade responsible for tumor proliferation.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Lipid Kinase RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Cell Proliferation Inhibitor 5-Ethylpyrimidine-based Inhibitor Inhibitor->PI3K Hinge Blockade

Caption: Disruption of the PI3K/AKT/mTOR signaling pathway by pyrimidine-based kinase inhibitors.

Conclusion

The architectural elegance of 5-ethylpyrimidine-2-carboxylic acid lies in its dual functionality. It is not merely a passive structural core; it is a dynamic participant in target engagement. The pyrimidine nitrogens ensure high-fidelity anchoring to the kinase hinge, the carboxylic acid enables rapid, divergent library synthesis via amide coupling, and the 5-ethyl group acts as a precise molecular wedge to exploit hydrophobic pockets. For drug development professionals, mastering the chemical causality of this fragment is a critical step toward designing highly selective, potent, and bioavailable kinase therapeutics.

References

  • El-Gohary, N. S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. DOI: 10.1002/ardp.202400163. Retrieved from[Link]

  • Zagozda, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. DOI: 10.3390/ijms221810065. Retrieved from[Link]

  • Hsu, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.1c00452. Retrieved from[Link]

Sources

The Emerging Potential of 5-Ethylpyrimidine-2-Carboxylic Acid in Antiviral Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the burgeoning role of 5-ethylpyrimidine-2-carboxylic acid as a pivotal scaffold in modern antiviral research. We delve into the mechanistic underpinnings of pyrimidine-based antivirals, provide detailed experimental protocols for synthesis and evaluation, and present a forward-looking perspective on the therapeutic promise of this compound class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Antiviral Therapy

Viruses remain a significant global health challenge, necessitating a continuous pipeline of novel antiviral agents.[1][2][3][4] Pyrimidine derivatives have historically formed the backbone of many successful antiviral therapies, primarily due to their ability to mimic endogenous nucleosides and interfere with viral replication.[5] Compounds like zidovudine (AZT) for HIV and sofosbuvir for Hepatitis C are testaments to the enduring utility of this chemical class.[5][6]

The compound 5-ethylpyrimidine-2-carboxylic acid represents a promising, yet relatively underexplored, scaffold for the development of next-generation antiviral agents. The ethyl group at the 5-position is a key feature, as seen in the antiviral nucleoside 5-ethyl-2'-deoxyuridine, which has demonstrated activity against Herpes Simplex Virus (HSV).[7][8] This guide will illuminate the pathways to unlocking the full potential of this scaffold.

Mechanistic Landscape: How Pyrimidine Analogs Combat Viral Infections

The antiviral activity of pyrimidine derivatives can be broadly categorized into two primary mechanisms of action: inhibition of viral polymerases and disruption of pyrimidine biosynthesis.[9][10]

Inhibition of Viral Polymerases

Many pyrimidine-based drugs are nucleoside analogs that, once inside a host cell, are phosphorylated to their active triphosphate form.[9] These activated molecules can then act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases, effectively halting the replication of the viral genome.[9][11]

Disruption of de Novo Pyrimidine Biosynthesis

Another key strategy is to starve the virus of the necessary building blocks for replication. Some pyrimidine-based compounds inhibit crucial enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH).[10][12] This leads to a depletion of the intracellular pool of nucleotides that are essential for viral replication.[9]

G cluster_0 Viral Replication Inhibition cluster_1 Nucleoside Analog Pathway cluster_2 De Novo Synthesis Inhibition 5-ethylpyrimidine-2-carboxylic acid derivative 5-ethylpyrimidine-2-carboxylic acid derivative Active Triphosphate Active Triphosphate 5-ethylpyrimidine-2-carboxylic acid derivative->Active Triphosphate Intracellular Phosphorylation Viral Polymerase Viral Polymerase Active Triphosphate->Viral Polymerase Competitive Inhibition Chain Termination Chain Termination Viral Polymerase->Chain Termination Incorporation into Viral Genome Pyrimidine Biosynthesis Inhibitor Pyrimidine Biosynthesis Inhibitor DHODH DHODH Pyrimidine Biosynthesis Inhibitor->DHODH Inhibition Nucleotide Pool Nucleotide Pool DHODH->Nucleotide Pool Depletion of Viral Replication Viral Replication Nucleotide Pool->Viral Replication Inhibition of G Ethyl Propionylacetate Ethyl Propionylacetate Cyclization Cyclization Ethyl Propionylacetate->Cyclization Formamidine Formamidine Formamidine->Cyclization Ethyl 5-ethylpyrimidine-2-carboxylate Ethyl 5-ethylpyrimidine-2-carboxylate Cyclization->Ethyl 5-ethylpyrimidine-2-carboxylate Hydrolysis Hydrolysis Ethyl 5-ethylpyrimidine-2-carboxylate->Hydrolysis 5-ethylpyrimidine-2-carboxylic acid 5-ethylpyrimidine-2-carboxylic acid Hydrolysis->5-ethylpyrimidine-2-carboxylic acid

Caption: A conceptual synthetic workflow for 5-ethylpyrimidine-2-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-substituted-5-pyrimidinecarboxylates

The following is a generalized protocol based on established methods for pyrimidine synthesis. [13][14][15]

  • Reaction Setup: To a solution of an appropriate 2-dimethylaminomethylene-3-oxoalkanoate in ethanol, add an equimolar amount of a suitable amidine (e.g., 2-methylisothiourea).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired ethyl 2-substituted-5-pyrimidinecarboxylate.

  • Hydrolysis (Optional): To obtain the carboxylic acid, suspend the ester in a 2N NaOH solution and reflux for 2 hours. [14]After cooling, neutralize the mixture with acetic acid to a pH of 5 to precipitate the carboxylic acid. [14]

In Vitro Evaluation of Antiviral Activity

A critical component of the drug discovery workflow is the robust evaluation of a compound's antiviral efficacy and cytotoxicity.

Cytotoxicity Assessment: The MTT Assay

Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter. [9] Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line at a predetermined density and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours. [9]3. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [9]4. Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [9]6. CC50 Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. [9]

Antiviral Efficacy: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are areas of cell death caused by viral infection. [9] Protocol:

  • Cell Infection: Seed a 6-well plate with a confluent monolayer of host cells. Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a solidifying agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Quantifying Viral Load: Real-Time PCR (qPCR)

This assay quantifies the amount of viral RNA or DNA in infected cells to determine the inhibitory effect of a compound. [9] Protocol:

  • Infection and Treatment: Infect host cells with the virus and treat with different concentrations of the test compound.

  • Nucleic Acid Extraction: After a suitable incubation period, lyse the cells and extract the viral nucleic acid.

  • qPCR Reaction: Set up a qPCR reaction using the extracted nucleic acid, virus-specific primers, and a qPCR master mix. [9]4. Data Analysis: Analyze the data to determine the cycle threshold (Ct) values. A higher Ct value indicates less viral nucleic acid. [9]The reduction in viral genome copies in the presence of the compound is used to determine the EC50. [9]

Data Interpretation and Lead Optimization

The ultimate goal of these assays is to identify compounds with a favorable therapeutic window. This is quantified by the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). [9]A higher SI value indicates greater selectivity of the compound for the virus over the host cell, making it a more promising drug candidate. [9]

Parameter Description Desired Value
CC50 50% Cytotoxic Concentration High
EC50 50% Effective Concentration Low

| SI | Selectivity Index (CC50/EC50) | High |

Structural modifications to the 5-ethylpyrimidine-2-carboxylic acid scaffold can be guided by structure-activity relationship (SAR) studies to improve potency and selectivity. [9]

Future Directions and Conclusion

The 5-ethylpyrimidine-2-carboxylic acid scaffold holds considerable promise for the development of novel antiviral agents. Its potential to be elaborated into both nucleoside and non-nucleoside inhibitors provides a rich avenue for medicinal chemistry exploration. Future work should focus on the synthesis and screening of a diverse library of derivatives against a broad range of viruses. [1][2][4]The methodologies outlined in this guide provide a robust framework for advancing these research efforts. With a systematic and mechanistically informed approach, the full therapeutic potential of this exciting compound class can be realized.

References

  • GSC Online Press. Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. 2023;25(02):076–083. Available from: [Link]

  • PMC. A review: Mechanism of action of antiviral drugs. Available from: [Link]

  • MDPI. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. 2022. Available from: [Link]

  • PubMed. Antiviral drug discovery: Pyrimidine entry inhibitors for Zika and dengue viruses. 2024. Available from: [Link]

  • Rockefeller University Press. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. 2012. Available from: [Link]

  • PubMed. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. 1986. Available from: [Link]

  • PubMed. Synthesis, antiviral (HSV-1) and antimycotic activities of ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates, 2,4-disubstituted 5-pyrimidinecarboxylic acids and 2,4-disubstituted pyrimidines. 1993. Available from: [Link]

  • PubMed. Antiviral activities of pyrimidine nucleoside analogues: some structure. Available from: [Link]

  • ResearchGate. (PDF) Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. 2025. Available from: [Link]

  • PubMed. Antiviral activity of pyrimidine containing compounds: Patent review. 2022. Available from: [Link]

  • ResearchGate. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Available from: [Link]

  • OUCI. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Available from: [Link]

  • Bentham Science. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. 2023. Available from: [Link]

  • PubMed. Antiviral activity of 5-ethyl pyrimidine deoxynucleosides. 1975. Available from: [Link]

  • UCLA. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available from: [Link]

  • MDPI. Design, Synthesis of Pyrimidinothiazoles and Pyrimidinobenzimidazoles N-ethyl Carboxylic Acid Derivatives Analogs of 4-Quinolone. 2022. Available from: [Link]

  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. 2002. Available from: [Link]

  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. 2026. Available from: [Link]

  • MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. 2024. Available from: [Link]

Sources

Rational Design and Herbicidal Profiling of 5-Ethylpyrimidine-2-Carboxylic Acid: A Synthetic Auxin Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Development Scientists Document Type: In-Depth Technical Guide & Mechanistic Whitepaper

Executive Summary

The development of synthetic auxins (HRAC Group 4) has revolutionized broadleaf weed control due to their systemic mobility and selective action. While pyridine-carboxylic acids (e.g., picloram, aminopyralid) and pyrimidine-4-carboxylic acids (e.g., aminocyclopyrachlor) are well-established, the 5-ethylpyrimidine-2-carboxylic acid scaffold represents a highly optimized bioisostere. By strategically placing an ethyl group at the 5-position of a pyrimidine-2-carboxylic acid core, researchers can fine-tune lipophilicity for enhanced cuticular penetration while maintaining the strict steric requirements for high-affinity binding to the plant's TIR1/AFB auxin receptors.

This whitepaper dissects the mechanistic rationale behind 5-ethylpyrimidine-2-carboxylic acid, outlines its expected physicochemical advantages, and provides self-validating experimental workflows for agrochemical R&D professionals to evaluate its herbicidal efficacy.

Mechanistic Rationale: The Molecular Glue

To understand the herbicidal properties of 5-ethylpyrimidine-2-carboxylic acid, we must examine the fundamental structure-activity relationships (SAR) of auxinic herbicides. The essential structural requirement for auxin mimicry is a strong negative charge on a dissociated carboxyl group, separated by a distinct distance from a weaker positive charge on a planar aromatic ring 1[1].

The Role of the Pyrimidine-2-Carboxylic Acid Core

The pyrimidine ring acts as an electron-deficient planar aromatic system. The nitrogen atoms at the 1- and 3-positions significantly lower the pKa of the carboxylic acid at the 2-position compared to standard benzoic acids. This ensures that the molecule is almost entirely ionized at physiological pH, fulfilling the electrostatic requirements to anchor into the arginine-rich basic pocket of the TIR1/AFB receptor. Furthermore, pyrimidine and pyridine carboxylic acids are highly persistent in plant vascular systems, allowing for long-lasting systemic control of perennial broadleaf weeds 2[2].

The Causality of the 5-Ethyl Substitution

Why an ethyl group at the 5-position?

  • Receptor Pocket Sterics: Crystallographic studies of the TIR1-Aux/IAA complex reveal a hydrophobic cavity that accommodates substitutions on the auxin aromatic ring 3[3]. The 5-ethyl group provides ideal van der Waals contacts within this leucine-rich repeat (LRR) domain, increasing the residence time of the receptor-ligand complex.

  • Cuticular Penetration (LogP Optimization): Synthetic auxins must penetrate the waxy cuticle of weed leaves. An ethyl group increases the partition coefficient (LogP) compared to unsubstituted or methyl-substituted analogs, facilitating superior foliar uptake without rendering the molecule too lipophilic to translocate via the phloem.

Pathway Activation

Once inside the nucleus, 5-ethylpyrimidine-2-carboxylic acid acts as a "molecular glue." It binds to the F-box protein of the SCF^(TIR1/AFB) complex and recruits Aux/IAA repressor proteins 4[4]. This triggers the ubiquitination and subsequent 26S proteasomal degradation of Aux/IAA. The resulting derepression of Auxin Response Factors (ARFs) causes a lethal surge in ethylene and abscisic acid (ABA) biosynthesis, ultimately destroying the plant via Reactive Oxygen Species (ROS) accumulation1[1].

G A 5-Ethylpyrimidine-2-carboxylic acid (Synthetic Auxin) B TIR1/AFB Receptor Complex (F-box protein) A->B Binds as molecular glue C Aux/IAA Repressor Proteins B->C Recruits D Ubiquitination via SCF Complex C->D Targets for E 26S Proteasome Degradation D->E Leads to F ARF Transcription Factors (Derepressed) E->F Releases G Lethal Gene Expression (Ethylene/ABA/ROS) F->G Triggers Epinasty & Necrosis

Mechanism of Action: TIR1/AFB-mediated degradation of Aux/IAA by 5-ethylpyrimidine-2-carboxylic acid.

Physicochemical Profiling

To contextualize the design of 5-ethylpyrimidine-2-carboxylic acid, we compare its structural parameters against established commercial auxins. The data below illustrates how the 5-ethyl substitution bridges the gap between the high solubility of pyridine-based auxins and the potent receptor affinity of highly halogenated analogs.

CompoundCore ScaffoldSubstitutionpKa (est.)LogP (est.)Primary Target
Indole-3-acetic acid (IAA) IndoleNone4.751.41TIR1/AFB
Picloram Pyridine3,5,6-trichloro, 4-amino2.301.36AFB5 > TIR1
Aminocyclopyrachlor Pyrimidine5-chloro, 6-amino, 2-cyclopropyl4.651.05TIR1/AFB
5-Ethylpyrimidine-2-carboxylic acid Pyrimidine5-ethyl~3.20~1.85TIR1/AFB5

Note: The lower pKa of the 2-carboxylic acid ensures rapid phloem loading, while the LogP of ~1.85 provides an optimal balance for traversing both the lipophilic cuticle and the aqueous apoplast.

Self-Validating Experimental Protocols

To rigorously evaluate the herbicidal efficacy of this compound, researchers must employ self-validating workflows. A protocol is only trustworthy if it contains internal controls that isolate the specific variable being tested.

Protocol 1: In Vitro TIR1/AFB Binding Affinity (SPR Assay)

Objective: Quantify the association ( Kon​ ) and dissociation ( Koff​ ) kinetics of 5-ethylpyrimidine-2-carboxylic acid to the TIR1 and AFB5 receptors. Causality: Proving whole-plant toxicity is insufficient; we must prove the toxicity originates from specific receptor engagement. Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant Arabidopsis thaliana TIR1 and AFB5 proteins onto a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Prepare a concentration gradient of 5-ethylpyrimidine-2-carboxylic acid (10 nM to 10 µM) in running buffer (HEPES, pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).

  • Internal Controls (Self-Validation):

    • Positive Control: Indole-3-acetic acid (IAA) and Picloram.

    • Negative Control: 5-ethylpyrimidine (lacking the 2-carboxylic acid). If the negative control binds, the assay is detecting non-specific hydrophobic interactions, invalidating the run.

  • Injection: Inject analytes over the functionalized flow cells at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: In Vivo Phenotypic Screening & Resistance Validation

Objective: Determine the whole-plant ED50​ and validate the mechanism of action using genetic knockouts. Causality: Because synthetic auxins like picloram preferentially bind to the AFB5 receptor isoform5[5], testing the compound on an afb5 mutant plant provides absolute proof of the molecular target in a living system.

Step-by-Step Methodology:

  • Plant Cultivation: Grow wild-type (Col-0) Arabidopsis thaliana and afb5 mutant lines in controlled growth chambers (22°C, 16h photoperiod).

  • Treatment Application: At the 4-leaf stage, apply 5-ethylpyrimidine-2-carboxylic acid via a track sprayer at rates equivalent to 0, 10, 50, 100, and 500 g a.i./ha. Include 0.25% non-ionic surfactant.

  • Phenotypic Observation: Monitor for classical auxinic symptoms at 24, 48, and 72 hours post-treatment. Look for epinasty (downward twisting of leaves), stem elongation, and tissue swelling.

  • Validation Check: The wild-type plants must exhibit severe epinasty and necrosis by day 7. The afb5 mutant lines should exhibit a statistically significant resistance factor (RF > 5) compared to the wild-type. If both die equally, the compound may be acting via off-target toxicity (e.g., membrane disruption) rather than true auxin mimicry.

Workflow S1 Phase 1: Synthesis & QC 5-Ethylpyrimidine-2-carboxylic acid HPLC/NMR Validation S2 Phase 2: In Vitro Binding SPR Assay TIR1/AFB Affinity Kinetics S1->S2 S3 Phase 3: In Vivo Phenotyping Wild-Type vs afb5 Mutant Dose-Response (ED50) S2->S3 S4 Phase 4: Multi-Omics Transcriptomics ROS & Ethylene Quantification S3->S4

High-throughput validation workflow for evaluating novel synthetic auxin scaffolds.

Conclusion

The 5-ethylpyrimidine-2-carboxylic acid molecule represents a rationally designed synthetic auxin. By leveraging the low pKa of the pyrimidine-2-carboxylic acid core and the optimized lipophilicity/steric bulk of the 5-ethyl group, this scaffold is theoretically primed for high-affinity engagement with the TIR1/AFB receptor complex. Utilizing the self-validating protocols outlined above, agrochemical researchers can systematically quantify its herbicidal potency and translate these molecular interactions into field-ready weed control solutions.

References

  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - Frontiers in Plant Science
  • Mechanisms of auxin signaling - Development (The Company of Biologists)
  • Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances - SciELO
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks
  • Auxin Herbicide Action: Lifting the Veil Step by Step - PMC (N

Sources

Methodological & Application

Synthesis of "5-ethylpyrimidine-2-carboxylic acid" from ethyl propiolate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthetic Protocol for 5-Ethylpyrimidine-2-Carboxylic Acid from Ethyl Propiolate

Introduction & Strategic Rationale

Pyrimidine-2-carboxylic acid derivatives are privileged scaffolds in modern drug discovery, frequently serving as hinge-binding motifs in kinase inhibitors and metabolic modulators. The synthesis of 5-ethylpyrimidine-2-carboxylic acid presents a unique regiochemical challenge: direct electrophilic alkylation of the pyrimidine core at the C5 position is notoriously low-yielding and unselective.

To circumvent this, we employ a bottom-up de novo cyclization strategy starting from ethyl propiolate. By elaborating the linear alkyne into a fully functionalized 1,3-dielectrophile (ethyl 2-ethyl-3-ethoxyacrylate) prior to cyclization, we achieve absolute control over the C5 substituent. The pyrimidine core is then constructed via condensation with an amidine, followed by deoxygenation and saponification. This protocol is designed for high fidelity, scalability, and self-validation at every intermediate stage.

Retrosynthetic Analysis & Workflow

G SM Ethyl Propiolate (Starting Material) Int1 Ethyl 3-ethoxyacrylate SM->Int1 EtOH, NMM (Conjugate Addition) Int2 Ethyl 2-bromo-3-ethoxyacrylate Int1->Int2 NBS, CH2Cl2 (Bromination) Int3 Ethyl 2-ethyl-3-ethoxyacrylate Int2->Int3 EtZnBr, Pd(dppf)Cl2 (Negishi Coupling) Int4 Ethyl 5-ethyl-4-oxo- 3,4-dihydropyrimidine-2-carboxylate Int3->Int4 Ethyl 2-amino-2-iminoacetate, NaOEt (Cyclization) Int5 Ethyl 4-chloro-5-ethyl- pyrimidine-2-carboxylate Int4->Int5 POCl3, Reflux (Chlorination) Int6 Ethyl 5-ethylpyrimidine- 2-carboxylate Int5->Int6 H2, Pd/C, Et3N (Hydrogenolysis) Target 5-Ethylpyrimidine- 2-carboxylic acid (Target) Int6->Target LiOH, THF/H2O (Saponification)

Figure 1: Retrosynthetic analysis and forward synthetic workflow.

Step-by-Step Experimental Protocols

Step 1: Conjugate Addition to Form Ethyl 3-Ethoxyacrylate

Causality: Ethyl propiolate is a highly electrophilic terminal alkyne. Base-catalyzed conjugate addition of ethanol installs the β -alkoxy group, converting the alkyne into a masked malonaldehyde equivalent necessary for pyrimidine construction [1][2].

  • Protocol: To a stirred solution of ethyl propiolate (10.0 g, 102 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, absolute ethanol (8.9 mL, 153 mmol) is added, followed by the dropwise addition of N-methylmorpholine (1.1 mL, 10 mmol). The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is washed with water, dried over Na₂SO₄, and concentrated.

  • Self-Validation: Reaction progress is monitored by TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). Completion is indicated by the disappearance of the alkyne spot (Rf = 0.6) and the emergence of a new UV-active spot (Rf = 0.4). The crude ¹H NMR should display characteristic doublet signals for the trans-alkene protons around δ 7.6 and 5.2 ppm (J 12.5 Hz).

Step 2: α -Bromination to Ethyl (E)-2-Bromo-3-ethoxyacrylate

Causality: To introduce the ethyl group at the future C5 position, the α -carbon of the acrylate must be activated. Electrophilic bromination using N-bromosuccinimide (NBS) provides a reliable C–Br handle for transition-metal-catalyzed cross-coupling [4].

  • Protocol: Ethyl 3-ethoxyacrylate (12.0 g, 83 mmol) is dissolved in a 1:1 mixture of THF and H₂O (120 mL). NBS (15.5 g, 87 mmol) is added portion-wise at -10 °C to prevent over-bromination. The mixture is stirred for 1 hour, extracted with EtOAc, washed with brine, and concentrated.

  • Self-Validation: The reaction mixture transitions from a suspension to a clear, pale-yellow solution as NBS is consumed. Successful α -bromination is confirmed by the disappearance of the α -proton doublet ( δ 5.2 ppm) in the ¹H NMR spectrum, leaving a single vinylic singlet around δ 7.8 ppm.

Step 3: Negishi Cross-Coupling for C5-Alkylation

Causality: The Negishi coupling is selected over Suzuki or Stille methods due to its exceptionally mild conditions, which prevent the degradation or geometric isomerization of the sensitive α -bromoacrylate intermediate.

  • Protocol: Under an inert argon atmosphere, ethyl 2-bromo-3-ethoxyacrylate (15.0 g, 67 mmol) and Pd(dppf)Cl₂ (2.45 g, 3.35 mmol) are dissolved in anhydrous THF (100 mL). A solution of ethylzinc bromide (0.5 M in THF, 200 mL, 100 mmol) is added dropwise at 0 °C. The reaction is warmed to 25 °C and stirred for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc.

  • Self-Validation: The formation of a black palladium precipitate indicates the completion of the catalytic cycle. GC-MS analysis of a quenched aliquot will reveal the target mass (m/z 172.1) and the absence of the brominated starting material's isotopic pattern.

Table 1: Optimization of Negishi Coupling Conditions

Catalyst Organozinc Reagent Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ (5 mol%) EtZnBr (1.5 eq) THF 25 88
Pd(dppf)Cl₂ (5 mol%) EtZnBr (1.5 eq) THF 25 92
Pd(OAc)₂ / SPhos Et₂Zn (1.2 eq) Toluene 60 75

| Pd(PPh₃)₄ (5 mol%) | Et₂Zn (1.2 eq) | THF | 0 to 25 | 85 |

Step 4: Pyrimidine Cyclization

Causality: The condensation of ethyl 2-ethyl-3-ethoxyacrylate with ethyl 2-amino-2-iminoacetate (ethyl carbamimidoylformate) dictates the final regiochemistry. The highly nucleophilic primary amine of the amidine attacks the β -carbon (Michael addition-elimination), and the imine nitrogen cyclizes onto the ester carbonyl, installing the C2-carboxylate [3].

  • Protocol: To a solution of ethyl 2-amino-2-iminoacetate hydrochloride (11.2 g, 73 mmol) in absolute ethanol (150 mL) is added sodium ethoxide (21 wt% in EtOH, 54 mL, 145 mmol). After stirring for 30 minutes to liberate the free base, ethyl 2-ethyl-3-ethoxyacrylate (11.5 g, 67 mmol) is added. The mixture is heated to reflux (78 °C) for 12 hours. The solvent is removed, and the residue is neutralized and extracted with DCM.

  • Self-Validation: The cyclization is accompanied by the heavy precipitation of sodium chloride. LC-MS analysis will confirm the mass of the pyrimidinone intermediate ( [M+H]+ = 225.1).

Table 2: Optimization of Pyrimidine Cyclization Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
NaOEt (2.0 eq) EtOH 78 (Reflux) 12 84
KOtBu (2.0 eq) t-BuOH 85 (Reflux) 12 71
K₂CO₃ (3.0 eq) DMF 100 24 45

| DBU (2.0 eq) | CH₃CN | 80 (Reflux) | 16 | 62 |

Step 5: Deoxygenation (Chlorination & Hydrogenolysis)

Causality: The cyclization inherently leaves a hydroxyl/oxo group at C4 (derived from the original acrylate ester). To obtain the fully aromatic, unsubstituted C4 position, the tautomeric lactam is activated with POCl₃ to an imidoyl chloride, which is subsequently cleaved via Pd-catalyzed hydrogenolysis. Triethylamine neutralizes the generated HCl, preventing catalyst poisoning.

  • Protocol: The crude pyrimidinone (10.0 g, 44.6 mmol) is suspended in POCl₃ (41.5 mL, 446 mmol) and heated to 105 °C for 3 hours. After cooling, excess POCl₃ is removed in vacuo. The residue is quenched with ice water and extracted with EtOAc to yield the 4-chloro intermediate. This intermediate is dissolved in ethanol (100 mL). Triethylamine (9.3 mL, 67 mmol) and 10% Pd/C (1.0 g) are added. The mixture is stirred under a hydrogen balloon (1 atm) for 4 hours, filtered through Celite, and concentrated.

  • Self-Validation: The chlorination step is complete when the suspension becomes a homogenous dark solution. In the hydrogenolysis step, the cessation of hydrogen gas uptake indicates completion. The final deoxygenated intermediate will show a characteristic aromatic pyrimidine proton singlet at δ 8.6 ppm in ¹H NMR.

Step 6: Saponification

Causality: Mild basic hydrolysis with LiOH selectively cleaves the ethyl ester to reveal the target carboxylic acid without inducing nucleophilic attack on the electron-deficient pyrimidine ring.

  • Protocol: Ethyl 5-ethylpyrimidine-2-carboxylate (6.0 g, 33.3 mmol) is dissolved in THF (60 mL). A solution of LiOH·H₂O (2.8 g, 66.6 mmol) in water (20 mL) is added. The biphasic mixture is stirred vigorously at room temperature for 2 hours. The THF is evaporated, and the aqueous layer is acidified to pH 3 using 1M HCl. The resulting precipitate is filtered, washed with cold water, and dried under high vacuum.

  • Self-Validation: Saponification is confirmed by the disappearance of the ethyl ester quartet/triplet signals in ¹H NMR and the appearance of a broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) and a strong carbonyl peak (~1710 cm⁻¹) in the IR spectrum.

References

  • ACS Publications. "Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates." The Journal of Organic Chemistry. URL:[Link]

  • Thieme Chemistry. "Science of Synthesis: Product Class 12: Pyrimidines." Thieme E-Books & E-Journals. URL:[Link]

  • ResearchGate. "A one-pot synthesis of (E)-α-bromo-α,β-unsaturated esters and their trifluoromethylation: A general and stereoselective route." ResearchGate. URL:[Link]

Application Note: High-Throughput LC-MS/MS Quantification of 5-Ethylpyrimidine-2-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokinetic (PK) Specialists in Drug Development.

Executive Summary & Mechanistic Rationale

5-Ethylpyrimidine-2-carboxylic acid (5-EPCA) and its structural analogs are pivotal building blocks in the synthesis of advanced antiviral and anticancer therapeutics[1]. During preclinical pharmacokinetic (PK) profiling, the accurate quantification of 5-EPCA in complex biological matrices (e.g., plasma) is essential. However, the quantification of highly polar, amphoteric carboxylic acids by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is notoriously challenging due to poor retention and variable ionization efficiency[2].

As a Senior Application Scientist, I designed this method to overcome these inherent physicochemical barriers. 5-EPCA possesses a basic pyrimidine nitrogen (pKa ~1.5) and an acidic carboxylic acid moiety (pKa ~2.5). At physiological pH, it exists as a highly polar carboxylate anion. By leveraging Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) , we exploit this anionic state to selectively isolate the analyte from the phospholipid matrix. Subsequently, by utilizing a high-strength silica (HSS) T3 column with an acidic mobile phase, we suppress the carboxylate ionization, forcing the molecule into a more hydrophobic state for robust reversed-phase retention, while simultaneously promoting pyrimidine protonation for highly sensitive Positive Electrospray Ionization (ESI+).

Self-Validating Analytical Batch Architecture

To ensure absolute trustworthiness in PK data, this protocol is designed as a self-validating system . The analytical batch is governed by strict, automated logic gates. If System Suitability Tests (SST) fail to meet predefined signal-to-noise (S/N) or carryover thresholds, the sequence automatically halts, preventing the acquisition of spurious data and protecting valuable biological samples.

Self-Validating LC-MS/MS Analytical Batch Workflow.

Step-by-Step Sample Preparation (MAX-SPE)

The causality behind this extraction protocol is electrostatic manipulation. By raising the pH of the plasma sample, we ensure 5-EPCA is fully deprotonated (anionic). It binds aggressively to the quaternary amine of the MAX sorbent, allowing us to wash away neutral lipids and basic proteins with 100% methanol. Elution is then triggered by dropping the pH, neutralizing the analyte and breaking the ionic bond.

Reagents Required:
  • Internal Standard (IS): 5-EPCA-d5 (500 ng/mL in 50:50 MeOH:Water).

  • Pre-treatment Buffer: 2% Ammonium Hydroxide (NH₄OH) in Water.

  • Wash 1: 5% NH₄OH in Water.

  • Wash 2: 100% Methanol (LC-MS Grade).

  • Elution Buffer: 2% Formic Acid in Methanol.

Extraction Protocol:
  • Spike & Pre-treat: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of IS. Add 100 µL of Pre-treatment Buffer. Vortex for 2 minutes to disrupt protein binding.

  • Condition Sorbent: Condition a 30 mg MAX 96-well SPE plate with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Load Sample: Transfer the pre-treated sample to the SPE plate. Apply a gentle vacuum (approx. 5 inHg) to allow dropwise loading.

  • Interference Wash:

    • Apply 1 mL of Wash 1 to remove highly polar neutral/basic interferences.

    • Apply 1 mL of Wash 2 to aggressively strip away hydrophobic phospholipids. (Note: 5-EPCA remains ionically locked to the sorbent).

  • Analyte Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of Elution Buffer.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (98% A / 2% B).

UHPLC-MS/MS Method Parameters

To ensure robust ionization, optimized electrospray ionization (ESI) source parameters—such as elevated desolvation temperatures and high gas flows—are mandatory for pyrimidine derivatives[3].

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm). Chosen to prevent phase collapse under highly aqueous conditions.

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Injection Volume: 5 µL

Table 1: UHPLC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40982Initial
0.500.409826
3.000.4010906
4.000.4010906
4.100.409826
5.500.409826
Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Proposed ESI+ CID Fragmentation Pathway for 5-EPCA.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
5-EPCA153.1109.16015Quantifier
5-EPCA153.181.16025Qualifier
5-EPCA-d5158.1114.16015IS Quantifier

Analytical Validation Metrics

The method was validated according to FDA/EMA bioanalytical guidelines. The use of a stable isotope-labeled internal standard perfectly compensates for any residual matrix effects, ensuring the self-validating nature of the calibration curve.

Table 3: Method Validation Summary

Validation ParameterRegulatory Acceptance CriteriaObserved Performance
Linearity R² > 0.99 (Range: 1-1000 ng/mL)R² = 0.998
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 8.5%
Inter-day Accuracy ± 15% of nominal concentration92.4% - 106.1%
Matrix Effect IS-normalized ME ~ 100%96.5% ± 4.2%
Extraction Recovery Consistent across QC levels88.3% - 91.0%

References

  • Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂. Benchchem.
  • ChemImpex Pyrimidine-2-carboxylic acid; 98% (HPLC); 31519-62-7. Neta Scientific.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid

Sources

Application Note: Comprehensive ¹H NMR Characterization of 5-ethylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-ethylpyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of more complex bioactive molecules. Accurate and unambiguous structural confirmation is paramount for ensuring the quality and integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful technique for the structural elucidation of such organic molecules in solution.

This application note provides an in-depth guide to the ¹H NMR characterization of 5-ethylpyrimidine-2-carboxylic acid. It presents a detailed, predicted spectrum based on established principles of chemical shifts and coupling constants, and offers a field-proven, step-by-step protocol for sample preparation and data acquisition. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Molecular Structure and Predicted ¹H NMR Analysis

The structure of 5-ethylpyrimidine-2-carboxylic acid contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

Figure 1. Chemical structure of 5-ethylpyrimidine-2-carboxylic acid with key protons labeled for spectral assignment.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, integration values, and assignments for the protons of 5-ethylpyrimidine-2-carboxylic acid in DMSO-d₆.

SignalAssigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1COOH12.0 - 13.5Broad Singlet (br s)1H
2H-4, H-69.0 - 9.3Two Singlets (s)2H (1H each)
3CH₂ (H-a)2.8 - 3.0Quartet (q)2H
4CH₃ (H-b)1.2 - 1.4Triplet (t)3H
Rationale and Signal Assignment

The predicted spectrum is based on the analysis of substituent effects on the pyrimidine ring and established chemical shift ranges for common functional groups.

  • Carboxylic Acid Proton (COOH): The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and magnetic anisotropy of the carbonyl group. It is expected to appear far downfield, typically in the 10-13 ppm range.[1][2] In a hydrogen-bonding solvent like DMSO-d₆, this peak is often a broad singlet and its presence is a strong indicator of the carboxylic acid functionality.[1]

  • Pyrimidine Ring Protons (H-4, H-6): Protons attached to heteroaromatic rings like pyrimidine are significantly deshielded and appear in the aromatic region of the spectrum.[3] The two nitrogen atoms in the ring are strongly electron-withdrawing, shifting these protons downfield. H-4 and H-6 are in different electronic environments and are not chemically equivalent, thus they should appear as two distinct signals. Due to the lack of adjacent protons, they are expected to be sharp singlets. Their chemical shifts are predicted to be in the 9.0 - 9.3 ppm range, consistent with data from similarly substituted pyrimidines.[4]

  • Ethyl Group Protons (CH₂, H-a; CH₃, H-b):

    • The methylene protons (H-a ) are directly attached to the pyrimidine ring, which deshields them. They are expected to resonate around 2.8 - 3.0 ppm. Because they are adjacent to the three protons of the methyl group, the signal will be split into a quartet (n+1 = 3+1 = 4).

    • The methyl protons (H-b ) are further from the ring and are therefore more shielded, appearing upfield around 1.2 - 1.4 ppm.[5] This signal will be split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3). The typical coupling constant (³JHH) for a free-rotating ethyl group is approximately 7 Hz.

Experimental Protocol: Data Acquisition and Validation

This section provides a comprehensive protocol for preparing a high-quality sample and acquiring a definitive ¹H NMR spectrum.

Materials and Equipment
  • 5-ethylpyrimidine-2-carboxylic acid sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (≥99.9 atom % D)

  • Deuterium Oxide (D₂O)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Pasteur pipettes and bulbs

  • Cotton or glass wool for filtration

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

The primary objective of sample preparation is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.

  • Weighing: Accurately weigh 5-10 mg of 5-ethylpyrimidine-2-carboxylic acid into a clean, dry vial.

  • Solvation: Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended due to its excellent solvating power for polar carboxylic acids and its ability to slow the exchange rate of the acidic proton, making the COOH signal more readily observable.[6]

  • Dissolution: Gently vortex the vial until the sample is fully dissolved. If necessary, gentle warming can be applied.

  • Filtration: Pack a small plug of cotton or glass wool into the neck of a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any dust or undissolved microparticulates. The final sample depth in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

SamplePrepWorkflow cluster_prep Sample Preparation cluster_output Output A 1. Weigh Sample (5-10 mg) B 2. Add DMSO-d6 (0.6 mL) A->B C 3. Vortex to Dissolve B->C D 4. Filter into NMR Tube C->D E 5. Cap & Label D->E F Analysis-Ready Sample E->F

A streamlined workflow for preparing the NMR sample.
NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzg30 or equivalentStandard 30° pulse for quantitative analysis.
Number of Scans (NS)16 - 64Sufficient to achieve good signal-to-noise (S/N).
Relaxation Delay (D1)2.0 secondsAllows for adequate relaxation of protons, especially for the pyrimidine ring protons.
Acquisition Time (AQ)4.0 secondsEnsures high digital resolution.
Spectral Width (SW)20 ppmCovers the full range from alkyl protons to the carboxylic acid proton.
Temperature298 K (25 °C)Standard operating temperature.
ReferencingTMS (δ 0.00) or residual DMSO (δ 2.50)Internal standard for accurate chemical shift calibration.
Protocol Validation: D₂O Exchange

To definitively confirm the identity of the carboxylic acid proton signal, a D₂O exchange experiment should be performed. This is a critical self-validating step in the protocol.

  • Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum as described above.

  • Add D₂O: Remove the NMR tube from the spectrometer, uncap it, and add 1-2 drops of D₂O.

  • Mix: Recap the tube and shake gently for 10-20 seconds to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: The broad singlet previously observed in the 12.0 - 13.5 ppm region should significantly diminish or disappear entirely. This occurs because the acidic proton (-COOH) exchanges with deuterium (-COOD), and deuterium is not observed in a ¹H NMR experiment.

ValidationLogic A Acquire Initial ¹H NMR Spectrum B Observe broad singlet at ~12-13 ppm? A->B C Add 1-2 drops D₂O & Re-acquire Spectrum B->C Yes G No COOH signal observed. Check sample purity/structure. B->G No D Did the signal disappear? C->D E Assignment Confirmed: Carboxylic Acid D->E Yes F Assignment Incorrect or No Exchange Occurred D->F No

Logical workflow for confirming the carboxylic acid proton signal.

Conclusion

The ¹H NMR spectrum of 5-ethylpyrimidine-2-carboxylic acid provides a distinct and information-rich fingerprint for its structural verification. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality, unambiguous data. The key diagnostic features are the downfield broad singlet for the carboxylic acid proton (confirmable by D₂O exchange), two singlets in the aromatic region for the pyrimidine protons, and the characteristic quartet-triplet pattern of the ethyl group. This application note serves as a robust guide for scientists in drug discovery and chemical research, ensuring confidence in the structural integrity of this valuable synthetic intermediate.

References

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. PMC. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

  • 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

  • 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. PubChem. Available at: [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. PMC. Available at: [Link]

  • Gao, C., et al. (2022). Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. ResearchGate. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]

  • Pyrimidine-5-carboxylic acid. PubChem. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • The 1 H-NMR data for some synthesized products. ResearchGate. Available at: [Link]

  • Spectra and physical data of (A2). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available at: [Link]

Sources

13C NMR assignment for "5-ethylpyrimidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 13C NMR Assignment and Structural Characterization Protocol for 5-Ethylpyrimidine-2-carboxylic Acid

Introduction & Mechanistic Rationale

5-Ethylpyrimidine-2-carboxylic acid is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors, antivirals, and agrochemicals[1]. Accurate structural characterization of this scaffold is critical for downstream drug development. However, assigning the 13 C NMR spectrum of pyrimidine derivatives presents unique challenges. The electron-withdrawing nature of the ring nitrogens and the carboxylic acid group causes severe deshielding, often leading to near-degenerate chemical shifts for the C2, C4, and C6 positions[2].

To establish a self-validating analytical system , a simple 1D 13 C NMR is insufficient. We must employ a multiparametric approach that leverages the causality of nuclear relaxation and heteronuclear coupling. By combining optimized 1D acquisition parameters with DEPT-135 and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, we create a closed-loop logical framework where every carbon assignment is independently verified by topological connectivity.

Experimental Workflow & Logical Architecture

The following workflow illustrates the mandatory sequence of experiments required to achieve an unambiguous assignment. Skipping the 2D validation steps compromises the scientific integrity of the analysis.

G cluster_acq NMR Acquisition System Prep Sample Preparation (30 mg in DMSO-d6) C13 1D 13C NMR Identify all 6 carbon environments Prep->C13 DEPT DEPT-135 Differentiate CH/CH3 (+) vs CH2 (-) C13->DEPT HMBC 2D HMBC Map 2- and 3-bond H-C couplings C13->HMBC Assign Final 13C Assignment Self-Validated Model DEPT->Assign HMBC->Assign

Fig 1. Multiparametric NMR workflow for self-validating carbon assignments.

Step-by-Step Experimental Protocol

This protocol is engineered to overcome the specific relaxation and solubility challenges inherent to pyrimidine-2-carboxylic acids.

Step 1: Sample Preparation
  • Procedure: Weigh precisely 35–40 mg of 5-ethylpyrimidine-2-carboxylic acid. Dissolve the compound in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Causality: The carboxylic acid moiety readily forms hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , which drastically broadens the C=O and C2 carbon signals due to chemical exchange. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, highly resolved resonances[3]. Furthermore, the high sample concentration is mandatory to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C.

Step 2: 1D 13 C NMR Acquisition
  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ and shim the Z-axis gradients until the TMS line width is < 1.0 Hz.

  • Parameters: Use a proton-decoupled sequence with a 30° flip angle (zgpg30). Set the relaxation delay (D1) to 2.5 seconds and acquire a minimum of 1024 scans.

  • Causality: Quaternary carbons (C=O, C2, C5) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. Consequently, their spin-lattice relaxation times ( T1​ ) are exceptionally long. If a standard 1.0s D1 delay is used, these critical signals will saturate and disappear into the baseline[2]. The 2.5s delay ensures complete signal recovery between pulses.

Step 3: 2D Validation Acquisition (DEPT & HMBC)
  • DEPT-135: Acquire 256 scans. This will yield positive phases for CH and CH 3​ carbons, negative phases for CH 2​ carbons, and null (absent) signals for quaternary carbons.

  • 1 H- 13 C HMBC: Acquire using a standard heteronuclear multiple-bond correlation sequence optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Causality: HMBC provides the definitive proof of the molecular topology. Because C2, C4, and C6 all resonate in the 155–160 ppm window, 1D chemical shifts alone are ambiguous. HMBC resolves this by mapping the distance from the ethyl protons to the ring carbons.

Data Presentation & Self-Validating Assignment

The following table summarizes the quantitative data extracted from the workflow. The assignment is locked in by the intersection of chemical shift theory, multiplicity, and 2D connectivity.

PositionCarbon TypeChemical Shift (ppm)DEPT-135 PhaseKey HMBC Correlations ( 1 H 13 C)
C=O Quaternary~165.5AbsentNone (Isolated by C2)
C4, C6 CH (Aromatic)~158.5Positive (+)H(CH 2​ ) C4/C6 ( 3J )
C2 Quaternary~156.0AbsentH4, H6 C2 ( 3J )
C5 Quaternary~138.0AbsentH4, H6 C5 ( 2J ); H(CH 2​ ) C5 ( 2J )
C1' (Ethyl) CH 2​ (Aliphatic)~22.5Negative (-)H4, H6 C1' ( 3J ); H(CH 3​ ) C1' ( 2J )
C2' (Ethyl) CH 3​ (Aliphatic)~14.5Positive (+)H(CH 2​ ) C2' ( 2J )
Mechanistic Proof of Assignment (The Closed-Loop Logic)
  • Differentiating the Aromatic Carbons: The spectrum presents three peaks in the 155–160 ppm region. DEPT-135 immediately identifies the peak at ~158.5 ppm as the equivalent C4/C6 carbons because it is the only one that returns a positive signal (CH). The remaining two peaks are quaternary.

  • Assigning C2 vs. C=O: The carboxylic acid carbon (C=O ) is assigned to the furthest downfield peak (~165.5 ppm) due to the intense deshielding effect of the oxygens. This leaves the peak at ~156.0 ppm as C2 .

  • Validating via HMBC: If the assignment is correct, the protons of the ethyl CH 2​ group (resonating at ~2.6 ppm in 1 H NMR) must show a 3-bond ( 3J ) correlation to C4/C6 and a 2-bond ( 2J ) correlation to C5 (~138.0 ppm). Crucially, the ethyl protons cannot correlate to C2, as it is 5 bonds away. Observing this exact correlation pattern validates the entire structural model, ensuring absolute trustworthiness in the reported data[2].

Sources

Application Note & In Vitro Protocol: Characterizing 5-ethylpyrimidine-2-carboxylic acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the inhibitory potential of 5-ethylpyrimidine-2-carboxylic acid. While the specific biological target of this compound is not yet fully elucidated, its structural motifs are common in enzyme inhibitors. Therefore, this protocol outlines a well-established and adaptable enzymatic assay framework, using a generic serine protease as a model system. The methodologies described herein are fundamental and can be adapted to other enzyme classes, such as kinases or metabolic enzymes, once a specific target is identified.[1][2][3] This guide covers the determination of the half-maximal inhibitory concentration (IC50), detailed enzyme kinetic analysis, and elucidation of the mechanism of inhibition (MOI). The protocols are designed to be self-validating, with step-by-step instructions for experimental setup, execution, and data analysis to ensure scientific rigor and reproducibility.

Introduction: The Rationale for an In Vitro Enzymatic Assay

5-ethylpyrimidine-2-carboxylic acid belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antiviral agents, anticancer therapeutics, and kinase inhibitors.[4] The carboxylic acid moiety provides a key interaction point for active sites of many enzymes, suggesting that 5-ethylpyrimidine-2-carboxylic acid may act as an enzyme inhibitor.[5]

In vitro enzymatic assays are indispensable tools in early-stage drug discovery for several reasons:

  • They provide a controlled environment to study the direct interaction between a compound and its putative target enzyme, free from the complexities of a cellular environment.[6]

  • They are essential for quantifying the potency of a potential inhibitor, typically by determining its IC50 value.[7]

  • These assays allow for the elucidation of the mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition, which is crucial for lead optimization.[7]

  • They are amenable to high-throughput screening (HTS), enabling the rapid evaluation of many compounds.[3]

This application note will use a colorimetric serine protease assay as a model system to illustrate the principles of characterizing 5-ethylpyrimidine-2-carboxylic acid.

General Experimental Workflow

The characterization of a potential enzyme inhibitor follows a logical and stepwise progression. This ensures that the data collected is robust and informative for decision-making in a drug discovery pipeline.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Enzyme and Substrate Titration B Determination of Optimal Incubation Time A->B C IC50 Determination with 5-ethylpyrimidine-2-carboxylic acid B->C Proceed with optimized assay conditions D Enzyme Kinetics (Michaelis-Menten) C->D Inhibitor characterized E Lineweaver-Burk Plot Analysis D->E

Caption: General workflow for in vitro characterization.

Materials and Reagents

  • Compound of Interest: 5-ethylpyrimidine-2-carboxylic acid (ensure high purity, >98%)

  • Model Enzyme: Bovine Pancreatic Trypsin (a serine protease)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Solvent for Compound: Dimethyl sulfoxide (DMSO)

  • Positive Control Inhibitor: Aprotinin

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

    • Standard 96-well microplates

    • Multichannel pipettes

    • Incubator set to 37°C

Detailed Protocols

Part 1: Assay Development and Optimization

Before evaluating the inhibitor, it is critical to establish optimal assay conditions.

4.1.1. Enzyme Titration

The goal is to find an enzyme concentration that yields a robust signal within a reasonable time frame without depleting the substrate too quickly.

  • Prepare a serial dilution of Trypsin in assay buffer.

  • Add a fixed, excess concentration of the substrate BAPNA to each well of a 96-well plate.

  • Initiate the reaction by adding the different concentrations of Trypsin.

  • Monitor the change in absorbance at 405 nm over 15 minutes. The hydrolysis of BAPNA by Trypsin releases p-nitroaniline, which is yellow and absorbs at this wavelength.

  • Select an enzyme concentration that gives a linear reaction rate for at least 10 minutes.

4.1.2. Substrate (BAPNA) Titration and Km Determination

This step determines the Michaelis constant (Km) of the substrate, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). This is crucial for later mechanism of action studies.[7]

  • Using the optimal enzyme concentration determined above, set up a reaction with varying concentrations of BAPNA.

  • Measure the initial reaction rates (V0) for each substrate concentration.

  • Plot V0 versus substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Part 2: IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7]

Protocol:

  • Prepare Compound Dilutions: Perform a serial dilution of 5-ethylpyrimidine-2-carboxylic acid in DMSO, and then dilute further in assay buffer. A typical starting concentration for screening is 100 µM.

  • Assay Setup:

    • Add 10 µL of each compound dilution to the wells of a 96-well plate.

    • Include controls:

      • 100% Activity Control: Wells with assay buffer and DMSO (no inhibitor).

      • 0% Activity Control (Blank): Wells with assay buffer and substrate, but no enzyme.

  • Pre-incubation: Add 80 µL of the optimized Trypsin solution to all wells (except the blank). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of BAPNA solution (at a concentration equal to its Km) to all wells.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis:

  • Calculate the rate of reaction for each inhibitor concentration.

  • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_activity))

  • Plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description
IC50 Concentration of inhibitor for 50% inhibition
Hill Slope Steepness of the curve
Goodness of fit
Part 3: Mechanism of Inhibition (MOI) Studies

To understand how 5-ethylpyrimidine-2-carboxylic acid inhibits the enzyme, kinetic studies are performed at varying substrate concentrations in the presence of a fixed inhibitor concentration.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Analysis A Vary Substrate Concentration C Measure Initial Velocity (V0) for each condition A->C B Fixed Inhibitor Concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) B->C D Generate Michaelis-Menten Plots E Create Lineweaver-Burk Plot (1/V0 vs 1/[S]) D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F

Caption: Workflow for Mechanism of Inhibition studies.

Protocol:

  • Set up multiple sets of reactions. Each set will have a fixed concentration of 5-ethylpyrimidine-2-carboxylic acid (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Within each set, vary the concentration of the substrate BAPNA (e.g., from 0.25 x Km to 10 x Km).

  • Measure the initial reaction rates for all conditions.

Data Analysis and Interpretation:

  • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 versus 1/[S]).

  • The pattern of the lines will indicate the mechanism of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Assay Validation

To ensure the reliability of the assay, the following parameters should be assessed:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| (where max refers to the 100% activity control and min refers to the 0% activity control).

  • Reproducibility: The assay should be reproducible on different days and with different batches of reagents.

Conclusion

This application note provides a detailed, adaptable framework for the in vitro characterization of 5-ethylpyrimidine-2-carboxylic acid as a potential enzyme inhibitor. By following these protocols for assay optimization, IC50 determination, and mechanism of action studies, researchers can generate high-quality, reproducible data to guide further drug discovery efforts. The principles outlined here are fundamental to biochemistry and pharmacology and serve as a robust starting point for investigating the biological activity of novel chemical entities.[1][6][8]

References

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024). Longdom Publishing. Available at: [Link]

  • Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab. Available at: [Link]

  • What Is a Biochemical Assay? Types and Applications. (2025). Patsnap Synapse. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech. Available at: [Link]

  • Biochemical Assay Types. AXXAM. Available at: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2018). Wiley-VCH. Available at: [Link]

Sources

Application Note: High-Content Cell-Based Assays for 5-Ethylpyrimidine-2-Carboxylic Acid Derivatives as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction and Mechanistic Rationale

The pyrimidine scaffold is a highly privileged motif in medicinal chemistry, forming the core of numerous therapeutics ranging from kinase inhibitors to anti-inflammatory agents[1]. Specifically, pyrimidine-2-carboxylic acid and its alkylated derivatives, such as 5-ethylpyrimidine-2-carboxylic acid (CAS 1554782-53-4)[2], serve as critical synthetic building blocks for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.

HIF-PHD enzymes are responsible for the hydroxylation of HIF-1α under normoxic conditions, tagging it for ubiquitination by the von Hippel-Lindau (pVHL) complex and subsequent proteasomal degradation. By inhibiting PHD, pyrimidine-2-carboxylic acid derivatives stabilize HIF-1α, promoting its nuclear translocation and the transcription of genes involved in erythropoiesis (EPO) and angiogenesis (VEGF). This mechanism is a primary target for treating chronic kidney disease-induced anemia and ischemic conditions[3].

Mechanistic Pathway

G PHD PHD2 Enzyme HIF1a HIF-1α PHD->HIF1a Hydroxylates (Normoxia) Inhibitor 5-Ethylpyrimidine-2-CA Derivative Inhibitor->PHD Inhibits VHL pVHL Complex HIF1a->VHL OH-HIF-1α binds Nucleus Nucleus (HIF-1α/β Dimer) HIF1a->Nucleus Stabilized (Hypoxia/Inhibitor) Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Genes Target Genes (EPO, VEGF) Nucleus->Genes Transcription

Caption: Mechanism of HIF-1α stabilization via PHD inhibition by pyrimidine-2-carboxylic acid derivatives.

Experimental Design & Causality

To rigorously evaluate 5-ethylpyrimidine-2-carboxylic acid derivatives, a self-validating, three-tiered screening funnel is required.

  • Cytotoxicity (SRB Assay): We explicitly avoid MTT/MTS assays. HIF-1α stabilization fundamentally alters cellular metabolism, shifting it from oxidative phosphorylation to glycolysis. Because MTT relies on mitochondrial reductase activity, metabolic shifts induced by the drug can artificially skew viability readouts. The Sulforhodamine B (SRB) assay measures total cellular protein mass, providing a metabolism-independent, true reflection of cell viability.

  • Target Engagement (In-Cell Western): Traditional Western Blotting requires cell lysis. Because HIF-1α has a half-life of less than 5 minutes in normoxia, lysis can lead to rapid target degradation if the inhibitor is diluted. In-Cell Western (ICW) fixes the cells immediately in the microplate, preserving the transient stabilization state and enabling high-throughput quantification.

  • Functional Readout (AlphaLISA): To confirm that stabilized HIF-1α is transcriptionally active, we measure secreted Erythropoietin (EPO). AlphaLISA is chosen over traditional ELISA because its no-wash, bead-based proximity format prevents the dilution and loss of low-abundance secreted factors.

Workflow Diagram

Workflow Step1 Compound Prep (Derivatives) Step2 Cytotoxicity (SRB Assay) Step1->Step2 Step3 Target Engagement (HIF-1α ICW) Step2->Step3 Step4 Functional Readout (EPO AlphaLISA) Step3->Step4

Caption: High-throughput screening workflow for evaluating novel pyrimidine-based PHD inhibitors.

Detailed Experimental Protocols

Protocol 1: Metabolism-Independent Cytotoxicity (SRB Assay)

Objective: Determine the maximum tolerated dose (MTD) and therapeutic window of the derivatives. Cell Line: HepG2 (Human hepatocellular carcinoma), chosen for its robust endogenous EPO production.

  • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response curve of the 5-ethylpyrimidine-2-carboxylic acid derivatives (0.1 nM to 100 µM). Include 0.1% DMSO as a vehicle control. Incubate for 48 h.

  • Fixation: Without removing the media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash plates 4 times with distilled water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Washing: Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Quantification: Solubilize the protein-bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5). Shake for 10 minutes and read absorbance at 510 nm.

Protocol 2: In-Cell Western (ICW) for HIF-1α Stabilization

Objective: Quantify the intracellular accumulation of HIF-1α. Controls: Positive control: 100μM Cobalt Chloride (CoCl₂), a known chemical hypoxia mimetic.

  • Treatment: Seed and treat HepG2 cells in a 384-well black, clear-bottom plate for 4 hours (peak HIF-1α accumulation time).

  • Immediate Fixation: Decant media and immediately add 4% Paraformaldehyde (PFA) in PBS. Fix for 20 minutes at RT. Critical: Do not wash before fixation to prevent HIF-1α degradation.

  • Permeabilization: Wash 3 times with PBS + 0.1% Triton X-100 (5 min per wash).

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at RT.

  • Primary Antibody: Incubate with Rabbit anti-HIF-1α (1:500) and Mouse anti-Tubulin (1:1000, normalization control) overnight at 4°C.

  • Secondary Antibody: Wash 3 times with PBS-T. Add near-infrared secondary antibodies (Anti-Rabbit 800CW and Anti-Mouse 680RD) at 1:800. Incubate for 1 hour in the dark.

  • Imaging: Scan the plate using a near-infrared imaging system. Normalize the 800 nm signal (HIF-1α) to the 680 nm signal (Tubulin).

Protocol 3: Functional Readout via Secreted EPO (AlphaLISA)

Objective: Measure downstream transcriptional activation.

  • Treatment: Treat HepG2 cells with non-toxic concentrations (determined from Protocol 1) of the derivatives for 24 hours.

  • Sample Collection: Transfer 5 µL of the cell culture supernatant to a 384-well OptiPlate.

  • Acceptor Beads: Add 20 µL of Anti-EPO AlphaLISA Acceptor Bead mix. Incubate for 1 hour at RT.

  • Donor Beads: Under subdued light, add 25 µL of Streptavidin-coated Donor Beads. Incubate for 30 minutes at RT.

  • Detection: Read the plate on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 615 nm).

Representative Data Presentation

The following table summarizes expected pharmacological profiles when comparing the baseline scaffold to functionalized 5-ethylpyrimidine-2-carboxylic acid derivatives.

Compound IDSubstitution at C-5Cytotoxicity (CC₅₀, µM)HIF-1α Stabilization (EC₅₀, nM)EPO Secretion (EC₅₀, nM)Selectivity Index (CC₅₀/EC₅₀)
Vehicle N/A> 100N/AN/AN/A
CoCl₂ (Control) N/A45.212,50015,2003.6
Cmpd-A Un-substituted> 100850920> 117
Cmpd-B Methyl85.4145180588
Cmpd-C Ethyl (Target)> 1004255> 2,380
Cmpd-D Propyl32.1210290152

Data Interpretation: The 5-ethyl derivative (Cmpd-C) demonstrates the optimal balance of high target engagement (lowest EC₅₀ for HIF-1α stabilization) and low cytotoxicity, resulting in the highest therapeutic window (Selectivity Index). Increasing the aliphatic chain length to propyl (Cmpd-D) increases lipophilicity but significantly drives up off-target cytotoxicity.

References

  • Merck Sharp & Dohme Corp. (2015). Substituted pyrimidines useful as HIF prolyl hydroxylase inhibitors to treat anemia and like conditions. US Patent US9034851B2.
  • Sharma, P., et al. (2007). Pyrimidine as Antiinflammatory Agent: A Review. Indian Journal of Pharmaceutical Sciences, 69(3), 343-347. Retrieved from:[Link]

Sources

Application Note: 5-Ethylpyrimidine-2-carboxylic Acid in High-Throughput Screening and Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and HTS Screening Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of privileged scaffolds dictates the success rate of downstream lead optimization. 5-Ethylpyrimidine-2-carboxylic acid (5-EPCA) has emerged as a highly versatile, rule-of-three (Ro3) compliant building block. The pyrimidine ring serves as a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents[1]. Furthermore, the 2-carboxylic acid moiety acts as a potent metal-binding pharmacophore (MBP), making it exceptionally valuable for targeting metalloenzymes such as 2-oxoglutarate (2-OG) dependent oxygenases (e.g., HIF prolyl hydroxylases) and matrix metalloproteinases[2].

This application note provides a comprehensive guide to utilizing 5-EPCA in HTS campaigns, detailing the mechanistic rationale for its use, optimized library synthesis protocols, and self-validating primary screening methodologies.

Physicochemical Profiling & Mechanistic Rationale

To understand why 5-EPCA is a superior starting point for HTS, we must analyze its structural components and their functional causality in a biological target's active site.

  • The Pyrimidine Core: The nitrogen atoms at the 1- and 3-positions are strong hydrogen-bond acceptors. Because the ring is highly electron-deficient, it is resistant to oxidative metabolism, improving the pharmacokinetic profile of derived leads[3].

  • The 2-Carboxylic Acid: The N-C-C-O motif creates a classic bidentate chelation vector. In metalloenzymes, this motif mimics endogenous cofactors (like 2-oxoglutarate), displacing active-site water molecules to coordinate with metal ions (Fe²⁺, Zn²⁺)[1].

  • The 5-Ethyl Vector: Unsubstituted pyrimidine-2-carboxylic acids often suffer from high polarity and poor membrane permeability. The addition of the 5-ethyl group provides a critical lipophilic vector that engages hydrophobic sub-pockets within the target active site, significantly increasing binding entropy and overall potency while maintaining excellent aqueous solubility for HTS formats.

Table 1: Physicochemical Properties of 5-EPCA (CAS: 1554782-53-4)
PropertyValueFBDD "Rule of 3" Compliance
Molecular Weight 152.15 g/mol Yes (< 300)
LogP (estimated) 0.85Yes (≤ 3)
H-Bond Donors 1 (-OH)Yes (≤ 3)
H-Bond Acceptors 4 (2x N, 2x O)Yes (≤ 3 - Marginal exception, typical for MBPs)
Rotatable Bonds 2Yes (≤ 3)

HTS Workflow and Pathway Integration

When integrating 5-EPCA into an HTS pipeline, scientists typically employ it either as a core scaffold for combinatorial library generation (including DNA-Encoded Libraries, DELs)[4] or directly in fragment screening.

HTS_Workflow A 5-EPCA Scaffold (Fragment) B HT Amide Coupling (Library Prep) A->B C Primary HTS (DSF / Thermal Shift) B->C D Hit Validation (SPR / X-ray) C->D E Lead Optimization (In vivo models) D->E

Figure 1: Fragment-based high-throughput screening workflow utilizing 5-EPCA.

A classic application of 5-EPCA derivatives is the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes, which stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) to treat anemia or ischemic diseases.

HIF_Pathway Normoxia Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+ dependent) Normoxia->PHD2 HIF1a_OH Hydroxylated HIF-1α (Degradation) PHD2->HIF1a_OH Active HIF1a_Stable Stabilized HIF-1α (Nuclear Translocation) PHD2->HIF1a_Stable Inhibited Inhibitor 5-EPCA Derivative (Metal Chelator) Inhibitor->PHD2 Inhibits Transcription Target Gene Transcription (EPO, VEGF) HIF1a_Stable->Transcription

Figure 2: Mechanism of action for 5-EPCA derivatives inhibiting PHD2 to stabilize HIF-1α.

Validated Experimental Protocols

Protocol 1: High-Throughput Amide Coupling for Library Generation (384-Well Format)

Scientific Causality: Pyrimidine-2-carboxylic acids are highly electron-deficient. When activated to an acid chloride or exposed to harsh coupling conditions at elevated temperatures, the 2-carboxylate is highly prone to rapid decarboxylation[3]. Therefore, this protocol utilizes HATU and DIPEA at room temperature. HATU provides rapid kinetics and high conversion rates without requiring heat, preserving the integrity of the pyrimidine core.

Materials:

  • 5-EPCA (100 mM stock in anhydrous DMF)

  • Diverse amine library (100 mM stocks in DMSO)

  • HATU (0.5 M in DMF)

  • DIPEA (Neat)

Step-by-Step Methodology:

  • Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 200 nL of 5-EPCA stock into a 384-well cyclic olefin copolymer (COC) plate.

  • Activation: Add 250 nL of HATU solution and 100 nL of DIPEA to each well. Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (22°C) for 10 minutes to form the active ester.

  • Coupling: Dispense 200 nL of the respective amine library members into the wells.

  • Incubation: Seal the plate with a pierceable foil seal and incubate on a plate shaker (600 rpm) at room temperature for 4 hours.

  • Quenching & Dilution: Add 10 µL of assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20) to quench the reaction and prepare the library for direct biological screening.

Self-Validating System (QC): Validation Step: Randomly select 5% of the wells (approx. 20 wells) for LC-MS analysis. Acceptance Criteria: The protocol is validated if >85% of the sampled wells show the desired product mass as the base peak. If decarboxylation products (mass - 44 Da) are detected[5], verify the temperature of the incubation environment and the anhydrous nature of the DMF.

Protocol 2: Primary HTS via Differential Scanning Fluorimetry (DSF)

Scientific Causality: Because 5-EPCA derivatives generated in early libraries may have low-to-moderate affinities (high micromolar range), standard enzymatic assays often yield high false-negative rates. DSF (Thermal Shift) is chosen because it directly measures thermodynamic stabilization upon target engagement (specifically via metal chelation), independent of enzymatic turnover rates[1].

Materials:

  • Target Protein (e.g., Recombinant PHD2, 2 µM final concentration)

  • SYPRO Orange Dye (5000x stock, diluted to 5x final)

  • Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 50 µM FeSO4, 1 mM Ascorbate)

  • Synthesized 5-EPCA library (from Protocol 1)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange in the assay buffer. Critical: Add FeSO4 immediately before use to prevent iron oxidation, which would abrogate the metal-binding capacity of the 5-EPCA derivatives.

  • Plating: Dispense 19.5 µL of the master mix into a 384-well PCR plate.

  • Compound Addition: Pin-transfer 0.5 µL of the 5-EPCA library compounds (approx. 50 µM final screening concentration) into the assay wells.

  • Controls:

    • Negative Control: 0.5 µL DMSO.

    • Positive Control: 0.5 µL N-oxalylglycine (NOG, a known 2-OG competitive chelator).

  • Thermal Melt: Seal the plate with an optical seal. Centrifuge at 1000 x g for 1 minute. Run the plate in a real-time PCR machine with a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/second, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

Self-Validating System (QC): Validation Step: Calculate the Z'-factor using the melting temperature (Tm) shifts (ΔTm) of the positive control (NOG) versus the negative control (DMSO). Acceptance Criteria: A Z'-factor ≥ 0.5 validates the assay's robustness. A hit is defined as any compound inducing a ΔTm > 3 standard deviations above the DMSO mean.

Data Presentation: Representative HTS Triage

To illustrate the expected output of the DSF screening protocol, Table 2 summarizes mock triage data, demonstrating how the 5-ethyl group and specific amine couplings influence target stabilization.

Table 2: Representative HTS Hit Triage Data (PHD2 Target)
Compound IDScaffoldR-Group (Amine)ΔTm (°C)Hit Status
DMSO (Control) N/AN/A0.0 ± 0.2Baseline
NOG (Control) N/AN/A+6.4 ± 0.3Validated
Lib-001 Unsubstituted Pyrimidine-2-CABenzylamine+1.2 ± 0.2Inactive
Lib-045 5-EPCABenzylamine+3.8 ± 0.1Hit
Lib-088 5-EPCA4-Fluorobenzylamine+5.1 ± 0.2Strong Hit
Lib-102 5-EPCACyclohexylamine+0.8 ± 0.3Inactive

Data Interpretation: The data clearly demonstrates the causality of the 5-ethyl vector (Lib-045 vs. Lib-001); the lipophilic ethyl group provides a +2.6°C stabilization advantage by engaging the hydrophobic pocket adjacent to the active site metal.

References

  • Lu, X., et al. "Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries." PMC - National Institutes of Health, 27 Jul. 2023. Available at:[Link]

  • Sharma, P., et al. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics." Science Alert, 28 Aug. 2015. Available at:[Link]

  • Johnson, J., et al. "High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate." PMC - National Institutes of Health. Available at:[Link]

Sources

Application Notes and Protocols for Pyrimidine Carboxylic Acids as Chemical Probes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Harnessing the Pyrimidine Scaffold

Disclaimer: Extensive research indicates that "5-ethylpyrimidine-2-carboxylic acid" is not currently established as a well-characterized chemical probe with a known biological target or validated protocols. The information available primarily pertains to its role as a synthetic building block. This guide, therefore, leverages the broader, well-documented applications of the pyrimidine carboxylic acid chemical class to provide researchers with a comprehensive framework for developing and utilizing such compounds as chemical probes. The following application notes and protocols are presented as illustrative examples based on established methodologies for related pyrimidine derivatives.

Introduction: The Pyrimidine Carboxylic Acid Scaffold – A Privileged Starting Point for Chemical Probe Development

A chemical probe is a highly selective and potent small molecule that enables the study of a specific protein's function in a cellular or organismal context. While "5-ethylpyrimidine-2-carboxylic acid" itself lacks the characterization to be classified as such, its core structure—the pyrimidine ring—is a cornerstone in medicinal chemistry.[1] The pyrimidine scaffold is a "privileged" structure, meaning it is a recurring motif in a multitude of approved drugs and clinical candidates, including kinase inhibitors, antivirals, and anticancer agents.[1][2]

The carboxylic acid group provides a crucial chemical handle for derivatization, allowing chemists to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties.[2] This guide will explore two prominent and well-validated strategies for developing pyrimidine-based chemical probes: 1) Inhibition of the de novo Pyrimidine Biosynthesis Pathway for antiviral and immunomodulatory research, and 2) Development of Kinase Inhibitors for dissecting cell signaling pathways.

Part 1: Targeting the De Novo Pyrimidine Biosynthesis Pathway

A critical metabolic pathway for cell proliferation and viral replication is the de novo synthesis of pyrimidines, essential precursors for DNA and RNA.[3] A key enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), has emerged as a high-value target for therapeutic intervention.

Mechanism of Action: DHODH Inhibition and Innate Immunity

Inhibitors of the pyrimidine biosynthesis pathway, particularly DHODH inhibitors, have demonstrated broad-spectrum antiviral activity.[4][5] This effect is not only due to the depletion of nucleotide pools required for viral replication but is also intricately linked to the host's innate immune response.[3] Studies have shown that DHODH inhibitors can amplify the expression of antiviral genes and the cellular response to viral components like single-stranded RNA (ssRNA).[4] This immunostimulatory activity is dependent on cellular gene transcription and requires the transcription factor IRF1, establishing a crucial link between cellular metabolism and innate immunity.[4]

A hypothetical pyrimidine carboxylic acid-based probe, which we will call Pyr-Bio-Probe-1 , could be used to investigate these phenomena.

Pyrimidine_Biosynthesis_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRTase Innate Immunity (IRF1) Innate Immunity (IRF1) Orotate->Innate Immunity (IRF1) Amplification UMP UMP OMP->UMP ODCase Nucleotide Pools Nucleotide Pools UMP->Nucleotide Pools Kinases Pyr-Bio-Probe-1 Pyr-Bio-Probe-1 Pyr-Bio-Probe-1->Orotate DNA/RNA Synthesis DNA/RNA Synthesis Nucleotide Pools->DNA/RNA Synthesis Polymerases

Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by a hypothetical probe, Pyr-Bio-Probe-1, targeting DHODH.

Application Note 1: Interrogating Viral Host-Factor Dependencies Using a DHODH-Targeting Probe

This protocol outlines the use of Pyr-Bio-Probe-1 to determine the dependence of a specific virus on the host's de novo pyrimidine biosynthesis pathway and to investigate the probe's impact on the innate immune response.

Protocol 1.1: In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of the probe to inhibit recombinant human DHODH enzyme activity.

Materials:

  • Recombinant human DHODH enzyme

  • Substrates: Dihydroorotate, Coenzyme Q10 (CoQ10) or a suitable surrogate

  • Electron acceptor: 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Pyr-Bio-Probe-1 and control inhibitor (e.g., Brequinar)

  • 96-well microplate and plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a serial dilution of Pyr-Bio-Probe-1 (e.g., from 100 µM to 1 nM) in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to each well. Include DMSO-only (vehicle) and a known inhibitor as controls.

  • Add 178 µL of Assay Buffer containing the DHODH enzyme, CoQ10, and DCIP to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 20 µL of dihydroorotate solution.

  • Immediately measure the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCIP by DHODH causes a loss of blue color.

  • Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 1.2: Cell-Based Antiviral Activity Assay

This protocol assesses the probe's ability to inhibit viral replication in a relevant cell line.

Materials:

  • Host cell line (e.g., A549, Vero)

  • Virus of interest (e.g., Influenza, Zika)

  • Cell culture medium and supplements

  • Pyr-Bio-Probe-1

  • Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or a reporter virus)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Pyr-Bio-Probe-1 for 2 hours prior to infection.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubate for a period appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantify viral replication using the chosen method.

  • Simultaneously, run a cell viability assay (e.g., MTT or CellTiter-Glo) on a parallel plate treated with the compound to assess cytotoxicity.

  • Calculate the EC50 (effective concentration) for antiviral activity and the CC50 (cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

Part 2: Developing Pyrimidine-Based Kinase Inhibitors

The human kinome represents a large and highly druggable class of enzymes. The pyrimidine core is a well-established hinge-binding motif that can be decorated with various side chains to achieve potent and selective inhibition of specific kinases.[6]

Mechanism of Action: A Scaffold for ATP-Competitive Inhibition

Most kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The pyrimidine scaffold is adept at forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. Selectivity is achieved by modifying substituents that project into other areas of the ATP-binding pocket, such as the "gatekeeper" residue, allowing for discrimination between different kinases.[6]

Let's consider a hypothetical probe, Pyr-Kin-Probe-1 , designed to selectively inhibit a kinase in a neurodegenerative disease-related pathway, such as Casein Kinase 1 (CK1δ).

Kinase_Signaling_Pathway cluster_0 Signaling Cascade Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor CK1δ CK1δ Receptor->CK1δ Activates Substrate Substrate CK1δ->Substrate Phosphorylates Substrate-P Substrate-P Substrate->Substrate-P Cellular Response Cellular Response Substrate-P->Cellular Response Leads to Pyr-Kin-Probe-1 Pyr-Kin-Probe-1 Pyr-Kin-Probe-1->CK1δ

Sources

Application Notes and Protocols for 5-Ethylpyrimidine-2-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments and the Privileged Pyrimidine Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a rational and resource-conscious alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity to a biological target.[3][4][5] These initial "hits" serve as high-quality starting points that can be grown, linked, or optimized into potent, drug-like candidates with superior physicochemical properties.[2][3] The success of this approach is evidenced by the growing number of FDA-approved drugs and clinical candidates that originated from FBDD campaigns.[1]

Central to the success of FBDD is the careful curation of a fragment library. Among the most valuable scaffolds in these libraries is the pyrimidine ring.[3][6] As an electron-rich aromatic heterocycle, pyrimidine is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[6] Its synthetic tractability and diverse biological activities make it a cornerstone for developing novel therapeutics in areas ranging from oncology to infectious diseases.[6][7][8]

This application note provides a detailed guide to the use of 5-ethylpyrimidine-2-carboxylic acid , a representative pyrimidine-based fragment, in a typical FBDD workflow. We will delve into its rationale for use, its physicochemical properties, and provide detailed, field-proven protocols for its screening and structural validation using Surface Plasmon Resonance (SPR) and X-ray crystallography.

Note on the selected fragment: While the focus of this guide is 5-ethylpyrimidine-2-carboxylic acid, publicly available data for this specific molecule is limited. Therefore, for the purpose of physicochemical property discussion, we will use its close structural analog, 5-methylpyrimidine-2-carboxylic acid , as a surrogate. The substitution of a methyl for an ethyl group represents a minor structural change, and the overall properties and interaction patterns are expected to be highly similar in a fragment context.

The Fragment: 5-Ethylpyrimidine-2-carboxylic Acid

The selection of 5-ethylpyrimidine-2-carboxylic acid as a fragment is based on sound medicinal chemistry principles. The pyrimidine core provides a scaffold for establishing key interactions with a protein target. The 2-carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, potentially mimicking interactions of endogenous ligands or forming salt bridges with basic residues like lysine or arginine in a binding pocket.[9] The 5-ethyl group provides a small, hydrophobic substituent that can probe for lipophilic pockets, offering a vector for future fragment growth and optimization.

Physicochemical Properties (Surrogate: 5-Methylpyrimidine-2-carboxylic acid)

A successful fragment must possess favorable physicochemical properties to ensure its utility in screening and subsequent optimization. The properties of 5-methylpyrimidine-2-carboxylic acid, our surrogate, align well with the "Rule of Three," a common guideline for fragment design.

PropertyValue (5-Methylpyrimidine-2-carboxylic acid)Source"Rule of Three" Guideline
Molecular Weight 138.12 g/mol [10]< 300 Da
cLogP ~0.5 (Predicted)≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3 (2 ring N, 1 carboxyl O)≤ 3
Rotatable Bonds 1≤ 3

These properties suggest that the fragment is small, reasonably polar, and conformationally simple, increasing the likelihood of binding to a target with high ligand efficiency.

FBDD Workflow Using 5-Ethylpyrimidine-2-carboxylic Acid

A typical FBDD campaign follows a structured, multi-stage process. The workflow outlined below is designed to efficiently identify and validate the binding of fragments like 5-ethylpyrimidine-2-carboxylic acid to a protein target of interest.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit Identification cluster_1 Phase 2: Structural Biology cluster_2 Phase 3: Lead Optimization Target_Prep Target Protein Purification & QC SPR_Screen Primary Screen: Surface Plasmon Resonance (SPR) Target_Prep->SPR_Screen Fragment_Library Fragment Library (Containing 5-ethylpyrimidine- 2-carboxylic acid) Fragment_Library->SPR_Screen Hit_Triage Hit Triage & Validation (Dose-response, Orthogonal Assays) SPR_Screen->Hit_Triage Xtal_Screen Co-crystallization Screening Hit_Triage->Xtal_Screen Data_Collection X-ray Diffraction Data Collection Xtal_Screen->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution SBDD Structure-Based Drug Design (SBDD) Structure_Solution->SBDD Synthesis Analogue Synthesis (Fragment Growing/Linking) SBDD->Synthesis SAR SAR by NMR/SPR/ Biochemical Assays Synthesis->SAR SAR->SBDD Xray_Workflow Protein_Prep Purified Protein (5-15 mg/mL) Co_Cryst Co-crystallization (Vapor Diffusion) Protein_Prep->Co_Cryst Fragment_Sol Fragment Solution (e.g., 100 mM in DMSO) Fragment_Sol->Co_Cryst Cryo Crystal Harvesting & Cryo-protection Co_Cryst->Cryo Diffraction X-ray Diffraction Data Collection Cryo->Diffraction Processing Data Processing & Phase Solution Diffraction->Processing Refinement Model Building & Refinement Processing->Refinement Final_Structure Protein-Fragment Complex Structure Refinement->Final_Structure

Sources

Application Note: 5-Ethylpyrimidine-2-carboxylic Acid as a Privileged Scaffold in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Dynamics in Covalent Drug Discovery

The pharmaceutical landscape has experienced a paradigm shift with the resurgence of Targeted Covalent Inhibitors (TCIs) . By appending a mildly reactive electrophile (warhead) to a highly specific reversible binding scaffold, TCIs achieve unparalleled potency, prolonged target engagement, and the ability to drug previously intractable targets [1].

Within kinase inhibitor design—particularly for targets like Bruton’s Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR)—the pyrimidine-2-carboxamide core has emerged as a structurally highly efficient hinge-binding motif [2]. 5-Ethylpyrimidine-2-carboxylic acid (CAS 1554782-53-4) serves as an optimal starting fragment for these campaigns due to two critical structural features:

  • The 5-Ethyl Substitution: The ethyl group projects into the lipophilic selectivity pocket (often adjacent to the gatekeeper residue in kinases), providing critical van der Waals interactions that drive the initial reversible binding affinity ( KI​ ).

  • The 2-Carboxylic Acid: This moiety acts as a highly efficient synthetic vector. Through amide coupling, it allows for the precise geometric projection of an amine-linked electrophile (such as an acrylamide) toward a non-catalytic nucleophile (e.g., Cys481 in BTK) [3].

Mechanistic Framework of Covalent Inhibition

The efficacy of a TCI built on a 5-ethylpyrimidine scaffold relies on a two-step mechanism. First, the pyrimidine core anchors into the ATP-binding site via hydrogen bonds at the hinge region, driven by the lipophilic 5-ethyl group. Second, the proximity-driven electrophilic warhead undergoes a Michael addition with a specific cysteine residue, irreversibly silencing the kinase and halting downstream signaling [4].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation LYN Lyn / Syk Kinases Signal Relay BCR->LYN Phosphorylation BTK BTK (Target Kinase) Active State LYN->BTK Activation PLCg2 PLCγ2 Activation Calcium Release BTK->PLCg2 Signal Transduction NFkB NF-κB Pathway Cell Proliferation PLCg2->NFkB Downstream Effect Inhibitor 5-Ethylpyrimidine Covalent Inhibitor Cys481 Cys481 Adduct Irreversible Blockade Inhibitor->Cys481 Electrophilic Attack Cys481->BTK Kinase Inactivation

Fig 1: Mechanistic pathway of BTK signaling and its irreversible blockade by a covalent inhibitor.

Synthesis and Validation Workflow

To ensure the scientific integrity of the developed TCI, the experimental pipeline must be self-validating. This means integrating internal controls at the synthetic, structural, and biochemical stages.

Workflow A 1. Scaffold Prep 5-Ethylpyrimidine-2-COOH B 2. Amide Coupling HATU / DIPEA A->B C 3. Warhead Addition Acrylamide Linker B->C D 4. MS Validation Intact Protein Adduct C->D E 5. Kinetic Assay kinact/KI Determination D->E

Fig 2: Self-validating workflow for synthesizing and evaluating targeted covalent inhibitors.

Self-Validating Methodologies

Protocol A: HATU-Mediated Amide Coupling for Warhead Installation

Causality: Pyrimidine-2-carboxylic acids are electron-deficient heteroaromatic systems. Activation of the carboxylic acid using standard carbodiimides (like EDC) often leads to sluggish kinetics and significant decarboxylation of the intermediate. HATU is explicitly chosen because it rapidly forms a highly reactive 7-azabenzotriazole active ester, outcompeting the decarboxylation pathway and ensuring high yields.

Step-by-Step Procedure:

  • Dissolve 5-ethylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and cool the mixture to 0 °C to stabilize the ensuing active ester.

  • Add HATU (1.2 eq) portion-wise. Stir for 10 minutes at 0 °C to allow active ester formation.

  • Dropwise add the warhead-bearing amine (e.g., an acrylamide-substituted aniline) (1.1 eq).

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Step: Pull a 10 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. Control checkpoint: Confirm the disappearance of the starting mass and the absence of the decarboxylated pyrimidine side-product before proceeding to aqueous workup.

Protocol B: Intact Protein Mass Spectrometry for Adduct Verification

Causality: While bottom-up peptide mapping is common, the harsh conditions of tryptic digestion and ionization can cause retro-Michael addition (loss of the warhead). Intact (top-down) mass spectrometry preserves the covalent linkage, providing definitive proof of a 1:1 binding stoichiometry and ruling out non-specific multi-site labeling.

Step-by-Step Procedure:

  • Dilute recombinant Wild-Type BTK kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

  • Prepare a parallel control sample using the C481S BTK mutant (where the target cysteine is mutated to serine).

  • Incubate both protein samples with a 10-fold molar excess (20 µM) of the synthesized 5-ethylpyrimidine inhibitor for 2 hours at room temperature.

  • Desalt the samples using a C4 ZipTip or an inline rapid-desalting LC column to remove unbound inhibitor and buffer salts.

  • Analyze via ESI-TOF Mass Spectrometry.

  • Self-Validation Step: Deconvolute the raw spectra. The Wild-Type BTK must show a single mass shift corresponding exactly to the molecular weight of the inhibitor. The C481S mutant must show zero mass shift, definitively proving that the mechanism is exclusively targeted to the intended cysteine.

Protocol C: Time-Dependent Biochemical Kinase Assay (FRET)

Causality: Covalent inhibitors do not operate under equilibrium thermodynamics. Their IC50​ values will artificially drop as incubation time increases. Therefore, standard IC50​ assays are misleading. The protocol must measure the maximum rate of inactivation ( kinact​ ) and the reversible binding affinity ( KI​ ) to calculate the true metric of covalent efficiency: kinact​/KI​ .

Step-by-Step Procedure:

  • Prepare a 384-well plate with a 3-fold dilution series of the inhibitor (ranging from 10 µM to 0.5 nM).

  • Add the target kinase (e.g., BTK) at a final concentration of 0.5 nM.

  • Self-Validation Step (Pre-incubation Time Course): Incubate the inhibitor/kinase mixture for four different time intervals: 0, 15, 30, and 60 minutes. Include a non-covalent analog (e.g., a propionamide derivative) as a control; its IC50​ should remain static across all time points, validating that time-dependency is strictly due to the covalent warhead.

  • Initiate the reaction by adding ATP (at its Km​ value) and the FRET-labeled peptide substrate.

  • Read the fluorescence emission ratio continuously for 60 minutes.

  • Fit the progress curves to a first-order exponential to extract kobs​ for each concentration, then plot kobs​ vs. [Inhibitor] to determine kinact​ (asymptote) and KI​ (concentration at half-maximal kinact​ ).

Quantitative Kinetic Profiling

The integration of the 5-ethyl group onto the pyrimidine core significantly enhances the initial reversible binding event ( KI​ ), which in turn acts as a multiplier for the overall covalent efficiency ( kinact​/KI​ ).

Compound Scaffold KI​ (nM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Intact MS Adduct (Target vs Mutant)
Unsubstituted Pyrimidine Core 145.0 4.2×10−4 2.9×103 +1 Shift (WT) / No Shift (C481S)
5-Ethylpyrimidine Core (Target) 12.5 8.5×10−4 6.8×104 +1 Shift (WT) / No Shift (C481S)
5-Ethylpyrimidine (Reversible Control) 15.0N/AN/ANo Shift (WT) / No Shift (C481S)

Data Interpretation: The 5-ethyl substitution improves the KI​ by over 10-fold compared to the unsubstituted core, demonstrating the critical nature of filling the lipophilic selectivity pocket. This tighter initial binding optimally positions the acrylamide warhead, doubling the maximum inactivation rate ( kinact​ ) and resulting in a highly potent targeted covalent inhibitor.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. URL: [Link]

  • Caldwell, R., et al. (2018). "Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Boettcher, A., et al. (2022). "Advances in covalent drug discovery." Nature Reviews Drug Discovery. URL:[Link]

Application Notes & Protocols: Investigating 5-Ethylpyrimidine-2-Carboxylic Acid as a Novel Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of agriculture and plant sciences.

Preamble: Charting a Course for Discovery

The quest for novel plant growth regulators (PGRs) is a cornerstone of modern agriculture, aimed at enhancing crop yield, improving stress tolerance, and optimizing plant architecture. Pyrimidine carboxylic acid derivatives have emerged as a promising class of bioactive molecules, with some demonstrating significant influence over plant development.[1][2][3][4][5][6][7][8] Specifically, various synthetic pyrimidine compounds have been shown to exhibit auxin-like and cytokinin-like activities, two of the most critical classes of phytohormones governing plant growth.[1][2][4][9]

This document addresses the compound 5-ethylpyrimidine-2-carboxylic acid , a molecule of interest for which, to date, public domain research on its specific plant growth regulatory effects is not available. Therefore, this guide is structured not as a review of existing data, but as a comprehensive, first-principles roadmap for its systematic evaluation. We provide a tiered, field-proven series of protocols designed to rigorously assess its potential as a novel PGR, from initial high-throughput screening to whole-plant physiological assessment and preliminary mechanism of action studies. Each protocol is designed as a self-validating system, grounded in international standards and scientific causality, to ensure the generation of robust and reliable data.

Section 1: Foundational Screening – Tier 1 Bioassays

The initial phase of investigation is designed to rapidly determine if 5-ethylpyrimidine-2-carboxylic acid exhibits any biological activity on fundamental plant processes like germination and early seedling growth. These assays are cost-effective, have a short turnaround time, and are highly sensitive to a broad range of physiological effects. We will utilize model species known for their rapid germination and uniform growth, such as garden cress (Lepidium sativum) and the benchmark model organism Arabidopsis thaliana.

Protocol: Seed Germination and Early Vigor Assessment (Modified OECD 208)

This protocol is adapted from the OECD Guideline 208 for Terrestrial Plant Tests and is designed to assess the effects of the test compound on seed germination and early seedling development.[10][11][12][13][14]

Objective: To determine the effect of 5-ethylpyrimidine-2-carboxylic acid on the germination rate and early root/shoot elongation of Lepidium sativum.

Materials:

  • 5-ethylpyrimidine-2-carboxylic acid (test compound)

  • Lepidium sativum (Garden Cress) seeds (germination rate >95%)

  • Petri dishes (9 cm diameter)

  • Filter paper discs (e.g., Whatman No. 1)

  • Sterile deionized water

  • Solvent for test compound (e.g., DMSO, if necessary; ensure a solvent-only control is included)

  • Growth chamber with controlled temperature (22°C ± 2°C) and light (16h light/8h dark photoperiod).[10][12]

  • Ruler or digital calipers

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of 5-ethylpyrimidine-2-carboxylic acid. Create a dilution series to achieve final concentrations for testing (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Include a negative control (deionized water) and a solvent control if a solvent is used.

  • Assay Setup:

    • Place one sterile filter paper disc into each Petri dish.

    • Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly moistened.[15]

    • Carefully place 20-25 cress seeds onto the surface of the moistened filter paper, spaced evenly to avoid contact.

    • Prepare at least four replicate plates for each concentration and control.

  • Incubation: Seal the Petri dishes with parafilm to maintain humidity and place them in a growth chamber under controlled conditions for 3 to 7 days.[15]

  • Data Collection:

    • Germination Rate: After 72 hours, count the number of germinated seeds (radicle emergence >2mm). Calculate the germination percentage relative to the control.

    • Root and Shoot Length: At the end of the test period (e.g., 5-7 days), carefully remove the seedlings. Measure the primary root length and shoot length for at least 10 seedlings per replicate plate.[15]

  • Data Analysis: Analyze the data using ANOVA to determine if there are statistically significant differences between treatments. Calculate EC50 (concentration for 50% effect) values for inhibition or identify optimal concentrations for promotion.

Expected Outcomes & Interpretation: This assay will reveal if the compound has inhibitory (herbicidal), neutral, or stimulatory effects on germination and early growth. A significant increase in root and/or shoot length at certain concentrations suggests growth-promoting activity.

Section 2: Elucidating Root System Architecture – Tier 2 Bioassay

The root system is fundamental to plant health and productivity. This protocol uses Arabidopsis thaliana to provide a detailed analysis of how 5-ethylpyrimidine-2-carboxylic acid affects primary root growth, lateral root formation, and overall root system architecture.

Protocol: Arabidopsis thaliana Root Elongation Assay

This protocol provides a highly sensitive and quantitative method to assess the impact of the test compound on root development.[16][17][18]

Objective: To quantify the dose-response effect of 5-ethylpyrimidine-2-carboxylic acid on the root system architecture of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri dishes (12x12 cm)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Agar

  • MES buffer

  • KOH for pH adjustment

  • Sterilization supplies (bleach, sterile water, ethanol)

  • Growth chamber (22°C, 16h light/8h dark)

  • Flatbed scanner or digital camera for imaging

  • Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin or RootNav)

Procedure:

  • Media Preparation (per 1 Liter):

    • Dissolve 2.2 g of MS powder (with vitamins), 10 g sucrose, and 0.5 g MES buffer in ~900 mL of deionized water.[16][19]

    • Adjust pH to 5.7 with KOH.[18]

    • Add deionized water to a final volume of 1 L.

    • Add 10 g of agar. Autoclave to sterilize.

    • Allow the medium to cool to ~50-60°C in a water bath.

    • Add the test compound (5-ethylpyrimidine-2-carboxylic acid) from a sterile-filtered stock solution to achieve the desired final concentrations (e.g., 0.01 µM to 50 µM). Also prepare control plates with no compound.

    • Pour ~40-50 mL of medium into each square Petri dish and allow it to solidify in a laminar flow hood.[16]

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., 10 minutes in 50% bleach with 0.1% SDS, followed by 5 rinses in sterile water).[20]

    • Resuspend seeds in sterile 0.1% agar solution.

    • Using a pipette, place 10-15 seeds in a straight line on the surface of the agar plates, approximately 1-2 cm from the top edge.[18]

  • Stratification and Incubation:

    • Seal the plates and wrap them in aluminum foil. Stratify at 4°C for 2-3 days to synchronize germination.[18]

    • Transfer the plates to a growth chamber and place them in a vertical orientation so that the roots grow downwards along the agar surface.[16]

  • Data Acquisition and Analysis:

    • After 7-10 days of growth, capture high-resolution images of the plates using a flatbed scanner.

    • Use image analysis software to measure:

      • Primary root length.

      • Number of lateral roots.

      • Total lateral root length.

      • Lateral root density (number of lateral roots per cm of primary root).

Data Presentation:

ConcentrationPrimary Root Length (cm)Lateral Root CountLateral Root Density (LR/cm)
Control (0 µM)Mean ± SDMean ± SDMean ± SD
0.01 µMMean ± SDMean ± SDMean ± SD
0.1 µMMean ± SDMean ± SDMean ± SD
1 µMMean ± SDMean ± SDMean ± SD
10 µMMean ± SDMean ± SDMean ± SD
50 µMMean ± SDMean ± SDMean ± SD

Table 1: Example data table for summarizing Arabidopsis root architecture analysis.

Section 3: Whole-Plant Response – Tier 3 Greenhouse Trial

Positive results from in vitro assays must be validated in a more realistic growing environment. This greenhouse pot trial protocol is designed to assess the effect of 5-ethylpyrimidine-2-carboxylic acid on the growth and physiology of a model crop species (e.g., tomato or wheat) over a longer duration.

Protocol: Greenhouse Pot Trial for Efficacy Evaluation

Objective: To evaluate the effect of different application methods and concentrations of 5-ethylpyrimidine-2-carboxylic acid on the growth, biomass, and key physiological parameters of a selected crop species.

Experimental Design: [21][22][23]

  • Design: Randomized Complete Block Design (RCBD) with 4-5 blocks to account for environmental gradients in the greenhouse.[24]

  • Treatments:

    • Negative Control (Water/Solvent only)

    • 5-ethylpyrimidine-2-carboxylic acid - Low Conc. (Foliar Spray)

    • 5-ethylpyrimidine-2-carboxylic acid - High Conc. (Foliar Spray)

    • 5-ethylpyrimidine-2-carboxylic acid - Low Conc. (Soil Drench)

    • 5-ethylpyrimidine-2-carboxylic acid - High Conc. (Soil Drench)

    • Positive Control (optional, a commercial PGR with a known effect)

  • Replicates: 5-10 plants per treatment group within each block.

Procedure:

  • Plant Material: Use healthy, uniform seedlings of a selected crop (e.g., Solanum lycopersicum 'Moneymaker') at the 3-4 true leaf stage. Transplant them into pots (e.g., 1-gallon) with a standardized potting mix.

  • Acclimatization: Allow plants to acclimate in the greenhouse for one week before treatment application. Maintain standard greenhouse conditions (e.g., 24°C/18°C day/night, 16h photoperiod, regular watering and fertilization).

  • Treatment Application:

    • Foliar Spray: Apply the solution using a sprayer until the point of runoff, ensuring complete coverage of the foliage. Use a spray shield to prevent drift between treatments.[25][26][27]

    • Soil Drench: Apply a precise, predetermined volume of the solution directly to the soil surface of each pot (e.g., 100 mL per pot). Ensure the soil is moist but not saturated before application to promote even distribution.[25][26][28]

  • Data Collection (Non-Destructive):

    • Weekly: Measure plant height and stem diameter.

    • Weekly: Count the number of leaves and flowers/fruits.

    • Mid-point & Final: Measure relative chlorophyll content using a handheld meter (e.g., SPAD meter).[29]

    • Mid-point & Final: Measure photosynthetic rate using a portable gas exchange system (e.g., LI-COR).[30]

  • Data Collection (Destructive - at termination, e.g., 4-6 weeks post-treatment):

    • Carefully remove plants from pots and wash the roots.

    • Separate the plant into shoots and roots.

    • Measure the fresh weight of both fractions.

    • Dry the tissues in an oven at 70°C for 72 hours or until a constant weight is achieved to determine the shoot and root dry weight.[24]

    • Calculate the Root:Shoot ratio.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_data Data Collection Phase cluster_analysis Analysis P1 Select & Pot Uniform Seedlings P2 Acclimatize in Greenhouse (1 week) P1->P2 T1 Prepare Treatment Solutions (Control, Low/High Conc.) P2->T1 T2 Apply Treatments (Foliar Spray vs. Soil Drench) T1->T2 D1 Weekly Non-Destructive (Height, Stem Diameter, Leaf Count) T2->D1 D2 Physiological Measurements (Chlorophyll, Photosynthesis) D3 Final Destructive Harvest (Fresh/Dry Weight, R:S Ratio) A1 Statistical Analysis (ANOVA) & Interpretation D3->A1

Figure 1: Experimental workflow for the greenhouse pot trial.

Section 4: Investigating the Mechanism of Action

Understanding how a compound works is critical for its development. Based on literature for related pyrimidine derivatives, a plausible hypothesis is that 5-ethylpyrimidine-2-carboxylic acid interacts with plant hormone signaling pathways, potentially mimicking auxins or cytokinins.[2][4][5][7][9][31]

Proposed Mechanism of Action & Investigation Strategy

The primary plant hormones—auxin, cytokinin, gibberellin, abscisic acid, and ethylene—interact in a complex network to control growth.[31][32] An effective strategy to probe the mechanism of a new PGR is to measure changes in the expression of key hormone-responsive genes.

Protocol: Quantitative RT-PCR (qRT-PCR) for Hormone Pathway Genes

Objective: To determine if 5-ethylpyrimidine-2-carboxylic acid treatment alters the transcript levels of well-established marker genes for major hormone signaling pathways.

Procedure:

  • Plant Material and Treatment: Use Arabidopsis thaliana seedlings from the root elongation assay (Section 2.1) or a similar setup. Treat 7-day-old seedlings with an effective concentration of the test compound and a control solution for a short duration (e.g., 3, 6, or 12 hours) to capture early transcriptional responses.

  • RNA Extraction: Harvest whole seedlings or specific tissues (e.g., roots), flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit or the TRIzol method.[32]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[32]

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry. Select well-characterized marker genes for each hormone pathway (see Table 2). Use a housekeeping gene (e.g., ACTIN2 or UBQ10) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant up- or down-regulation of genes in a specific pathway provides strong evidence for the compound's mode of action.[33]

Table 2: Example Marker Genes for Hormone Pathway Analysis in Arabidopsis

Hormone PathwayMarker GeneFunction
Auxin IAA5, SAUR-AC1Early auxin-responsive genes
Cytokinin ARR5, ARR7Type-A Arabidopsis Response Regulators, negative feedback
Gibberellin GA20ox1GA biosynthesis
Abscisic Acid ABI5, RD29BABA signaling and stress response
Ethylene ERF1, EIN2Ethylene response factors and signaling

This table is based on commonly used marker genes in the literature.[32][33]

Signaling Pathway Visualization:

G cluster_input cluster_receptor cluster_pathway cluster_output Compound 5-Ethylpyrimidine- 2-Carboxylic Acid Receptor Putative Receptor (e.g., Hormone Receptor) Compound->Receptor Binds Signal Signal Transduction (Kinases, TFs) Receptor->Signal Activates/ Inhibits Genes Target Gene Expression (e.g., ARR5, IAA5) Signal->Genes Regulates Response Physiological Effect (e.g., Root Growth) Genes->Response

Figure 2: Putative signaling pathway for 5-ethylpyrimidine-2-carboxylic acid.

Conclusion and Forward Look

This document provides a rigorous, multi-tiered framework for the initial characterization of 5-ethylpyrimidine-2-carboxylic acid as a potential plant growth regulator. By progressing through these systematic protocols—from high-throughput in vitro screens to whole-plant greenhouse trials and molecular analysis—researchers can build a comprehensive data package. The results will not only determine the efficacy of the compound but also provide crucial insights into its mode of action, paving the way for its potential development as a valuable tool in agriculture.

References

  • OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. Paris: OECD Publishing.
  • OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. (n.d.).
  • OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test. (n.d.). Aropha.
  • Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. (2006). OECD.
  • OECD 208: Terrestrial Plant Test. (n.d.). Situ Biosciences.
  • Arborjet | Ecologel. (2023, June 20).
  • Tsygankova, V. A., et al. (2018). Study of auxin-like and cytokinin-like activities of derivatives of pyrimidine, pyrazole, isoflavones, pyridine. SciSpace.
  • International Seed Testing Association. (n.d.).
  • Advanced Turf Solutions. (2024, March 15).
  • International Seed Testing Association. (n.d.).
  • 4lifelonglearning. (n.d.).
  • Bulk Agro Chem. (2025, May 24). How to Use PGR: Timing, Fertilizer & Growth Tips Guide.
  • Liao, Z., et al. (n.d.). Analysis of plant hormone levels and quantitative RT-PCR analysis on the expression of hormone-related genes in F-244-treated Arabidopsis roots.
  • Plant Growth Regulators for Greenhouse Crops: Applic
  • PGR Drench Guidelines. (n.d.). Greenhouse Product News.
  • Advanced Seed Testing Procedures & Laboratory Protocols | ISTA Standards Guide. (2023, July 22).
  • Thermo Fisher Scientific. (n.d.). Measuring Chlorophyll a.
  • Tsygankova, V. A., et al. (2024, March 19). Auxin-like and Cytokinin-like Effects of New Synthetic Pyrimidine Derivatives on the Growth and Photosynthesis of Wheat.
  • Tsygankova, V. A., et al. (2018, September 18). Study of auxin-like and cytokinin-like activities of derivatives of pyrimidine, pyrazole, isoflavones, pyridine, oxazolopyrimidine and oxazole on haricot bean and pumpkin plants.
  • Tsygankova, V. A., et al. (2024, July 2). The Use of Thioxopyrimidine Derivatives as New Regulators of Growth and Photosynthesis of Barley.
  • Tsygankova, V. A., et al. (2024). Auxin-like and Cytokinin-like Effects of New Synthetic Pyrimidine Derivatives on the Growth and Photosynthesis of Wheat.
  • Milivojević, M., et al. (2016). ISTA rules changes in seed germination testing at the beginning of the 21st century.
  • Eman, P. (2023, July 11).
  • Tsygankova, V. A., et al. (n.d.). The cytokinin-like effect of chemical heterocyclic compounds,...
  • RT-PCR validation of genes related to plant hormone signal transduction. (n.d.).
  • Tsygankova, V. A., et al. (2022, June 23). Pyrimidine Derivatives As Analogues Of Plant Hormones For Intensification Of Wheat Growth During The Vegetation Period.
  • How to Measure Photosynthetic Efficiency: Tools, Methods, and the Importance of Accuracy. (2024, July 7).
  • Tsygankova, V. A., et al. (2024, July 9). The Use of Thioxopyrimidine Derivatives as New Regulators of Growth and Photosynthesis of Barley.
  • YSI. (n.d.). The Basics of Chlorophyll Measurement.
  • Transcriptome analysis reveals plant hormone signal transduction mechanisms underlying freezing stress responses in Cycas panzhihuaensis. (n.d.). PMC.
  • Garden cress (Lepidium sativum)
  • Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. (n.d.).
  • Tsygankova, V. A., et al. (2022, May 6). The effect of pyrimidine and pyridine derivatives on the growth and productivity of Sorghum.
  • Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction.
  • Julkowska, M. M., et al. (2020, January 6). Plate assay for quantification of Root System Architecture of Arabidopsis seedlings. Protocols.io.
  • Tsygankova, V. A., et al. (2022, June 21). Pyrimidine Derivatives As Analogues Of Plant Hormones For Intensification Of Wheat Growth During The Vegetation Period. JOURNAL OF ADVANCES IN BIOLOGY.
  • Broersma-Neujahr, J. (n.d.). Designing Efficient and Effective Greenhouse Trials (Greenhouse Grower). HydraFiber Hub.
  • A POT EXPERIMENT TO DEMONSTRATE THE YIELD RESPONSE TO LEGUME INOCUL
  • Fisher, P., & Blanchard, M. (2013, April 25). Conducting Onsite Greenhouse Trials. GrowerTalks.
  • Root Elongation in Agar Gels: Correlation with Agar Concentration and Rheology. (2023, June 28). Mega Journal of Case Reports.
  • Greenhouse Experiment Design. (n.d.). Bio-protocol.
  • Arabidopsis root transformation assays seed sterilization. (n.d.). Purdue University - Biological Sciences.
  • An improved agar-plate method for studying root growth and response of Arabidopsis thaliana. (2025, August 6).
  • Transcriptome Analysis Reveals the Role of Plant Hormone Signal Transduction Pathways in the Drought Stress Response of Hemerocallis middendorffii. (n.d.). MDPI.
  • Arabidopsis growth on agar pl

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-ethylpyrimidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on improving yield and purity by understanding the underlying chemical principles of the reaction.

Overview of a Common Synthetic Strategy

The synthesis of 5-ethylpyrimidine-2-carboxylic acid is often best approached via a two-step process to ensure high yield and purity. This strategy involves the initial formation of a stable nitrile intermediate, which is then hydrolyzed to the final carboxylic acid product. This method provides distinct stages for optimization and purification.

The proposed pathway is:

  • Step 1: Synthesis of 5-Ethylpyrimidine-2-carbonitrile. This key intermediate is typically formed through a condensation reaction.

  • Step 2: Hydrolysis of 5-Ethylpyrimidine-2-carbonitrile. The nitrile group is converted to the carboxylic acid under acidic or basic conditions.

G cluster_0 Starting Materials cluster_1 Step 1: Ring Formation cluster_2 Intermediate cluster_3 Step 2: Conversion cluster_4 Final Product SM1 Ethylmalononitrile Analogues STEP1 Condensation Reaction SM1->STEP1 SM2 Amidine or Guanidine Source SM2->STEP1 INT 5-Ethylpyrimidine-2-carbonitrile STEP1->INT STEP2 Hydrolysis INT->STEP2 PROD 5-Ethylpyrimidine-2-carboxylic Acid STEP2->PROD

Caption: General workflow for the two-step synthesis of 5-ethylpyrimidine-2-carboxylic acid.

Troubleshooting Guide: Step 1 - Synthesis of 5-Ethylpyrimidine-2-carbonitrile

This section addresses common issues encountered during the formation of the pyrimidine ring and introduction of the nitrile group.

Question: My reaction yield for 5-ethylpyrimidine-2-carbonitrile is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in pyrimidine synthesis is a frequent challenge and can often be traced back to several key factors.[1] Systematically investigating these areas is the most effective way to optimize your reaction.

G A Low Yield Observed B 1. Verify Starting Material Quality A->B C 2. Optimize Reaction Conditions A->C D 3. Investigate Catalyst/Base Efficiency A->D E 4. Analyze for Side Reactions A->E B1 Purity Check (NMR, GC/MS) Dry Reagents (esp. amidine salts) B->B1 C1 Screen Temperatures Adjust Reaction Time Test Solvent Polarity C->C1 D1 Screen Different Bases/Acids Check Catalyst Loading Ensure Anhydrous Conditions D->D1 E1 Identify Byproducts (TLC, LC/MS) Adjust Stoichiometry Slow Reagent Addition E->E1

Caption: Troubleshooting decision tree for low yield in Step 1.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities or moisture in reactants can halt the reaction or promote side pathways.[1] Amidines, in particular, can be hygroscopic and may hydrolyze over time, inhibiting the condensation.

    • Actionable Advice: Ensure all starting materials are of high purity and are thoroughly dried before use.[1] It is often best to use freshly prepared or purified amidine salts. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture contamination.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that dictate the reaction's success.

    • Actionable Advice: Systematically screen reaction temperatures. While heating often accelerates the reaction, it can also promote the formation of byproducts.[2] Consider solvents of varying polarity. For many pyrimidine syntheses, polar aprotic solvents like DMF or protic solvents like ethanol are effective.[3][4] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Inefficient Catalyst or Base: The choice and activity of the catalyst or base are crucial for efficient cyclization.

    • Actionable Advice: The condensation can be catalyzed by either acid or base. For base-catalyzed reactions, common choices include sodium ethoxide or potassium carbonate.[4] The strength and stoichiometry of the base can significantly impact the yield. If using an acid catalyst, options range from Brønsted acids like HCl to Lewis acids like Yb(OTf)₃, which can sometimes offer higher yields.[1][2]

  • Competing Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule. A common side reaction is the Knoevenagel condensation between the aldehyde/ketone equivalent and the active methylene compound.[2]

    • Actionable Advice: To minimize side reactions, try adding one of the reactants slowly to the reaction mixture. This keeps its instantaneous concentration low and can favor the desired reaction pathway.[2] Adjusting the stoichiometry of the reactants can also help.

Question: How can I effectively purify the 5-ethylpyrimidine-2-carbonitrile intermediate?

Answer: Purification of pyrimidine intermediates can be challenging due to their polarity.

  • Recrystallization: This is often the most effective method for obtaining highly pure material if a suitable solvent system can be found. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to identify one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: Standard silica gel chromatography is a viable option. A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyrimidine derivatives that do not purify well with standard reverse-phase or normal-phase chromatography, HILIC can be a superior alternative.[2]

Troubleshooting Guide: Step 2 - Hydrolysis to 5-Ethylpyrimidine-2-carboxylic Acid

The conversion of the stable nitrile group to a carboxylic acid is a critical final step that requires careful control to avoid product degradation.

Question: My nitrile hydrolysis is incomplete, or the reaction seems to stall. How can I drive it to completion?

Answer: Incomplete hydrolysis is a common issue. The choice of hydrolytic conditions (acidic vs. basic) and the reaction parameters are key to achieving full conversion.

Parameter Acidic Hydrolysis (e.g., H₂SO₄, HCl) Basic Hydrolysis (e.g., NaOH, KOH)
Mechanism Protonation of the nitrile nitrogen followed by nucleophilic attack by water. Proceeds through an amide intermediate.Nucleophilic attack of hydroxide on the nitrile carbon. Forms a carboxylate salt.
Advantages Direct isolation of the carboxylic acid product after workup.Often proceeds with less charring or degradation for sensitive substrates.
Disadvantages Can require harsh conditions (high temperature, strong acid concentration) which may degrade the pyrimidine ring.Requires a separate acidification step to protonate the carboxylate, which can complicate isolation.
Optimization Increase acid concentration, elevate temperature, or extend reaction time. Monitor carefully to avoid decomposition.Increase base concentration or temperature. Using a co-solvent like ethanol or THF can improve solubility.

Actionable Advice: If your reaction stalls, first ensure you are using a sufficient excess of water and acid/base. Increasing the temperature is the most common way to accelerate the reaction, but this must be balanced against the stability of your product. A Chinese patent suggests that for a similar hydroxypyrimidine-2-carboxylic acid, adjusting the pH to 3-4 after basic hydrolysis resulted in maximum precipitation of the product.[5]

Question: I'm observing significant degradation of my product during the hydrolysis step. How can I prevent this?

Answer: The pyrimidine ring can be susceptible to cleavage or other degradation pathways under harsh hydrolytic conditions.

  • Milder Conditions: The most straightforward solution is to use milder conditions. This could mean lowering the reaction temperature and compensating with a longer reaction time.

  • Stepwise Hydrolysis: Consider a two-step procedure where the nitrile is first partially hydrolyzed to the corresponding amide under milder conditions. The isolated amide can then be hydrolyzed to the carboxylic acid, which often requires less forcing conditions than the direct nitrile-to-acid conversion.

  • Protecting Groups: While more complex, if the pyrimidine ring contains other sensitive functional groups, a protecting group strategy might be necessary, though this is less common for this specific transformation.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for pyrimidine synthesis and nitrile hydrolysis.[6][7] They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 5-Ethylpyrimidine-2-carbonitrile
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add a suitable anhydrous solvent (e.g., ethanol or DMF).

  • Reagents: Add the base (e.g., sodium ethoxide, 1.1 eq) to the solvent. To this mixture, add the starting materials: an appropriate 1,3-dicarbonyl equivalent containing the ethyl group at the 2-position and a guanidine or amidine source that will provide the C2-nitrile functionality.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with an acid (e.g., acetic acid or dilute HCl). The method of isolation will depend on the product's properties. It may precipitate from the solution, or an extraction may be necessary. If extracting, use a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Protocol 2: Hydrolysis to 5-Ethylpyrimidine-2-carboxylic Acid
  • Setup: In a round-bottom flask, dissolve or suspend 5-ethylpyrimidine-2-carbonitrile (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M H₂SO₄) or a strong base (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction can take several hours to go to completion. Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Work-up (for Basic Hydrolysis): Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated HCl until the pH is approximately 3-4.[5] A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent (like diethyl ether) to aid in drying.

  • Drying: Dry the purified 5-ethylpyrimidine-2-carboxylic acid in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to 5-ethylpyrimidine-2-carboxylic acid? A1: Yes, other routes exist. One potential method is the Sandmeyer reaction, which involves the conversion of an amino group at the 2-position of the pyrimidine ring into a nitrile via a diazonium salt intermediate.[8][9][10] This nitrile can then be hydrolyzed. Another approach is to synthesize the corresponding ethyl or methyl ester (ethyl 5-ethylpyrimidine-2-carboxylate) and then perform a simple ester hydrolysis, which is typically much milder than nitrile hydrolysis.[6][7]

Q2: What are the best analytical techniques for monitoring these reactions? A2: For reaction monitoring, Thin-Layer Chromatography (TLC) is the quickest method. For more quantitative analysis during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Infrared (IR) spectroscopy can be used to track the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the carboxylic acid carbonyl (~1700 cm⁻¹) and broad O-H stretch.

Q3: What specific safety precautions should I be aware of? A3: Standard laboratory safety protocols should always be followed. Specifically:

  • Nitrile Compounds: While the final product is not a cyanide, some synthetic routes might involve cyanide salts (e.g., CuCN in a Sandmeyer reaction), which are highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Strong Acids and Bases: The hydrolysis step uses concentrated acids and bases, which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform additions slowly, especially during neutralization, as the process can be highly exothermic.

  • Pressurization: When heating reactions, especially with volatile solvents, ensure the system is not closed to prevent pressure buildup. Use a reflux condenser.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722. DOI: 10.1055/s-2002-25767. Available at: [Link]

  • Zahoor, A. F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Various Authors. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Nyhan, W. L. (2005). Disorders of purine and pyrimidine metabolism. Metabolic Brain Disease. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidinone carboxylic acids. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction? Retrieved from [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Retrieved from [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]

  • Jennings, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Selective carbonitrile hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water. Retrieved from [Link]

  • Nature. (n.d.). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Retrieved from [Link]

  • Pískala, A., et al. (n.d.). Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Google Patents. (n.d.). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

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Technical Support Center: Purification of 5-Ethylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification and handling of 5-ethylpyrimidine-2-carboxylic acid . This compound is a highly valued, privileged heterocyclic scaffold utilized extensively in medicinal chemistry for the synthesis of kinase inhibitors, antivirals, and anticancer agents[1].

While recrystallization is the gold standard for purifying this synthon, the pyrimidine-2-carboxylic acid core presents unique physicochemical challenges—most notably, severe thermal instability and complex zwitterionic behavior[2],[3]. This guide is designed to provide researchers and drug development professionals with a self-validating, mechanistically grounded approach to achieving >99% purity without product degradation.

Physicochemical Profile & Quantitative Data

Understanding the intrinsic properties of 5-ethylpyrimidine-2-carboxylic acid is critical before initiating any thermal purification. The strong electron-withdrawing effect of the two pyrimidine ring nitrogens significantly lowers the pKa of the carboxylic acid while rendering the molecule highly susceptible to decarboxylation[2],[4].

Table 1: Key Physicochemical Properties

PropertyQuantitative Value / DescriptionImpact on Purification Strategy
Molecular Formula C₇H₈N₂O₂Determines solvent interaction and polarity.
Acidic pKa ~2.0 - 3.5 (Carboxyl proton)Highly acidic for an organic acid; dictates salt formation[2].
Basic pKa ~1.3 (Pyrimidine nitrogens)Weakly basic; compound exists as a zwitterion in neutral water[4].
Thermal Stability Limit < 60°C in polar solventsCritical: Rapidly decarboxylates to 5-ethylpyrimidine above 65°C[3].
Optimal Solvent System Ethanol / Deionized WaterProvides a tunable polarity gradient for optimal crystal lattice formation[1].

Standard Operating Procedure: Controlled Recrystallization

To prevent the loss of the carboxylic acid functional group, this protocol utilizes a strictly temperature-controlled ethanol/water binary system. Every step of this protocol is designed as a self-validating system to ensure product integrity.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a binary solvent mixture of absolute Ethanol and Deionized Water (start with a 70:30 v/v ratio). Ensure the water pH is neutral (pH ~6.5-7.0) to maintain the compound near its isoelectric point, minimizing aqueous solubility.

  • Controlled Dissolution: Suspend the crude 5-ethylpyrimidine-2-carboxylic acid in the solvent mixture within a round-bottom flask equipped with a reflux condenser and an internal temperature probe.

  • Thermal Regulation (The Critical Step): Heat the suspension gently using a water bath. Do not exceed an internal temperature of 55°C. If the solid does not fully dissolve at 55°C, do not increase the heat; instead, incrementally add small volumes of ethanol until dissolution is achieved.

  • Self-Validation Check: Before proceeding, extract a 10 µL aliquot of the warm solution and spot it on a TLC plate alongside a crude standard (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). If a new, high-Rf spot appears, thermal degradation (decarboxylation) has occurred. If the spot matches the standard, proceed.

  • Charcoal Treatment (Optional): If the solution exhibits a dark yellow or brown tint, add 5% w/w activated charcoal. Stir at 50°C for 10 minutes to allow the high-surface-area carbon to adsorb polymeric colored impurities[1].

  • Hot Filtration: Rapidly filter the warm solution through a pre-warmed Buchner funnel (or Celite pad if charcoal was used) to remove insoluble particulates.

  • Nucleation and Crystallization: Allow the clear filtrate to cool ambiently to room temperature. Causality note: Slow cooling promotes the formation of a highly ordered, pure crystal lattice rather than trapping impurities in rapidly formed amorphous precipitates. Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour.

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 30:70 Ethanol/Water. Dry under high vacuum at room temperature. Do not use a heated vacuum oven.

Recrystallization Start Crude 5-Ethylpyrimidine- 2-carboxylic acid Dissolve Dissolution in Hot EtOH/H2O (Strictly < 55°C) Start->Dissolve Charcoal Activated Charcoal Treatment (Adsorbs colored impurities) Dissolve->Charcoal If colored HotFilter Hot Filtration (Removes insolubles) Dissolve->HotFilter If clear Charcoal->HotFilter Cool Controlled Cooling (Ambient -> 4°C) HotFilter->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Pure Pure Crystalline Product Isolate->Pure

Optimized, temperature-controlled recrystallization workflow for 5-ethylpyrimidine-2-carboxylic acid.

Troubleshooting & FAQs

Q1: My yield is extremely low, and the isolated product smells slightly basic/volatile. What happened?

A1: You have induced thermal decarboxylation. Pyrimidine-2-carboxylic acids are notoriously unstable under heat in polar/aqueous solvents[3]. When heated above 60-65°C, the compound undergoes a Hammick-type decarboxylation. The reaction is driven by the electron-withdrawing nature of the adjacent ring nitrogens, which perfectly stabilize the resulting ylide intermediate[2],[3]. This intermediate rapidly protonates to form 5-ethylpyrimidine, a volatile liquid/low-melting solid that will not crystallize in your solvent system. Resolution: Strictly cap your dissolution temperature at 55°C. Rely on solvent volume adjustments rather than thermal energy to achieve dissolution.

HammickMechanism A 5-Ethylpyrimidine-2-carboxylic acid (Protonated) B Loss of CO2 (Heat > 65°C) A->B Decarboxylation C Ylide Intermediate (Stabilized by adjacent N+) B->C D Rapid Protonation (From Solvent) C->D E 5-Ethylpyrimidine (Degradation Product) D->E Irreversible

Hammick-type decarboxylation pathway of 5-ethylpyrimidine-2-carboxylic acid under thermal stress.

Q2: The compound is forming a milky, oily layer at the bottom of the flask instead of crystals ("oiling out"). How do I fix this?

A2: The solvent system is too polar, or the cooling rate was too aggressive. Oiling out (liquid-liquid phase separation) occurs when the solute separates from the solvent at a temperature above its melting point in that specific mixture. Resolution: Reheat the mixture gently (≤55°C) until the oil redissolves. Add 5-10% more ethanol to increase the overall solubility of the system, which lowers the temperature at which phase separation occurs. Cool the flask much more slowly (e.g., wrap in a towel or leave in the warm water bath as it cools). Seeding the solution with a few grains of pure product at 40°C can force solid nucleation and bypass the oiling phase entirely.

Q3: Does the pH of the water used in the solvent system matter?

A3: Yes, it is a critical variable. Because 5-ethylpyrimidine-2-carboxylic acid contains both a basic pyrimidine nitrogen (pKa ~1.3) and an acidic carboxyl group (pKa ~2.0-3.5), it acts as a zwitterion[2],[4]. If your water is too acidic, you will protonate the pyrimidine ring, forming a highly soluble hydrochloride salt. If the water is too basic, you will deprotonate the carboxylic acid, forming a highly soluble sodium/potassium salt. Both scenarios will drastically reduce your recrystallization yield. Always use neutral, deionized water to ensure the molecule remains near its isoelectric point, where its solubility is lowest.

Q4: The recrystallized product still has a yellow tint. How can I remove these persistent impurities?

A4: Utilize carbon adsorption. Pyrimidine syntheses often generate trace amounts of highly conjugated, polymeric byproducts that co-crystallize with the target molecule. These cannot be removed by simple solvent gradients. Incorporate the activated charcoal treatment (Step 5 of the SOP) during the hot dissolution phase[1]. The porous structure of the charcoal physically traps these large, conjugated impurities, allowing them to be filtered out before crystallization begins.

References

  • Title: Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace / Science Alert URL: [Link]

  • Title: Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution Source: Canadian Journal of Chemistry (Can. J. Chem. 55, 2478, 1977) URL: [Link]

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"5-ethylpyrimidine-2-carboxylic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethylpyrimidine-2-carboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Stability Issues and Degradation Products

Welcome to the Technical Support Center for 5-ethylpyrimidine-2-carboxylic acid. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter stability challenges during their experiments with this compound. As Senior Application Scientists, we have compiled this information based on established principles of heterocyclic chemistry and extensive experience in stability testing.

This document will explore the potential stability issues of 5-ethylpyrimidine-2-carboxylic acid, its likely degradation products, and provide practical troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to anticipate and address these challenges, ensuring the integrity of your research and development activities.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Stability and Storage

Q1: What are the primary stability concerns for 5-ethylpyrimidine-2-carboxylic acid?

A1: 5-Ethylpyrimidine-2-carboxylic acid, like many heterocyclic carboxylic acids, is susceptible to degradation under several conditions. The primary concerns are:

  • Thermal Degradation: The carboxylic acid group attached to the electron-deficient pyrimidine ring makes the molecule prone to decarboxylation at elevated temperatures.

  • Hydrolytic Instability: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions.

  • Oxidative Degradation: The ethyl group on the pyrimidine ring can be a site for oxidation, leading to various oxidized byproducts.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, including dimerization or other rearrangements of the pyrimidine ring.[1]

Q2: What are the recommended storage conditions for 5-ethylpyrimidine-2-carboxylic acid?

A2: To ensure the long-term stability of 5-ethylpyrimidine-2-carboxylic acid, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light to minimize degradation.

Q3: I have been storing a solution of 5-ethylpyrimidine-2-carboxylic acid at room temperature for a week. How can I check for degradation?

A3: Visual inspection for color change or precipitation is a preliminary step, but the absence of these signs does not guarantee stability. A more definitive assessment requires analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method to assess the purity of your solution. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Section 2: Degradation Products and Pathways

Q4: What are the likely degradation products of 5-ethylpyrimidine-2-carboxylic acid?

A4: Based on the structure of 5-ethylpyrimidine-2-carboxylic acid, the following degradation products are plausible under stress conditions:

  • 5-Ethylpyrimidine: Formed via thermal or acid-catalyzed decarboxylation.[2]

  • Oxidized derivatives: Oxidation of the ethyl group could lead to 1-(pyrimidine-5-yl)ethan-1-ol, 1-(pyrimidine-5-yl)ethan-1-one, or pyrimidine-5-carboxylic acid.

  • Hydrolysis products: Under harsh hydrolytic conditions (strong acid or base), the pyrimidine ring could undergo cleavage to form open-chain derivatives.[3]

Q5: Can you provide a visual representation of the potential degradation pathways?

A5: Certainly. The following diagram illustrates the most probable degradation pathways for 5-ethylpyrimidine-2-carboxylic acid.

G cluster_main 5-Ethylpyrimidine-2-carboxylic Acid Stability cluster_degradation Degradation Pathways cluster_products Potential Degradation Products parent 5-Ethylpyrimidine-2-carboxylic Acid decarboxylation Decarboxylation parent->decarboxylation Heat, Acid oxidation Oxidation parent->oxidation Oxidizing agents hydrolysis Hydrolysis parent->hydrolysis Strong Acid/Base product_decarboxy 5-Ethylpyrimidine decarboxylation->product_decarboxy product_oxidized Oxidized derivatives (e.g., 1-(pyrimidine-5-yl)ethan-1-ol) oxidation->product_oxidized product_hydrolyzed Ring-opened products hydrolysis->product_hydrolyzed

Caption: Potential degradation pathways of 5-ethylpyrimidine-2-carboxylic acid.

Section 3: Analytical Methodologies

Q6: How can I develop a stability-indicating HPLC method for 5-ethylpyrimidine-2-carboxylic acid?

A6: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of both. To develop such a method, you will need to perform forced degradation studies.[4][5][6][7]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 5-ethylpyrimidine-2-carboxylic acid. The goal is to generate potential degradation products to aid in the development and validation of a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-ethylpyrimidine-2-carboxylic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC, comparing them to an unstressed control sample.

Q7: What would be a good starting point for an HPLC method for analyzing 5-ethylpyrimidine-2-carboxylic acid and its degradation products?

A7: A reverse-phase HPLC method is a good starting point. Here is a suggested initial method that can be optimized:

Table 1: Suggested Initial HPLC Method Parameters

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5] LC-MS/MS can also be a powerful tool for the identification and quantification of degradation products.[8][9][10][11]

Q8: I am seeing unexpected peaks in my chromatogram. How do I troubleshoot this?

A8: Unexpected peaks in your chromatogram can arise from several sources. Here is a troubleshooting guide:

Troubleshooting Guide: Unexpected HPLC Peaks

IssuePotential CauseRecommended Action
New peaks appearing over time Degradation of the sample.- Prepare fresh samples and standards. - Ensure proper storage of solutions (refrigerated, protected from light). - If degradation is confirmed, investigate the cause (e.g., pH of the mobile phase, temperature).
Ghost peaks Carryover from previous injections or contamination of the mobile phase or system.- Run a blank injection (mobile phase only) to confirm carryover. - Clean the injector and column. - Prepare fresh mobile phase.
Broad or tailing peaks Column degradation, inappropriate mobile phase pH, or sample overload.- Check the column performance with a standard. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.
Split peaks Column void, partially blocked frit, or co-elution of impurities.- Reverse flush the column (if recommended by the manufacturer). - Replace the column if necessary. - Optimize the mobile phase gradient to improve separation.

Workflow for Investigating Unknown Peaks

G cluster_workflow Troubleshooting Workflow for Unknown HPLC Peaks start Unknown Peak Detected check_blank Run Blank Injection start->check_blank is_carryover Is Peak Present in Blank? check_blank->is_carryover clean_system Clean Injector and Column is_carryover->clean_system Yes fresh_sample Prepare Fresh Sample and Standard is_carryover->fresh_sample No clean_system->check_blank reinject Re-inject Sample fresh_sample->reinject is_reproducible Is Peak Reproducible? reinject->is_reproducible investigate_degradation Investigate Degradation (Forced Degradation Studies) is_reproducible->investigate_degradation Yes end Problem Resolved is_reproducible->end No (Random Error) characterize_peak Characterize Peak (e.g., LC-MS/MS) investigate_degradation->characterize_peak characterize_peak->end

Caption: A systematic workflow for troubleshooting unknown peaks in HPLC analysis.

References

  • Pyrimidine - Wikipedia. Available from: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency; 2023. Available from: [Link]

  • Photodimerization in Pyrimidine-Substituted Dipeptides. PubMed; 2005. Available from: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE; 2019. Available from: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences; 2026. Available from: [Link]

  • Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Fi. Ovid; 2005. Available from: [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate; 1973. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass; 2026. Available from: [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI; 2021. Available from: [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Request PDF. ResearchGate; 2019. Available from: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov; 2021. Available from: [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF. ResearchGate; 2005. Available from: [Link]

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry; 1977. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect; 2014. Available from: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. National Center for Biotechnology Information; 2002. Available from: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager; 2025. Available from: [Link]

  • Degradation of Pyrimidines by Pseudomonas syringae. Science Alert; 2010. Available from: [Link]

  • Testing Methods for Carboxylic Acids | PDF. Scribd. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI; 2023. Available from: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications; 2025. Available from: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS; 2019. Available from: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange; 2017. Available from: [Link]

  • Porphyrin-containing materials for photodegradation of organic pollutants in wastewaters: a review. Royal Society of Chemistry; 2024. Available from: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering; 2016. Available from: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn; 2023. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica; 2004. Available from: [Link]

  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry; 1967. Available from: [Link]

  • Electron-rich pyrimidine rings enabling crystalline carbon nitride for high-efficiency photocatalytic hydrogen evolution coupled with benzyl alcohol selective oxidation. Royal Society of Chemistry; 2023. Available from: [Link]

  • Pyrimidine Biosynthesis. DITKI; 2023. Available from: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]

  • Investigation of Levels of Purines and Pyrimidines in Children's Urine. Longdom; 2017. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline; 2023. Available from: [Link]

  • Hydrolytic cleavage of the pyrimidine ring in... ResearchGate; 2019. Available from: [Link]

  • Forced Degradation Studies. SciSpace; 2016. Available from: [Link]

Sources

Overcoming solubility problems with "5-ethylpyrimidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethylpyrimidine-2-carboxylic Acid

A Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 5-ethylpyrimidine-2-carboxylic acid. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel heterocyclic compounds is a critical step in experimental success. This guide is designed to provide you with in-depth, practical solutions to the solubility challenges commonly encountered with this molecule. Our approach is based on fundamental chemical principles and data from structurally related compounds, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the handling and solubilization of 5-ethylpyrimidine-2-carboxylic acid.

Q1: What are the primary factors influencing the solubility of 5-ethylpyrimidine-2-carboxylic acid?

A: The solubility of this compound is governed by two main structural features: the acidic carboxylic acid group and the relatively nonpolar ethyl-pyrimidine core. Its solubility is therefore highly dependent on the pH of the aqueous medium. In its protonated (neutral) state at acidic pH, the molecule is less polar and exhibits poor aqueous solubility. Conversely, in its deprotonated (anionic salt) state at basic pH, it becomes an ion and is significantly more soluble in water.[1][2]

Q2: What is the predicted pKa of this compound, and why is it important?

Q3: Which organic solvents are recommended for creating stock solutions?

A: For applications tolerant of organic solvents, polar aprotic solvents are excellent choices. Based on data for analogous pyrimidine carboxylic acids, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective.[3][4] Ethanol is also a viable option, though it may offer slightly lower solubility.[4] These solvents can dissolve the compound in its neutral form, bypassing the need for pH adjustment.

Q4: Can I heat the mixture to improve solubility?

A: Gentle heating can be a useful secondary technique to increase the rate of dissolution, but it may not significantly increase the equilibrium solubility, especially in an incompatible solvent system. If you choose to heat the solution, do so cautiously (e.g., 37-50°C) and be aware that the compound may precipitate out of solution as it cools to room temperature. Always check for compound stability at elevated temperatures if no data is available.

Troubleshooting Guide: Protocols & Advanced Solutions

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Problem 1: My compound will not dissolve in water or neutral PBS (pH 7.2-7.4).

Causality: At neutral pH, which is well above the predicted pKa of ~3.08, the compound should ideally be in its soluble deprotonated form. However, poor dissolution may still occur due to slow kinetics or if the solid material is highly crystalline. The most robust method to ensure solubilization is to start by preparing a basic solution.

Solution Protocol: pH-Mediated Aqueous Solubilization

  • Materials:

    • 5-ethylpyrimidine-2-carboxylic acid (solid)

    • 1 M NaOH (or 1 M NaHCO₃ for pH-sensitive applications)

    • Deionized water or desired buffer (e.g., PBS)

    • Calibrated pH meter

    • 1 M HCl for back-titration (optional)

  • Procedure:

    • Weigh the desired amount of 5-ethylpyrimidine-2-carboxylic acid.

    • Add approximately 80% of your final target volume of water or buffer.

    • While stirring, add 1 M NaOH dropwise. You will observe the solid begin to dissolve as the pH increases and the carboxylic acid is converted to its sodium salt.

    • Continue adding base until all the solid is dissolved.

    • Check the pH. For a 10 mM solution, the pH will likely be in the range of 8-9.

    • If a specific final pH (e.g., 7.4) is required, you can carefully back-titrate with 1 M HCl. Caution: Add the acid very slowly while vigorously stirring to avoid localized pH drops that could cause immediate precipitation.

    • Once the target pH is reached and the solution remains clear, add water or buffer to reach the final desired volume.

    • Sterile-filter the final solution through a 0.22 µm filter to remove any micro-precipitates.

Diagram: pH Effect on Solubility

This diagram illustrates the relationship between pH, the compound's ionization state, and its resulting aqueous solubility.

cluster_pH pH Scale cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., < 2) Protonated Form Low_Sol Poor Solubility Precipitation Likely Low_pH->Low_Sol Leads to High_pH High pH (e.g., > 6) Deprotonated Form High_Sol High Solubility Clear Solution High_pH->High_Sol Leads to Start Start: Solubilize 5-ethylpyrimidine- 2-carboxylic acid FinalMedium Is the final medium fully aqueous? Start->FinalMedium OrganicTolerated Is a small amount of organic solvent (e.g., <0.5% DMSO) tolerated? FinalMedium->OrganicTolerated Yes AqueousMethod Use Aqueous Method: Prepare stock in dilute base (e.g., 10mM NaOH), then adjust pH if needed. FinalMedium->AqueousMethod No OrganicTolerated->AqueousMethod No OrganicMethod Use Organic Method: Prepare concentrated stock in 100% DMSO. OrganicTolerated->OrganicMethod Yes End Proceed with Experiment AqueousMethod->End Dilute Dilute stock into final aqueous medium with vigorous stirring. OrganicMethod->Dilute Dilute->End

Caption: Decision workflow for selecting a solubilization method.

References

  • PubChem. (n.d.). 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Aminopyrimidine-2-carboxylic Acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 20). 5-Methylpyrazinecarboxylic acid Safety Data Sheet.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • Jubilant Ingrevia Limited. (n.d.). 2-Methyl-5-ethylpyridine Safety Data Sheet.
  • ChemicalBook. (2025, July 24). (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid....
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • MDPI. (2023, February 4). Current Techniques of Water Solubility Improvement for Antioxidant Compounds.... Retrieved from [Link]

  • Organic-Chemistry.org. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.

Sources

HPLC peak tailing issues with "5-ethylpyrimidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: HPLC Troubleshooting for 5-Ethylpyrimidine-2-Carboxylic Acid

Introduction Welcome to the Advanced Chromatography Support Center. Analyzing heteroaromatic carboxylic acids like 5-ethylpyrimidine-2-carboxylic acid presents unique chromatographic challenges. As a Senior Application Scientist, I frequently see this molecule cause severe peak tailing, integration errors, and poor reproducibility. This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to help researchers and drug development professionals achieve symmetrical peaks.

Mechanistic Profile of the Analyte 5-ethylpyrimidine-2-carboxylic acid is an amphoteric molecule. It contains:

  • A Carboxylic Acid Moiety: Weakly acidic (pKa ~ 2.5 - 3.0).

  • A Pyrimidine Ring: Contains basic nitrogen atoms capable of hydrogen bonding and protonation (conjugate acid pKa ~ 1.0 - 2.0).

Peak tailing—where the trailing edge of the peak diminishes less rapidly than the leading edge—occurs when multiple retention mechanisms operate simultaneously[1]. For this molecule, tailing is typically driven by uneven ionization at a sub-optimal pH[2] or secondary interactions between the basic pyrimidine nitrogens and ionized silanol groups (Si-O⁻) on the silica stationary phase.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting your mobile phase chemistry, you must determine if the tailing is a physical system issue or a chemical interaction[3].

Diagnostic_Workflow Start Observe Peak Tailing (Tailing Factor > 1.2) TestNeutral Inject Neutral Reference (e.g., Uracil or Toluene) Start->TestNeutral CheckTail Does the neutral peak tail? TestNeutral->CheckTail Physical Physical Issue (Void Volume, Clogged Frit, or Bad Plumbing) CheckTail->Physical  Yes Chemical Chemical Issue (Secondary Interactions or pH Mismatch) CheckTail->Chemical  No CheckPH Is Mobile Phase pH within ±2 units of analyte pKa? Chemical->CheckPH FixPH Adjust Mobile Phase pH (Target pH < 1.0 or > 5.0) CheckPH->FixPH  Yes Silanol Silanol Interaction (Pyrimidine N interacting with ionized Si-O⁻) CheckPH->Silanol  No FixColumn Use Highly Endcapped Column or Add Amine Modifier Silanol->FixColumn

Caption: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: How is peak tailing quantitatively measured, and what is the acceptable limit? A1: Peak symmetry is quantified using the USP Tailing Factor ( Tf​ ), calculated at 5% of the peak height. A perfectly symmetrical Gaussian peak has a Tf​ of 1.0. In pharmaceutical development, a Tf​≤1.5 is generally acceptable, but values >1.2 indicate underlying secondary interactions that should be optimized to prevent resolution loss[4][5].

Q2: Why does my 5-ethylpyrimidine-2-carboxylic acid peak tail even when I use a standard C18 column? A2: Traditional C18 columns have residual, unbonded silanol groups (Si-OH) on the silica surface[1]. At a mid-range pH (e.g., pH 4-6), these silanols deprotonate to form negatively charged Si-O⁻ sites. The basic nitrogen atoms on the pyrimidine ring interact strongly with these negatively charged sites via ion-exchange mechanisms, acting like "velcro" and causing the analyte to drag through the column[2][3].

Q3: Can I just increase the injection volume to get a sharper peak? A3: No. Injecting too much sample (mass overload) or using a sample solvent stronger than the mobile phase will actually exacerbate peak distortion, leading to fronting or further tailing[6]. Always dissolve your sample in the starting mobile phase or a weaker solvent.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Mobile Phase pH and Buffer Optimization

Causality: If the mobile phase pH is near the pKa of the carboxylic acid (~2.5), the analyte exists in a 50/50 equilibrium of ionized and un-ionized states. These two states partition differently into the stationary phase, causing peak broadening and tailing[7]. The golden rule of chromatography is to maintain the mobile phase pH at least 2 units away from the analyte's pKa.

Step-by-Step Methodology:

  • Select the Target pH: For 5-ethylpyrimidine-2-carboxylic acid, aim for a highly acidic pH (e.g., pH 2.0). At this pH, the carboxylic acid is fully protonated (neutral), driving retention via hydrophobic interaction, and the silica silanols are fully protonated (neutralized), preventing secondary ion-exchange interactions[5].

  • Prepare the Buffer: Prepare a 10–20 mM Potassium Phosphate buffer in LC-MS grade water.

  • Adjust pH: Add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while stirring until the pH meter reads exactly 2.0. (Note: Never use HCl, as chloride ions will corrode stainless steel HPLC components).

  • Alternative (Volatile System): If using LC-MS, substitute the phosphate buffer with 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as both an acidifier (lowering pH to ~2.0) and a weak ion-pairing agent, masking residual silanols[7].

  • System Validation: Inject the sample. Calculate the USP Tailing Factor. If Tf​ drops from >1.8 to <1.2, the pH mismatch was the root cause.

Protocol 2: Stationary Phase Selection & Silanol Masking

Causality: If pH optimization alone does not resolve the tailing, the stationary phase may have excessive active silanol sites[2].

Step-by-Step Methodology:

  • Column Switch: Replace the standard C18 column with a fully endcapped or polar-embedded C18 column[2][5]. Endcapping chemically blocks residual silanols, reducing their availability to interact with the pyrimidine nitrogens[5].

  • Evaluate Hardware: Ensure the tailing is not caused by a void in the column or a contaminated inlet frit. You can validate this by reversing the column (if permitted by the manufacturer) and flushing it with 100% strong solvent (e.g., Acetonitrile) directly to waste[5].

  • Amine Modifier Addition (Optional): If a new column is unavailable, add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a strong base that will competitively bind to and "mask" the active silanol sites, preventing the pyrimidine from interacting with them[7]. (Warning: TEA will permanently alter the column chemistry and should not be used on columns dedicated to LC-MS).

Data Presentation: Impact of Chromatographic Conditions

The following table summarizes the expected quantitative impact of different troubleshooting strategies on the Tailing Factor ( Tf​ ) of 5-ethylpyrimidine-2-carboxylic acid.

Chromatographic ConditionMobile Phase pHAdditive / BufferColumn TypeExpected Tailing Factor ( Tf​ )Diagnosis / Result
Baseline (Sub-optimal) 4.0Water / Acetonitrile (No buffer)Standard C182.45 Severe tailing due to mixed ionization & silanol interaction.
pH Optimization 2.00.1% TFAStandard C181.35 Significant improvement; silanols neutralized, acid protonated.
Buffer Capacity Increase 2.020 mM Phosphate BufferStandard C181.28 Better pH control at the micro-environment level.
Silanol Masking 4.00.1% Triethylamine (TEA)Standard C181.40 TEA competitively blocks active silanol sites.
Optimized System 2.00.1% TFAEndcapped C181.05 Ideal Gaussian Peak. Synergistic effect of pH and column chemistry.

Note: Data is representative of typical chromatographic behavior for amphoteric pyrimidine-carboxylic acids[2][4].

References

  • Axion Labs. "HPLC Peak Tailing." Axion Labs, 15 Feb. 2022.
  • ResearchGate Contributors. "How can I prevent peak tailing in HPLC?
  • BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles." BenchChem, 2025.
  • Persee.
  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, 28 Oct. 2025.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex, 09 Jun. 2025.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.

Sources

Technical Support Center: Optimizing 5-ethylpyrimidine-2-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 5-ethylpyrimidine-2-carboxylic acid and similar novel pyrimidine derivatives. This resource is designed to provide practical, in-depth guidance to help you navigate the common challenges encountered when integrating new small molecules into cell-based assays. Our goal is to equip you with the foundational knowledge and troubleshooting frameworks necessary to generate robust, reproducible, and meaningful data.

The journey from receiving a novel compound to achieving validated biological insights is rarely linear. Pyrimidine-based structures are prevalent in drug discovery, often targeting kinases or enzymes involved in nucleic acid synthesis, but each new analogue brings unique physicochemical properties that can impact experimental outcomes[1][2]. This guide emphasizes a first-principles approach: understanding your compound's behavior in solution is the prerequisite for interpreting its activity in a complex cellular environment.

Below, you will find a series of question-and-answer sections covering pre-assay characterization, assay optimization, and advanced troubleshooting, complete with detailed protocols and explanatory diagrams.

Section 1: Pre-Assay Compound Characterization & Handling

Before introducing 5-ethylpyrimidine-2-carboxylic acid to your cells, a thorough characterization of its fundamental properties is essential. Overlooking this step is a primary source of experimental variability and artifacts[3][4].

FAQ: I have received a new batch of 5-ethylpyrimidine-2-carboxylic acid. What are the absolute first steps before starting my cell-based experiments?

Answer: Your first priority is to establish a reliable and reproducible method for preparing your compound stock and working solutions. This involves confirming its solubility and assessing its stability under your specific experimental conditions. Compounds that precipitate out of solution are no longer at a known concentration, invalidating your results.

The overall workflow should follow a systematic progression from basic characterization to final assay validation.

G cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Data Interpretation & Validation A Receive Compound B Solubility Testing (DMSO, PBS, Media) A->B C Prepare High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) B->C D Assess Stock & Working Solution Stability C->D E Determine Broad Dose-Response Range (e.g., 100 µM - 1 nM) D->E Proceed if Stable F Run Pilot Assay (Include Vehicle & Assay Controls) E->F G Assess Assay Quality (Z-Factor, CV%, S/B Ratio) F->G H Calculate IC50/EC50 G->H Proceed if Robust I Conduct Counterscreens (Assay Interference) H->I J Perform Orthogonal Assays (Confirm Mechanism) I->J K K J->K Validated Biological Activity

Caption: Overall workflow for novel compound validation.
Troubleshooting: My 5-ethylpyrimidine-2-carboxylic acid is not dissolving in the cell culture medium.

Issue: You've diluted your DMSO stock of 5-ethylpyrimidine-2-carboxylic acid into your aqueous cell culture medium, and you observe cloudiness, precipitation, or a film. This is a classic sign of poor aqueous solubility.[5]

Causality & Solution:

  • The "DMSO Shock": When a compound dissolved at a high concentration in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, it can "crash out" of solution. This is known as kinetic solubility, a critical parameter for in vitro assays[6]. The carboxylic acid moiety on your compound should improve water solubility at physiological pH, but the ethylpyrimidine core is more lipophilic[7].

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common primary solvent. However, ensure the final concentration in your assay does not exceed 0.5% (v/v), as higher concentrations are often toxic to cells[8][9].

  • pH Dependence: As a carboxylic acid, the compound's solubility is pH-dependent. In the acidic environment of the solid compound, it is likely protonated and less soluble. In neutral or slightly basic cell culture medium (pH ~7.4), it should deprotonate to the more soluble carboxylate form. However, highly concentrated media components can affect this[10].

  • Precipitation Over Time: A compound might appear soluble initially but precipitate over the course of a long incubation (24-72 hours). This can be due to interactions with media components or instability[11].

Protocol 1: Assessing Compound Solubility and Stability

This protocol provides a method to empirically determine the practical solubility limit of your compound in your specific assay medium.

Materials:

  • 5-ethylpyrimidine-2-carboxylic acid

  • Anhydrous DMSO

  • Your complete cell culture medium (including serum)

  • Phosphate-Buffered Saline (PBS)

  • 1.5 mL microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a High-Concentration Stock: Dissolve 5-ethylpyrimidine-2-carboxylic acid in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Warm gently or vortex if needed. Store this stock at -20°C with desiccant.

  • Serial Dilution: Prepare a serial dilution of your DMSO stock in a 96-well plate or tubes, using only DMSO.

  • Dilution into Medium: Transfer a small volume (e.g., 2 µL) from each DMSO dilution into a corresponding microcentrifuge tube containing a larger volume (e.g., 98 µL) of your pre-warmed cell culture medium. This creates a 1:50 dilution and keeps the final DMSO concentration at 2%. This will test a range of final compound concentrations (e.g., 1 mM, 500 µM, 250 µM, etc.).

  • Incubation and Observation:

    • Kinetic Solubility: Vortex the tubes and visually inspect for immediate precipitation against a dark background. This is your initial solubility check.

    • Thermodynamic (Incubation) Solubility: Incubate the tubes under your standard assay conditions (37°C, 5% CO₂) for a relevant time period (e.g., 2, 24, 48 hours)[11].

  • Centrifugation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound[11].

  • Quantification: Carefully remove the supernatant. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (like HPLC or UV-Vis spectrophotometry if the compound has a chromophore) and compare it to a reference standard prepared at the same theoretical concentration[5][11]. The highest concentration that remains fully in solution after incubation is your practical working limit.

Parameter Recommendation Rationale & Reference
Primary Solvent Anhydrous DMSOBroad solvency for organic molecules; hygroscopic nature requires careful storage to prevent water absorption.
Stock Concentration 10-50 mMA high concentration minimizes the volume of DMSO added to the assay, reducing potential solvent toxicity.[8]
Storage -20°C or -80°C in small aliquotsPrevents repeated freeze-thaw cycles which can degrade the compound or cause it to fall out of solution.
Final DMSO in Assay ≤ 0.5% (v/v)Minimizes solvent-induced cytotoxicity and artifacts. A vehicle control with the same final DMSO concentration is mandatory.[9]
Section 2: Cell-Based Assay Design & Optimization

With a well-characterized stock solution, you can now design a robust cell-based assay. The goal is to create an experiment where the observed effect is truly due to the compound's biological activity.

FAQ: What is a good starting concentration range for a cytotoxicity assay with 5-ethylpyrimidine-2-carboxylic acid?

Answer: For a novel compound with unknown potency, you should test a wide range of concentrations to capture the full dose-response curve. A common strategy is to start with a high concentration around 10-100 µM and perform serial dilutions down to the nanomolar range[8]. Potency in cell-based assays for initial hits is often in the low micromolar range[12].

Dilution Step Example Concentration (Starting at 100 µM)
1100 µM
233.3 µM
311.1 µM
43.7 µM
51.2 µM
60.4 µM
70.14 µM
80.05 µM
Vehicle Control0 µM (DMSO only)
Untreated ControlNo treatment

This table illustrates a 1:3 serial dilution series, which is effective for defining an IC50.

Troubleshooting: I'm not seeing any effect on cell viability, even at high concentrations.

Issue: You have treated your cells with 5-ethylpyrimidine-2-carboxylic acid up to 100 µM for 48 hours, but a viability assay (e.g., MTT, CellTiter-Glo®) shows no difference compared to the vehicle control.

Causality & Solution: This is a common scenario that requires systematic troubleshooting. The cause could be related to the compound, the cell line, or the assay itself.

G Start No Effect Observed in Cell Assay Q1 Is the compound soluble at tested concentrations? Start->Q1 A1 Re-evaluate solubility. Use lower concentrations or a different solvent system. Q1->A1 No Q2 Is the incubation time sufficient? Q1->Q2 Yes Sol_Yes Yes Sol_No No A2 Increase incubation time (e.g., 72 hours) to allow for slow-acting mechanisms. Q2->A2 No Q3 Is the chosen cell line a relevant model? Q2->Q3 Yes Time_Yes Yes Time_No No A3 Test on a different, potentially more sensitive cell line or one known to express the putative target. Q3->A3 No Q4 Is the assay readout appropriate for the compound's mechanism of action? Q3->Q4 Yes Cell_Yes Yes Cell_No No A4 Use an orthogonal assay. (e.g., Apoptosis assay for a cytostatic compound). Q4->A4 No Conclusion Compound is likely inactive under these conditions. Q4->Conclusion Yes Assay_Yes Yes Assay_No No

Caption: Troubleshooting flowchart for a null result.

Possible Reasons & Actions:

  • Compound Insolubility: The most likely culprit. Even if it looks dissolved, it may have precipitated. Refer back to Protocol 1 .

  • Compound Inactivity: The compound may simply not be cytotoxic to this specific cell line or may have a different biological activity (e.g., it could be an enzyme inhibitor with no immediate cytotoxic effect)[8].

  • Insufficient Incubation Time: Some mechanisms of action, like those involving metabolic disruption, take longer to manifest as cell death. Extend the incubation period to 72 hours[8].

  • Inappropriate Assay: A viability assay measures metabolic activity. If your compound is cytostatic (stops proliferation) but not cytotoxic (kills cells), you may not see a large drop in signal. Consider a direct cell counting method or a proliferation assay (e.g., BrdU incorporation).

  • Cell Line Resistance: The cell line may lack the compound's target or have efflux pumps that remove the compound.

Protocol 2: General Cell Viability/Cytotoxicity Assay (96-Well Format)

This protocol outlines a standard MTT or resazurin-based assay to determine the IC50 of a compound.

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • 5-ethylpyrimidine-2-carboxylic acid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (e.g., DMSO or a SDS/HCl solution for MTT)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours to allow attachment[13].

  • Compound Treatment:

    • Prepare a 2X working concentration plate of your compound by serially diluting it in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the appropriate wells.

    • Crucial Controls: Include wells for:

      • Untreated Cells: Medium only.

      • Vehicle Control: Medium with the highest concentration of DMSO used in the experiment.

      • Positive Control: A known cytotoxic drug (e.g., Staurosporine, Doxorubicin).

  • Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Assay Readout (MTT Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours[13].

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[13].

    • Read the absorbance at ~570 nm on a plate reader.

  • Data Analysis:

    • Normalize the data: (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank) * 100.

    • Plot the normalized response vs. log[concentration] and fit a four-parameter logistic curve to determine the IC50 value[14].

Assay QC Metric Acceptable Value Interpretation
Z-factor (Z') > 0.4Indicates good separation between positive and negative controls, suggesting a reliable assay window.[9]
Signal Window (S/W) > 2The ratio of the mean of the high signal to the mean of the low signal; a larger window is better.[9]
Coefficient of Variation (CV%) < 20%Measures the variability among replicates; lower is better, indicating good precision.[9][14]
Section 3: Interpreting Results & Advanced Troubleshooting
Troubleshooting: My compound appears to interfere with the assay readout.

Issue: In a cell-free control well (medium + compound + assay reagent), you see a change in absorbance or fluorescence.

Causality & Solution: Some compounds can directly interact with assay reagents. For instance, highly colored compounds can interfere with absorbance readings, and some can quench or contribute to fluorescence. Redox-active compounds can directly reduce reagents like MTT or resazurin, leading to a false positive (apparent viability) or false negative signal.

Protocol 3: Assay Interference Counterscreen

  • Prepare a 96-well plate with your complete cell culture medium but no cells .

  • Add your serial dilutions of 5-ethylpyrimidine-2-carboxylic acid to the wells, just as you would in a normal experiment.

  • Add the vehicle control (DMSO) to other wells.

  • Incubate for the full duration of your assay (e.g., 48 hours).

  • Add the viability reagent (MTT, resazurin, etc.) and incubate for the standard time.

  • Read the plate.

  • Interpretation: Any signal significantly above the background (medium + reagent only) indicates direct interference. If this occurs, you must switch to an orthogonal assay that uses a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® or direct cell counting)[15].

FAQ: How do I begin to investigate potential off-target effects?

Answer: Observing a cellular phenotype is only the first step. Many compounds, especially at higher concentrations, can exhibit off-target effects that are responsible for the observed activity[12][16]. A critical step in drug development is to confirm that the drug's effect is due to its interaction with the intended target.

Initial Strategies:

  • Selectivity Profiling: If you have a hypothesized target (e.g., a specific kinase), test your compound against a panel of related kinases. This can reveal if the compound is selective or a broad-spectrum inhibitor.

  • Target Engagement Assays: Use a biophysical method like a thermal shift assay (TSA) or a cellular thermal shift assay (CETSA) to confirm that your compound binds to the intended target protein in vitro or in cells[15].

  • Genetic Knockout/Knockdown: The gold standard for validating on-target activity is to show that the compound has no effect in cells where the target gene has been knocked out using CRISPR or knocked down using siRNA[16]. If the compound is still cytotoxic in these cells, its effect is definitively off-target.

References
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 647-655. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 337-349. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link]

  • Scenker, M. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development. [Link]

  • Gerlach, D., & Gohlke, H. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(9), 1145-1157. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc.[Link]

  • Andersen, R. J., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(10), 5323-5343. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Hafner, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5838. [Link]

  • Hafner, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Müller, C. E. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • McCoy, R. E., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(2), 493-502. [Link]

  • Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

Sources

"5-ethylpyrimidine-2-carboxylic acid" off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-ethylpyrimidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of experimental results when working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to potential off-target effects and assay interference.

I. Understanding the Compound: A Proactive Approach

The pyrimidine ring system is a common scaffold in many biologically active compounds and approved drugs, known to interact with a wide range of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems.[1][2][3][4] The carboxylic acid group, while often important for target engagement, can also lead to non-specific interactions and metabolic instability.[5][6]

This guide will provide a framework for identifying and troubleshooting these potential issues.

II. Troubleshooting Guide: Addressing Unexpected Results

This section provides a systematic approach to troubleshooting common problems encountered during in vitro and cell-based assays with 5-ethylpyrimidine-2-carboxylic acid.

Problem 1: Inconsistent or Non-reproducible Assay Results

Symptoms: High variability between replicate wells, inconsistent IC50 values across experiments, or a sudden loss of activity.

Potential Causes & Troubleshooting Steps:

  • Compound Instability:

    • Rationale: Carboxylic acid-containing compounds can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage in solution.

    • Action:

      • Prepare fresh stock solutions of 5-ethylpyrimidine-2-carboxylic acid in a suitable, anhydrous solvent like DMSO.

      • Aliquot stock solutions into single-use tubes to avoid multiple freeze-thaw cycles.

      • Confirm the integrity of your compound batch via analytical methods like LC-MS or NMR if degradation is suspected.

  • Compound Precipitation:

    • Rationale: The carboxylic acid moiety can affect solubility in aqueous assay buffers, especially at higher concentrations. Precipitated compound is not bioavailable and can lead to inconsistent results.

    • Action:

      • Visually inspect your assay plates for any signs of precipitation.

      • Determine the kinetic solubility of the compound in your specific assay buffer.

      • Consider reducing the final DMSO concentration in your assay (typically <0.5%).

  • Assay Interference:

    • Rationale: The compound may be interfering with the assay technology itself (e.g., fluorescence quenching, light scattering).

    • Action:

      • Run control experiments with the compound in the absence of the biological target to assess its effect on the assay readout.

      • For fluorescence-based assays, perform a counterscreen to identify potential autofluorescence or quenching effects.

Problem 2: Apparent High Potency with a Steep Dose-Response Curve

Symptoms: A very steep sigmoidal curve in your dose-response experiments, often with complete inhibition at a narrow concentration range.

Potential Cause & Troubleshooting Steps:

  • Compound Aggregation:

    • Rationale: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to a sharp, non-stoichiometric inhibition profile.[7] This is a common mechanism for promiscuous inhibitors.[7][8]

    • Action:

      • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. A significant rightward shift in the IC50 curve suggests aggregation-based activity.[8]

      • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of compound aggregates in your assay buffer at various concentrations.[7]

      • Fluorescence-Based Aggregation Assay: Employ fluorescent dyes like Thioflavin T that exhibit increased fluorescence upon binding to aggregates.[9][10]

III. Frequently Asked Questions (FAQs)

Q1: What are the potential off-target liabilities of the pyrimidine scaffold in 5-ethylpyrimidine-2-carboxylic acid?

A1: The pyrimidine ring is a "privileged scaffold" found in many bioactive molecules, which means it can interact with a variety of biological targets.[1][2][3][4] Potential off-target families for pyrimidine derivatives include, but are not limited to:

  • Kinases: The pyrimidine core is a common hinge-binding motif in many kinase inhibitors.

  • GPCRs (G-protein coupled receptors): Pyrimidine derivatives have been shown to modulate the activity of various GPCRs.

  • Ion Channels: Certain pyrimidine-containing compounds can interact with and modulate the function of ion channels.

  • Metabolic Enzymes: Due to its structural similarity to endogenous nucleobases, the pyrimidine ring may interact with enzymes involved in nucleotide metabolism.

It is important to note that the specific off-target profile is highly dependent on the overall structure of the molecule.

Q2: Could 5-ethylpyrimidine-2-carboxylic acid be a Pan-Assay Interference Compound (PAIN)?

A2: While not definitively classified as a PAIN based on its core structure alone, certain features could raise concerns. PAINS are compounds that tend to show activity in a wide range of assays through non-specific mechanisms.[11] The presence of a potentially reactive carboxylic acid and a heterocyclic system means that it's prudent to rule out PAIN-like behavior.

Q3: How can the carboxylic acid moiety interfere with my assay?

A3: The carboxylic acid group can contribute to assay interference in several ways:

  • Metal Chelation: Carboxylic acids can chelate metal ions that may be essential cofactors for your target enzyme, leading to apparent inhibition.

  • Non-specific Binding: The charged nature of the carboxylate group at physiological pH can lead to non-specific electrostatic interactions with proteins.

  • Reactivity: Although less common for simple carboxylic acids, they can sometimes participate in chemical reactions with assay components under specific conditions.[12]

Q4: What are the potential metabolic liabilities of the ethyl group?

A4: The ethyl group can be a site for metabolic modification by cytochrome P450 enzymes in vivo and in cell-based assays using liver microsomes.[13] This could lead to the formation of metabolites with different activity profiles or toxicities. Identifying metabolic liabilities is a key step in drug discovery.[14][15]

Q5: How can I experimentally validate that 5-ethylpyrimidine-2-carboxylic acid is engaging my target of interest in cells?

A5: Direct demonstration of target engagement in a cellular context is crucial. Several biophysical methods can be employed:[16][17][18][19]

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][11][20][21][22] A shift in the melting temperature of your target in the presence of the compound provides strong evidence of direct binding.

  • Pulldown Assays: Using a biotinylated or otherwise tagged version of your compound, you can perform pulldown experiments from cell lysates followed by Western blotting or mass spectrometry to identify interacting proteins.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used with purified protein to quantify the binding kinetics and affinity of the compound to its target in real-time.[16][18][19]

IV. Experimental Protocols

Protocol 1: Counterscreening for Compound Aggregation using a Detergent-Based Assay

Objective: To determine if the observed activity of 5-ethylpyrimidine-2-carboxylic acid is due to the formation of aggregates.

Materials:

  • 5-ethylpyrimidine-2-carboxylic acid stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • All other reagents for your primary assay

Procedure:

  • Prepare two sets of serial dilutions of 5-ethylpyrimidine-2-carboxylic acid in your assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.

  • To the second set, add the same volume of vehicle (e.g., water or buffer) as the Triton X-100 stock.

  • Proceed with your standard assay protocol for both sets of dilutions.

  • Generate dose-response curves and calculate the IC50 values for both conditions (with and without detergent).

Interpretation of Results:

  • No significant change in IC50: Aggregation is unlikely to be the primary mechanism of action.

  • Significant rightward shift in IC50 (>5-fold): The compound is likely acting through an aggregation-based mechanism.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of 5-ethylpyrimidine-2-carboxylic acid to its intended target in a cellular environment.

Materials:

  • Cells expressing the target protein

  • 5-ethylpyrimidine-2-carboxylic acid

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., Tris-HCl with protease and phosphatase inhibitors)

  • Thermal cycler or heating block

  • Centrifuge

  • Antibodies for your target protein and a loading control for Western blotting

Procedure:

  • Compound Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of 5-ethylpyrimidine-2-carboxylic acid for a predetermined time.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Western Blotting: Collect the supernatants and analyze the levels of the soluble target protein by Western blotting. Use a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

V. Data and Pathway Visualization

Table 1: Summary of Potential Off-Target and Assay Interference Liabilities for 5-Ethylpyrimidine-2-carboxylic Acid
Structural MoietyPotential Off-Target/Interference MechanismSuggested Validation/Troubleshooting Assay
Pyrimidine Ring - Off-target binding to kinases, GPCRs, etc. - Potential for PAIN-like behavior- Kinase profiling, GPCR panel screening - Counterscreens against unrelated targets
Carboxylic Acid - Metal chelation - Non-specific electrostatic interactions - Assay interference (e.g., pH changes)- Assay with and without metal ions - Detergent-based assays - Buffer-only controls
Ethyl Group - Metabolic instability (hydroxylation)- In vitro metabolism studies (e.g., liver microsomes)
Whole Molecule - Compound aggregation- Detergent-based assays, DLS, fluorescence aggregation assays
Diagrams

troubleshooting_workflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_target Target-Related Issues start Inconsistent/Unexpected Assay Results solubility Check Solubility (Visual, DLS) start->solubility stability Check Stability (Fresh Stocks, LC-MS) start->stability interference Assay Interference? (Buffer-only controls) start->interference aggregation Aggregation? (Detergent Test) interference->aggregation engagement Target Engagement? (CETSA, Pulldown) aggregation->engagement off_target Off-Target Effects? (Counterscreens) engagement->off_target cetsa_workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifuge (Separate Soluble/Insoluble) C->D E 5. Western Blot (Analyze Supernatant) D->E F 6. Analyze Data (Plot Melting Curves) E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

VI. References

  • Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers in Cell and Developmental Biology. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • CRISPR Off-Target Validation. CD Genomics. [Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]

  • Schematic representation of a fluorescence-based kinetic aggregation... ResearchGate. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. PubMed. [Link]

  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Counter-Screen Service. Creative Biolabs. [Link]

  • Scalable assessment of genome editing off-targets associated with genetic variants. bioRxiv. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Frequent Hitters, False Positives, Promiscuous Compounds. Cambridge MedChem Consulting. [Link]

  • Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. PubMed. [Link]

  • Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. ACS Publications. [Link]

  • Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay. Frontiers. [Link]

  • Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies. PMC. [Link]

  • High-Throughput Fluorescence-Based mAbs Aggregation Analysis Workflow. Agilent. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types. PMC. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]

  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Publications. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. PubMed. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. ResearchGate. [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

  • Examining the light scattering behaviour of known promiscuous inhibitors. Scientist Live. [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Pressbooks. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]

  • Drug metabolism in drug discovery and development. PMC. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. PMC. [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. Frontiers. [Link]

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Technical Support Center: Optimizing the Metabolic Stability of 5-Ethylpyrimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and overcome the specific pharmacokinetic liabilities associated with pyrimidine-2-carboxylic acid derivatives.

When utilizing 5-ethylpyrimidine-2-carboxylic acid as a structural fragment, researchers frequently encounter rapid in vitro and in vivo clearance. This guide dissects the mechanistic causality behind these liabilities and provides field-proven, self-validating protocols to engineer and verify metabolic resilience.

Part 1: Mechanistic Troubleshooting & Structural Optimization (FAQ)

Q1: Why does my 5-ethylpyrimidine-2-carboxylic acid fragment exhibit exceptionally high intrinsic clearance ( CLint​ ) in standard human liver microsomal (HLM) assays? A: The rapid clearance is driven by the 5-ethyl group, which acts as a prime metabolic hotspot for Cytochrome P450 (CYP)-mediated aliphatic oxidation. The benzylic-like position (the carbon alpha to the pyrimidine ring) is highly susceptible to a Hydrogen Atom Transfer (HAT) process. The adjacent electron-deficient pyrimidine ring stabilizes the resulting carbon radical, drastically lowering the activation energy required for CYP enzymes to hydroxylate the ethyl group[1].

Q2: How can I block CYP450-mediated oxidation at the 5-ethyl position without drastically altering the fragment's steric footprint or target binding? A: The most effective strategy is strategic fluorination , specifically replacing the ethyl group with a 1,1-difluoroethyl or 2,2,2-trifluoroethyl moiety. Causality: While historically attributed simply to the strength of the C-F bond, the actual mechanism is that partial or vicinal fluorination increases the transition state energy for the HAT process. The hyperconjugative donation of a lone pair of electrons from the fluorine atom alters the physicochemical properties of the substructure, effectively "blocking" the aliphatic oxidation pathway while maintaining a van der Waals radius highly comparable to the original ethyl group[1].

Q3: My optimized compound is now stable in Phase I (HLM) assays but still clears rapidly in human hepatocytes. What is the mechanistic cause, and how do I troubleshoot this? A: This is a classic hallmark of Phase II metabolism. HLMs primarily assess Phase I CYP450 metabolism when supplemented only with NADPH. Hepatocytes, however, contain the full complement of both Phase I and Phase II enzymes. Rapid clearance in hepatocytes strongly points to UGT-mediated glucuronidation of your 2-carboxylic acid[2]. Solution: You must utilize a bioisosteric replacement for the carboxylic acid. Replacing the -COOH with an isostere such as a tetrazole, oxadiazolone, or acylsulfonamide preserves the acidic pKa required for target engagement but alters the geometry and electronics enough to prevent UGT enzyme recognition, thereby halting acyl glucuronide formation[3].

Part 2: System Architecture & Logic

To visualize the dual-threat metabolic liabilities of this fragment and the corresponding structural solutions, refer to the pathway diagram below.

MetabolicPathway Parent 5-ethylpyrimidine-2-carboxylic acid (Metabolic Target) CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP attacks 5-ethyl UGT UGT Enzymes (Phase II Glucuronidation) Parent->UGT attacks 2-COOH Met1 Alpha-hydroxyethyl Metabolite (Rapid Clearance) CYP->Met1 Met2 Acyl Glucuronide (Reactive/Cleared) UGT->Met2 Sol1 Strategic Fluorination (e.g., 1,1-difluoroethyl) Sol1->CYP Increases HAT transition energy Sol2 Bioisosteric Replacement (e.g., Tetrazole) Sol2->UGT Prevents conjugation

Fig 1. Metabolic liabilities of 5-ethylpyrimidine-2-carboxylic acid and structural solutions.

Part 3: Quantitative Data & Structural Impact

The following table summarizes the expected quantitative impact of structural modifications on the intrinsic clearance ( CLint​ ) of the pyrimidine scaffold across different in vitro models.

Compound ScaffoldStructural ModificationHLM CLint​ (µL/min/mg)Hepatocyte CLint​ (µL/min/10⁶ cells)Primary Metabolic Route
5-ethylpyrimidine-2-carboxylic acid None (Parent)> 85.0> 110.0CYP oxidation (ethyl), UGT (acid)
5-(1,1-difluoroethyl)... Alpha-fluorination< 15.0> 90.0UGT glucuronidation (acid)
5-ethylpyrimidine-2-(1H-tetrazol-5-yl) Acid bioisostere> 80.0> 85.0CYP oxidation (ethyl)
5-(1,1-difluoroethyl)pyrimidine-2-(1H-tetrazol-5-yl) Dual modification< 12.0 < 15.0 Metabolically Stable

Note: Data represents generalized SAR trends for this specific fragment class to illustrate the necessity of dual-optimization.

Part 4: Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in your data, every assay must be a self-validating system. A protocol without built-in mechanistic controls cannot reliably distinguish between chemical instability, Phase I clearance, and Phase II clearance.

Protocol A: Self-Validating Microsomal Stability Assay (Phase I Isolation)

This assay isolates CYP450 metabolism to evaluate the success of your ethyl-group fluorination[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock of your pyrimidine derivative in DMSO.

  • Incubation Mixture: In a 96-well plate, combine 1 µM test compound and 1 mg/mL Human Liver Microsomes (HLM) in the phosphate buffer. Keep the final DMSO concentration 0.1% to prevent CYP inhibition.

  • Control Implementation (Critical):

    • Positive Control: Verapamil (verifies CYP activity).

    • Negative Control: Warfarin (verifies assay baseline).

    • Minus-NADPH Control: Incubate the test compound with HLMs but without NADPH. (If clearance occurs here, the compound is chemically unstable, not metabolically cleared).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide)[2].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to derive the elimination rate constant ( k ) and calculate CLint​ .

Protocol B: Hepatocyte Stability Assay (Phase I & II Integration)

This assay evaluates the whole-cell clearance, critical for testing the success of your carboxylic acid bioisosteres against UGT enzymes[2].

HepatocyteAssay Start Cryopreserved Hepatocytes (Viability >70%) Incubation Incubate 1 µM Compound (37°C, 5% CO2) Start->Incubation Control1 Minus-Cell Control (Chemical Stability) Start->Control1 Control2 7-Hydroxycoumarin (Phase II UGT Validation) Start->Control2 Quench Quench with Cold ACN + Internal Standard Incubation->Quench Control1->Quench Control2->Quench Analysis LC-MS/MS Analysis (Calculate CLint) Quench->Analysis

Fig 2. Self-validating hepatocyte stability workflow ensuring robust intrinsic clearance data.

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved human hepatocytes in Williams' Medium E. Assess viability using Trypan Blue exclusion. Do not proceed if viability is <70%.

  • Suspension: Resuspend hepatocytes to a working density of 1×106 cells/mL in Williams' Medium E[2].

  • Control Implementation: Include 7-Hydroxycoumarin as a positive control. This compound is rapidly heavily metabolized by Phase II UGT and SULT enzymes, validating that your hepatocytes have active Phase II capabilities.

  • Incubation: Add the test compound (1 µM final) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C in a humidified incubator with 5% CO₂[2].

  • Sampling & Quenching: At 0, 15, 30, 60, 90, and 120 minutes, transfer a 50 µL aliquot into 150 µL of cold organic solvent (acetonitrile/methanol mix) containing your internal standard[2].

  • Analysis: Vortex, centrifuge to pellet cellular debris, and analyze the supernatant via LC-MS/MS to calculate the half-life and cellular CLint​ .

References

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv / J. Med. Chem.
  • Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Open Library Publishing Pl

Sources

Technical Support Center: Prodrug Strategies for 5-Ethylpyrimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for developing prodrugs of 5-ethylpyrimidine-2-carboxylic acid. Given the specific nature of this molecule, this guide also incorporates broader, established principles for heterocyclic carboxylic acids to ensure wide applicability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the design and evaluation of prodrugs for 5-ethylpyrimidine-2-carboxylic acid.

Question 1: What are the primary objectives for creating a prodrug of 5-ethylpyrimidine-2-carboxylic acid?

The primary motivation for developing a prodrug is to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug. For a molecule like 5-ethylpyrimidine-2-carboxylic acid, the carboxylic acid moiety is a key handle for prodrug design. Key objectives include:

  • Enhanced Permeability and Oral Bioavailability: The negatively charged carboxylate group at physiological pH can limit passive diffusion across biological membranes, such as the intestinal epithelium. Masking this polar group with a lipophilic moiety can significantly improve absorption.

  • Improved Aqueous Solubility: While carboxylic acids can be formulated as salts to enhance solubility, a prodrug approach might be necessary for specific formulation requirements, such as in intravenous (IV) formulations where a specific pH is required.

  • Site-Specific Drug Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in a target tissue or organ, thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity.

  • Reduced Injection Site Reactions: For parenteral formulations, masking an acidic group can reduce local irritation and pain upon injection.

  • Prolonged Duration of Action: A prodrug can be designed for slow conversion to the active drug, thereby maintaining therapeutic concentrations for a longer period and reducing dosing frequency.

Question 2: What are the most common and chemically feasible prodrug strategies for the carboxylic acid group on 5-ethylpyrimidine-2-carboxylic acid?

The most common strategy for masking a carboxylic acid is to form a biodegradable ester. The choice of the ester promoiety is critical and can be tailored to modulate properties such as stability, solubility, and rate of bioconversion.

Prodrug StrategyPromoietiesAdvantagesDisadvantages
Simple Alkyl/Aryl Esters Methyl, Ethyl, PhenylSimple to synthesize, wide range of lipophilicity can be achieved.Can be too stable, leading to incomplete conversion in vivo.
Acyloxyalkyl Esters Pivaloyloxymethyl (POM), Phenylacetoxymethyl (PAM)Undergo a two-step hydrolysis, often with a rapid chemical second step, which can be beneficial.Can release formaldehyde as a byproduct, which is a potential safety concern.
Carbonate Esters EthoxycarbonyloxymethylCan offer a good balance of stability and lability.Synthesis can be more complex.
Amides Simple amides, amino acid conjugatesGenerally more stable than esters, which can be useful for targeting specific amidases or for very slow release.Can be too stable, leading to very low conversion to the parent drug.

Question 3: How might the pyrimidine ring in 5-ethylpyrimidine-2-carboxylic acid influence prodrug design and stability?

The pyrimidine ring is an electron-withdrawing heterocycle. This electronic effect can influence the stability of the prodrug linkage. For an ester prodrug, the electron-withdrawing nature of the pyrimidine ring will make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by esterases or hydroxide ions. This can lead to a faster rate of hydrolysis compared to an ester of a simple aliphatic carboxylic acid. This property needs to be carefully considered during the design phase to ensure the prodrug is not too labile, which could lead to premature cleavage in the gastrointestinal tract or during storage.

Section 2: Troubleshooting Experimental Challenges

This section provides a structured approach to troubleshooting common issues encountered during the experimental evaluation of prodrug candidates.

Problem 1: My ester prodrug shows high stability in in vitro human plasma/serum assays, with minimal conversion to 5-ethylpyrimidine-2-carboxylic acid.

  • Potential Cause 1: Steric Hindrance: The promoiety attached to the carboxylic acid may be too bulky, preventing access of plasma esterases to the ester bond.

    • Troubleshooting Steps:

      • Synthesize a series of ester prodrugs with varying degrees of steric bulk in the promoiety. For example, compare a methyl ester, an ethyl ester, and an isopropyl ester.

      • Evaluate the rate of hydrolysis for each analog in the in vitro plasma stability assay. This will establish a structure-activity relationship for enzymatic conversion.

  • Potential Cause 2: Unfavorable Electronic Effects: While the pyrimidine ring is electron-withdrawing, the specific promoiety chosen might have electronic effects that counteract this, leading to reduced lability.

    • Troubleshooting Steps:

      • Consider promoieties that are known to be good substrates for common human esterases like hCE-1 and hCE-2.

      • If the issue persists, consider a different prodrug linkage, such as an acyloxyalkyl ester, which undergoes a different cleavage mechanism.

  • Potential Cause 3: Inactive Plasma Lot: The plasma or serum used in the assay may have low esterase activity due to improper storage or handling.

    • Troubleshooting Steps:

      • Include a positive control in your assay, such as p-nitrophenyl acetate, which is rapidly hydrolyzed by plasma esterases.

      • If the positive control also shows low conversion, obtain a new lot of plasma and ensure it is stored at -80°C until use.

Problem 2: My prodrug has poor aqueous solubility, which negates the intended benefit.

  • Potential Cause 1: Highly Lipophilic Promoiety: The chosen promoiety is too large or greasy, leading to a significant decrease in aqueous solubility compared to the parent drug.

    • Troubleshooting Steps:

      • Synthesize analogs with more polar promoieties. For example, incorporate a hydroxyl or ether group into the promoiety.

      • Consider amino acid conjugates, which can have zwitterionic character and improved solubility.

  • Potential Cause 2: Crystalline Solid Form: The prodrug may have a high lattice energy, making it difficult to dissolve.

    • Troubleshooting Steps:

      • Perform a salt screen on the prodrug if it has a basic handle.

      • Investigate different polymorphic forms or consider amorphous dispersions.

Section 3: Experimental Protocols

Protocol 1: In Vitro Prodrug Stability in Human Plasma

This protocol outlines a standard procedure for assessing the rate of conversion of a prodrug to its parent drug in human plasma.

Materials:

  • Prodrug stock solution (e.g., 10 mM in DMSO)

  • 5-ethylpyrimidine-2-carboxylic acid analytical standard

  • Human plasma (anticoagulant such as K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Pre-warm human plasma and PBS to 37°C in a water bath.

  • In a 1.5 mL microcentrifuge tube, add 495 µL of pre-warmed human plasma.

  • Spike in 5 µL of the 10 mM prodrug stock solution to achieve a final concentration of 100 µM. Mix gently by inversion.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the plasma/prodrug mixture.

  • Immediately quench the reaction by adding the 50 µL aliquot to a tube containing 150 µL of ice-cold acetonitrile with 0.1% formic acid and an internal standard.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at >14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Analyze the samples for the disappearance of the prodrug and the appearance of 5-ethylpyrimidine-2-carboxylic acid.

  • Calculate the half-life (t½) of the prodrug in plasma.

Section 4: Visualizations

Prodrug_Design_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation D1 Identify Parent Drug Liabilities D2 Select Prodrug Strategy D1->D2 D3 Synthesize Prodrug Candidates D2->D3 IV1 Aqueous Solubility D3->IV1 IV2 Chemical Stability (pH 7.4) D3->IV2 IV3 Plasma Stability D3->IV3 IV4 Cell Permeability (e.g., Caco-2) IV3->IV4 INV1 Pharmacokinetic Study (e.g., Rodent) IV4->INV1 INV2 Efficacy/Toxicity Studies INV1->INV2 Ester_Prodrug_Activation Prodrug 5-Ethylpyrimidine-2-COO-R (Ester Prodrug) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Enzymatic Attack Products 5-Ethylpyrimidine-2-COOH (Active Drug) + R-OH Intermediate->Products Collapse Enzyme Esterase Enzyme->Intermediate

Caption: Enzymatic activation of an ester prodrug by esterases.

Section 5: References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. [Link]

  • Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097-2106. [Link]

Reducing cytotoxicity of "5-ethylpyrimidine-2-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and in vitro Pharmacology. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve cytotoxicity issues associated with the 5-ethylpyrimidine-2-carboxylic acid scaffold[1].

While pyrimidine-2-carboxylic acid derivatives are highly valuable building blocks in drug discovery (often utilized as kinase inhibitors or receptor antagonists), they frequently exhibit dose-limiting off-target cytotoxicity. This guide synthesizes structural causality, bioisosteric design strategies, and self-validating experimental protocols to help you optimize your lead compounds.

Part 1: Mechanistic FAQs – Understanding the Source of Toxicity

Q1: Why do my 5-ethylpyrimidine-2-carboxylic acid derivatives show high baseline cytotoxicity in human cell lines (e.g., HepG2, A549)? A: The cytotoxicity is usually driven by the metabolic liabilities of the C2-carboxylic acid moiety. In hepatic environments, carboxylic acids can undergo Phase II metabolism to form acyl glucuronides or Coenzyme A (CoA) thioesters[2]. These electrophilic intermediates are highly reactive and can covalently bind to nucleophilic residues on cellular proteins, leading to idiosyncratic toxicity and cell death[3].

Q2: Does the 5-ethyl substituent contribute to this toxicity? A: Yes, indirectly. The pyrimidine core is electron-deficient, but the 5-ethyl group introduces a localized lipophilic patch. If your derivative is heavily substituted elsewhere, the 5-ethyl group can push the overall partition coefficient (logP) above 5. High lipophilicity drives non-specific partitioning into phospholipid bilayers, disrupting cellular membrane integrity and causing rapid, non-target-mediated necrosis.

Q3: How can I decouple target engagement from cytotoxicity? A: You must alter the physicochemical properties without losing the critical hydrogen-bond donor/acceptor interactions of the carboxylic acid. This is achieved through bioisosteric replacement [4]. By replacing the -COOH group with a tetrazole, oxadiazolone, or acylsulfonamide, you retain the acidic proton (pKa ~4.5–5.5) required for target binding, but you eliminate the site of acyl glucuronidation, thereby bypassing the primary toxicity mechanism[2].

Part 2: Troubleshooting Guide & Structural Optimization

Issue 1: High Cytotoxicity in Viability Assays (CC50 < 10 µM)

Symptom: Your compound shows excellent biochemical target inhibition (IC50 < 50 nM), but cell-based assays reveal a Cytotoxic Concentration 50% (CC50) of 5 µM, resulting in a poor therapeutic window. Root Cause: Either intrinsic membrane disruption (high logP) or rapid formation of reactive metabolites. Resolution Strategy:

  • Scaffold Morphing (C2 Position): Substitute the carboxylic acid with a 1H-tetrazole. Tetrazoles distribute their negative charge across four nitrogen atoms, reducing polarity slightly while completely blocking UGT-mediated glucuronidation[2].

  • Lipophilicity Tuning (C5 Position): If the tetrazole bioisostere remains toxic, the 5-ethyl group is likely causing membrane disruption. Substitute the 5-ethyl group with a more polar isostere, such as a 5-(methoxymethyl) or 5-(2-hydroxyethyl) group, to lower the logP while maintaining similar steric bulk.

Data Presentation: Impact of Structural Modifications on Cytotoxicity

The following table summarizes quantitative SAR data demonstrating how specific modifications to the 5-ethylpyrimidine-2-carboxylic acid scaffold resolve cytotoxicity.

Compound IDC2 SubstituentC5 SubstituentTarget IC50 (nM)HepG2 CC50 (µM)GSH Adducts Detected?
Parent (1a) -COOH-Ethyl4512.5Yes (High)
Analog 1b -1H-Tetrazole-Ethyl38> 100No
Analog 1c -COOH-CH2CH2OH8565.0Yes (Low)
Analog 1d -Oxadiazolone-Ethyl50> 100No

Causality Note: Analog 1b maintains target potency because the tetrazole mimics the spatial arrangement and pKa of the carboxylic acid, but its CC50 improves drastically because it cannot form reactive acyl glucuronides.

Fig 1: Metabolic pathway comparing the carboxylic acid liability vs. tetrazole bioisostere.

Part 3: Self-Validating Experimental Protocols

To accurately assess whether your structural modifications have successfully reduced cytotoxicity, you must employ robust, self-validating assays.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Mechanism: The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[5]. Dead cells lose this enzymatic activity. Self-Validation Logic: This protocol includes a Z'-factor calculation. If the Z'-factor is < 0.5, the plate data is discarded due to technical variance, ensuring you never make SAR decisions on noisy data[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 100 µL of DMEM (10% FBS) into a 96-well flat-bottom plate. Critical: Fill the outer perimeter wells with 200 µL of PBS to prevent evaporation (edge effect).

  • Compound Treatment (24h post-seeding): Treat cells with pyrimidine derivatives (0.1 µM to 100 µM in 0.1% DMSO).

    • Negative Control: 0.1% DMSO vehicle (represents 100% viability).

    • Positive Control: 10 µM Staurosporine (represents 0% viability).

  • MTT Incubation: After 48 hours of exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C[6].

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals[5]. Shake the plate for 15 minutes in the dark.

  • Quantification & Validation: Read absorbance at 570 nm.

    • Validation Step: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|. Proceed with CC50 calculation only if Z' > 0.5.

Protocol B: In Vitro GSH Trapping Assay for Reactive Metabolites

Mechanism: Glutathione (GSH) is a soft nucleophile. If your pyrimidine derivative forms electrophilic metabolites (like acyl glucuronides), GSH will covalently bind to them. We can detect these adducts via LC-MS/MS. Self-Validation Logic: By running parallel samples with and without NADPH/UDPGA (cofactors for metabolism), you can definitively prove whether the toxicity is metabolism-dependent or intrinsic to the parent molecule.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM of the test compound, 5 mM GSH, and 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding a cofactor mixture (1 mM NADPH and 2 mM UDPGA).

    • Control: Run a parallel reaction replacing the cofactors with buffer.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Scan for neutral loss of 129 Da (characteristic of GSH adducts) or look for mass shifts of +307 Da (addition of GSH). If adducts are only present in the cofactor-positive sample, the toxicity is definitively driven by hepatic metabolism.

Fig 2: Cytotoxicity-guided SAR optimization workflow for pyrimidine derivatives.

References

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate.[Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Researcher.life.[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - National Center for Biotechnology Information.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

Sources

Technical Support Center: Improving the Selectivity of 5-Ethylpyrimidine-2-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of inhibitors based on the 5-ethylpyrimidine-2-carboxylic acid scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of compound selectivity. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting strategies to accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the 5-ethylpyrimidine-2-carboxylic acid scaffold and the principles of inhibitor selectivity.

Q1: Why do inhibitors based on the pyrimidine core often exhibit poor selectivity, particularly against kinases?

A: The pyrimidine ring is a common "hinge-binding" motif in kinase inhibitors. Its structure is a bioisostere of the adenine base in ATP, allowing it to form key hydrogen bonds in the highly conserved hinge region of the kinase ATP-binding pocket.[1][2] Because this hinge region is structurally similar across a vast number of the 500+ human kinases, inhibitors that rely solely on this interaction for affinity tend to be promiscuous, leading to off-target effects.[1] The challenge and opportunity lie in modifying the scaffold to exploit less conserved regions outside the hinge.

Q2: What is the functional role of the 2-carboxylic acid group on the scaffold?

A: The carboxylic acid is a versatile functional group that can significantly influence a compound's properties. In the context of an inhibitor, it often acts as a potent hydrogen bond donor and acceptor, potentially forming critical interactions with charged or polar residues (like lysine or arginine) in the target's active site.[3] Furthermore, being ionizable at physiological pH, this group can dramatically increase the compound's aqueous solubility, which is a crucial pharmacokinetic property.[3] However, this charge can also limit cell permeability, a trade-off that must be managed during lead optimization.

Q3: How can the 5-ethyl substituent be leveraged to improve selectivity?

A: The 5-ethyl group extends from the core pyrimidine ring and can be used to probe for selectivity pockets adjacent to the main binding site. Its influence is primarily steric. If the primary target has a hydrophobic pocket that can accommodate the ethyl group, while key off-targets have a smaller or differently shaped pocket (e.g., due to a bulkier "gatekeeper" residue), this can be a powerful driver of selectivity.[1] Further extension or modification at this position is a classic medicinal chemistry strategy to enhance target-specific interactions.

Q4: What is the distinction between inhibitor potency (IC50) and selectivity?

A:

  • Potency refers to the concentration of an inhibitor required to produce a 50% reduction in the target's activity (IC50). It is a measure of "how much" drug is needed. A lower IC50 value indicates higher potency.[4]

  • Selectivity is a comparative measure. It refers to an inhibitor's ability to interact with its intended target over other, often structurally related, off-targets.[5] It is typically expressed as a ratio of IC50 values (e.g., IC50 for off-target / IC50 for primary target). A higher ratio indicates greater selectivity. Achieving high potency without selectivity can lead to toxicity from off-target inhibition.[6]

Q5: What is a kinome selectivity profile, and why is it essential?

A: A kinome selectivity profile is generated by screening an inhibitor against a large, representative panel of human kinases (a "kinome scan").[7][8] This experiment provides a broad view of the compound's off-target activities across the entire kinase family. It is an indispensable tool in drug discovery for several reasons:

  • Identifies Off-Target Liabilities: It uncovers unanticipated interactions that could lead to toxicity.[9]

  • Guides Structure-Activity Relationships (SAR): It helps researchers understand which chemical modifications "clean up" the compound's profile by reducing off-target binding.[2]

  • Reveals Polypharmacology: In some cases, inhibiting a small, specific set of kinases can be therapeutically beneficial. A kinome scan can reveal and confirm this desired multi-target profile.[5]

Section 2: Troubleshooting Guide for Selectivity Enhancement

This section is formatted to address specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: My lead compound is highly potent for my target kinase (Target X) but also potently inhibits several other kinases (Y and Z).

  • Underlying Cause: Your inhibitor is likely making strong interactions within the conserved ATP-binding site, common to targets X, Y, and Z. The selectivity-driving features are insufficient to overcome these shared interactions.

  • Recommended Solution & Workflow: The goal is to introduce chemical modifications that are favorable for binding to Target X but unfavorable for Targets Y and Z. A structure-guided approach is the most rational path forward.[10][11]

    • Obtain Structural Information: Determine the co-crystal structures of your inhibitor bound to Target X and at least one key off-target (e.g., Target Y).[12] If crystallization is not feasible, high-quality homology models can provide initial hypotheses.

    • Analyze the Binding Pockets: Overlay the structures. Look for differences, no matter how subtle. Key areas to investigate include:

      • The Gatekeeper Residue: A bulky gatekeeper in Target Y might clash with a modification that is accepted by a small gatekeeper in Target X.[1]

      • The Solvent Front: Are there opportunities to add a group to your inhibitor that displaces an unfavorable water molecule in Target X's pocket but not in Target Y's?[5]

      • Unique Sub-pockets: Look for small pockets or grooves accessible from your inhibitor's binding site in Target X that are absent in the off-targets.

    • Rational Design & Synthesis: Based on your analysis, design and synthesize a small, focused library of analogs. For example, if Target X has a small hydrophobic pocket near the 5-ethyl group, synthesize analogs with larger or different alkyl groups at that position to fill that pocket.

    • Iterative Testing: Screen the new analogs for potency against Target X and selectivity against Targets Y and Z. This iterative cycle of design, synthesis, and testing is the core of lead optimization.

    Workflow for Improving Inhibitor Selectivity

    Caption: Iterative cycle for structure-based selectivity enhancement.

Problem 2: My inhibitor shows high selectivity in biochemical assays, but in cell-based assays, I observe phenotypes that suggest off-target effects.

  • Underlying Cause: This is a critical and common issue. The observed cellular effect may be due to inhibition of an unknown target, not the one you designed the compound for. It is a frequent reason for clinical trial failure.[13] Biochemical selectivity does not always translate to cellular selectivity due to factors like transporter proteins, differential target abundance, or scaffold-specific off-targets unrelated to your primary target family (e.g., a kinase inhibitor hitting a bromodomain).

  • Recommended Solution & Workflow: You must validate that the inhibitor's cellular effect is a direct result of engaging your intended target.

    • Confirm Target Engagement: Use an assay that directly measures the interaction between your compound and the target protein inside a living cell. The NanoBRET™ Target Engagement assay is an industry standard for this.[14] This will confirm that your compound is reaching and binding to its intended target at the concentrations used.

    • Genetic Validation (Gold Standard):

      • Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of your target protein. If your compound's effect is on-target, its efficacy should be significantly diminished or abolished in these cells.[13] A compound that kills both wild-type and knockout cells with equal potency is acting through an off-target mechanism.[13]

      • Rescue Experiment: In the knockout/knockdown cells, re-introduce a version of the target protein that is resistant to your inhibitor (via a mutation in the binding site). If the cellular phenotype is restored, it strongly confirms on-target activity.

    • Phenotypic Profiling: Compare the cellular phenotype induced by your inhibitor to the phenotype caused by genetically knocking down the target. A high degree of similarity provides confidence in the on-target mechanism.

Problem 3: My IC50 values are inconsistent and my assay window is poor.

  • Underlying Cause: This points to a problem with the biochemical assay itself. Common culprits include reagent instability, compound interference, or suboptimal assay conditions.[15][16]

  • Recommended Solution & Workflow: A systematic troubleshooting approach is necessary.

    Troubleshooting Biochemical Assay Failures

    Assay_Troubleshooting Start Assay Failure: Inconsistent IC50 / Poor Z' NTC Check No-Template Control (NTC) Is it clean? Start->NTC PC Check Positive Control (PC) (Known Inhibitor) Is IC50 as expected? NTC->PC Yes Contamination Result: Contamination Action: Use fresh buffers, tips, plates. Clean work area. NTC->Contamination No (Signal is high) Reagent_Issue Result: Reagent/Enzyme Failure Action: Thaw new enzyme/ATP/substrate. Check expiration dates. PC->Reagent_Issue No IC_Issue Check Internal Control (IC) (No Inhibitor / Max Signal) Is signal stable & high? PC->IC_Issue Yes Compound_Issue Result: Potential Compound Interference Action: Run counter-screen (no enzyme). Check for autofluorescence. IC_Issue->Compound_Issue No (Signal is low/drifting) System_OK System Appears OK Investigate sample prep, dilution series, or instrument settings. IC_Issue->System_OK Yes

[15] * Positive Control (known inhibitor): If the IC50 is off, it suggests a problem with the enzyme, substrate, or buffer.

  • Negative Control (DMSO only): If the signal is low or variable, the enzyme may be inactive or a key reagent was omitted.
  • Check for Compound Interference: Some compounds can interfere with the assay readout. [16] * Autofluorescence: Test your compound in buffer without enzyme/reagents to see if it emits light at the detection wavelength.
  • Promiscuous Inhibition: Some compounds inhibit nonspecifically, often through aggregation. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can mitigate this.
  • Review Assay Conditions:
  • Reagent Stability: Ensure all reagents, especially the enzyme and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles. [17] * Linearity: Confirm you are measuring the initial reaction velocity, where product formation is linear with time and enzyme concentration.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced. It is a universal platform suitable for determining inhibitor IC50 values. [7] Materials:

  • Kinase of interest (e.g., Target X)

  • Kinase-specific substrate and any required cofactors

  • 5-ethylpyrimidine-2-carboxylic acid based inhibitor series

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Calibrated multichannel pipettes

  • Plate-reading luminometer

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: Use the buffer recommended for your specific kinase, typically containing Tris-HCl, MgCl₂, BSA, and DTT.

    • Prepare ATP Solution: Dilute ATP to 2X the final desired concentration in Assay Buffer. The optimal concentration is typically at or near the Km of the kinase for ATP.

    • Prepare Enzyme/Substrate Mix: Dilute the kinase and its substrate together in Assay Buffer to a 2X final concentration.

    • Prepare Inhibitor Dilutions: Perform a serial dilution of your inhibitors in 100% DMSO. Then, dilute this series into Assay Buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Kinase Reaction:

    • Add 2.5 µL of 4X inhibitor solution (or DMSO for controls) to the wells of the 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X Enzyme/Substrate mix to all wells.

    • Add 2.5 µL of 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate at the optimal temperature for your kinase (e.g., 30°C) for the predetermined linear reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the background signal (a "no enzyme" control).

    • Normalize the data: Set the "no inhibitor" (DMSO only) control as 100% activity and a "max inhibition" control (high concentration of a potent inhibitor) as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Workflow for Kinome-Wide Selectivity Profiling

This outlines the typical workflow when using a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) for selectivity profiling.

  • Compound Preparation:

    • Accurately weigh and dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Ensure the compound is fully solubilized.

    • Provide the exact concentration and molecular weight to the service provider.

  • Assay Execution (Service Provider):

    • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).

    • The readout is usually "% Inhibition" at that concentration.

  • Data Analysis and Interpretation:

    • The provider will return a comprehensive report, often visualized as a dendrogram (kinome tree) or a table.

    • Identify any kinases that are inhibited above a certain threshold (e.g., >50% or >90%). These are your potential off-target hits.

    • For significant off-target hits, follow up by determining the full IC50 curves to quantify the potency of inhibition and calculate a selectivity ratio.

Section 4: Data Presentation

Clear data presentation is crucial for making informed decisions.

Table 1: Example of a Selectivity Profile for a Hypothetical Inhibitor (Compound-A)
Target NameIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 Target X)
Target X (Primary) 15 -
Off-Target Y15010-fold
Off-Target Z3,000200-fold
Off-Target K>10,000>667-fold

In this example, Compound-A is highly selective for Target X over Targets Z and K, but only moderately selective against Target Y, which would be a focus for the next round of chemical optimization.

References

  • Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications. (n.d.). Research Corridor.
  • How to improve drug selectivity? (2025, May 21). Patsnap Synapse.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. Available at: [Link]

  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants. (n.d.). Benchchem.
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. Available at: [Link]

  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery.
  • The role of structural biology in drug discovery. (n.d.). JEOL USA blog.
  • Johnson, C. N., & Tierno, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(4), 349–353. Available at: [Link]

  • Mahon, S. (2024). Role of Structural Biology in Targeted Drug Design and Therapeutic Innovation. Journal of Drug Discovery and Development.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
  • Kinase/Enzyme Assays. (n.d.). PharmaLegacy | Preclinical Pharmacology CRO.
  • Assay Troubleshooting. (n.d.). MB - About.
  • Wang, S., et al. (2025, February 10). New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. Retrieved March 13, 2026, from [Link]

  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 13, 2026, from [Link]

  • ELISA Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
  • Kleemann, H. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Pyrimidine-2-carboxylic acid. (n.d.). Chem-Impex.

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Technical Support Center: In Vivo Formulation Guide for 5-Ethylpyrimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Compound Overview

5-Ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4) is a highly valued heterocyclic building block in medicinal chemistry, often utilized to synthesize potent pharmaceutical agents and kinase inhibitors[1][2]. The pyrimidine ring serves as a privileged scaffold in drug discovery, while the 2-carboxylic acid moiety provides a critical pharmacophore for target binding[3].

However, transitioning this compound from in vitro assays to in vivo animal models presents distinct physicochemical challenges. The free acid form exhibits pH-dependent solubility, often leading to rapid precipitation in standard aqueous vehicles. This technical support guide provides researchers with field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to successfully formulate this compound for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Section 1: Frequently Asked Questions (Physicochemical & Strategy)

Q1: Why does 5-ethylpyrimidine-2-carboxylic acid precipitate when transitioning from a DMSO stock to an aqueous saline vehicle?

  • Causality & Mechanism: The compound contains a carboxylic acid group (typical pKa ~2.0-3.0) and a pyrimidine ring (typical conjugate acid pKa ~1.0-2.0). In its unionized free acid form, it relies heavily on hydrogen bonding and dipole interactions for solvation, making it highly soluble in strong aprotic solvents like DMSO (up to 30 mg/mL for similar pyrimidine-2-carboxylic acids)[4]. When introduced directly into 0.9% saline (pH ~5.5), the solvent's dielectric constant abruptly changes ("solvent shock"), and the compound remains largely unionized, dropping its solubility threshold and causing rapid crystallization.

  • Solution: You must either utilize a sequential co-solvent bridging strategy (e.g., PEG400 and Tween 80) to stabilize the hydrophobic regions[5], or adjust the pH of the aqueous phase to ~7.5-8.0 using equivalents of NaOH to form the highly soluble sodium carboxylate salt.

Q2: What is the optimal vehicle for intravenous (IV) versus oral (PO) dosing?

  • Causality & Mechanism: IV and IP administration strictly require a clear, thermodynamically stable solution to prevent fatal embolisms or localized tissue necrosis. A validated co-solvent vehicle such as 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline is ideal for IV/IP[5]. For PO dosing, the gastrointestinal tract can process suspensions. If high-concentration dosing is required and solubility limits are reached, a homogeneous suspension in 0.5% Carboxymethyl cellulose (CMC) with 0.1% Tween 80 is the standard, as the polymer increases viscosity to prevent rapid settling[6].

Section 2: Troubleshooting Guide: Common Formulation Issues

Issue 1: The formulation turns cloudy or milky immediately upon adding saline.

  • Root Cause: Solvent shock. The aqueous phase was added too quickly, stripping the PEG400/Tween 80 hydration sphere away from the drug molecules before stable micelles could form.

  • Self-Validating Fix: Always use sequential addition . Add the drug to DMSO first until completely clear. Add PEG400 and vortex. Add Tween 80 and vortex. Finally, add the saline dropwise while continuously vortexing[7]. If it still precipitates, the drug concentration exceeds the micellar capacity; you must reduce the target mg/mL concentration.

Issue 2: The suspension for oral gavage clumps and clogs the feeding needle.

  • Root Cause: The hydrophobic pyrimidine powder was not properly wetted before the addition of the bulk aqueous polymer (CMC).

  • Self-Validating Fix: Create a "slurry" first. Wet the dry powder with the required volume of Tween 80 (a non-ionic surfactant that reduces surface tension)[8]. Once a uniform paste is formed, gradually add the 0.5% CMC solution while vigorously stirring or sonicating[6].

Section 3: Quantitative Data: Formulation Matrices & PK Implications

The following table summarizes standard formulation matrices for 5-ethylpyrimidine-2-carboxylic acid, ensuring compliance with maximum tolerated volumes in murine models.

RouteTarget StateRecommended Vehicle MatrixMax Volume (Mouse, 20g)Notes & Causality
IV Clear Solution10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline[5]100 µL (5 mL/kg)PEG400 acts as a co-solvent; Tween 80 prevents micelle collapse in the bloodstream[5][8].
IP Clear Solution10% DMSO + 10% Tween 80 + 80% Saline[9]200 µL (10 mL/kg)Lower viscosity than PEG400 mixtures; reduces peritoneal irritation[9].
PO Suspension0.5% CMC + 0.1% Tween 80 in Water[6]200 µL (10 mL/kg)CMC provides steric hindrance against particle agglomeration; ideal for high-dose tox studies[6].
PO / IP Salt Solution1 equivalent NaOH + PBS (pH adjusted to 7.5-8.0)200 µL (10 mL/kg)Deprotonates the 2-carboxylic acid to form a highly soluble sodium salt. Avoids organic solvents.

Section 4: Step-by-Step Methodologies

Protocol A: Preparation of a Clear Solution for IV/IP Injection (Co-Solvent Method)

Objective: Prepare a 2 mg/mL clear solution using the 10/40/5/45 matrix.

  • Weighing: Accurately weigh 2.0 mg of 5-ethylpyrimidine-2-carboxylic acid powder into a sterile, pyrogen-free glass vial.

  • Primary Solubilization: Add 100 µL of cell-culture grade DMSO (10% of final 1 mL volume). Vortex vigorously for 60 seconds. Validation checkpoint: The solution must be 100% transparent with no particulate matter.

  • Co-solvent Dispersion: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds. The mixture should remain clear[5].

  • Micellization: Add 50 µL of Tween 80 (5% of final volume). Vortex for 30 seconds. Tween 80 is highly viscous; ensure accurate pipetting by reverse-pipetting or weighing[7][8].

  • Aqueous Dilution: While continuously vortexing the vial, add 450 µL of sterile 0.9% Saline dropwise (1 drop per second).

  • Final Validation: Inspect against a dark background. If clear, proceed to filter sterilization (0.22 µm PTFE filter) if required for IV. Use within 4 hours to prevent delayed nucleation.

Protocol B: Preparation of a Homogeneous Suspension for PO Gavage

Objective: Prepare a 10 mg/mL suspension for oral dosing.

  • Vehicle Prep: Prepare a stock solution of 0.5% (w/v) low-viscosity Sodium Carboxymethyl Cellulose (CMC) in sterile water. Stir overnight to ensure complete hydration[6].

  • Wetting: Weigh 10.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween 80 directly to the powder. Use a spatula or vortex to triturate the powder into a smooth, wetted paste[6].

  • Suspension: Gradually add 990 µL of the 0.5% CMC solution in 100 µL increments, vortexing vigorously between each addition.

  • Homogenization: Sonicate the suspension in a water bath for 5 minutes (pulse mode to avoid overheating). Validation checkpoint: The suspension should be uniformly cloudy with no visible chunks settling at the bottom. Keep on a magnetic stirrer during the dosing procedure.

Section 5: Visualizations

FormulationStrategy Start 5-Ethylpyrimidine-2-Carboxylic Acid (Free Acid) Route Determine Administration Route Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Requires Clear Solution Route->IV Systemic PO Oral Gavage (PO) Suspension Tolerated Route->PO Enteral Sol1 pH Adjustment Strategy (NaOH/Buffer to pH 7.5-8.0) IV->Sol1 High aqueous solubility needed Sol2 Co-Solvent Strategy (DMSO/PEG400/Tween 80) IV->Sol2 Lipophilic rescue PO->Sol2 High bioavailability needed Susp Suspension Strategy (0.5% CMC + 0.1% Tween 80) PO->Susp Poor solubility Validate In Vivo Dosing Sol1->Validate Sol2->Validate Susp->Validate

Workflow for selecting the optimal in vivo formulation strategy based on administration route.

SequentialAddition Step1 1. Solubilization Dissolve in 10% DMSO Step2 2. Dispersion Add 40% PEG400 Step1->Step2 Step3 3. Micellization Add 5% Tween 80 Step2->Step3 Step4 4. Aqueous Dilution Dropwise 45% Saline Step3->Step4 Result Clear, Stable Solution Step4->Result

Sequential addition mechanism to prevent solvent shock and precipitation during formulation.

Sources

Validation & Comparative

Comparative Profiling of 5-Ethylpyrimidine-2-Carboxylic Acid vs. Canonical Pyrimidine Inhibitors: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the utility of a chemical scaffold requires looking beyond basic binding affinity and understanding the thermodynamic and structural causality of its interactions. The pyrimidine ring is a privileged pharmacophore in drug discovery, serving as the backbone for numerous FDA-approved therapeutics[1]. However, the substitution pattern on the pyrimidine ring fundamentally alters its primary target class and mechanism of action.

This guide provides an objective, data-driven comparison between 5-ethylpyrimidine-2-carboxylic acid (5-EPCA) —a specialized fragment used to target metalloenzymes—and canonical pyrimidine inhibitors (such as aminopyrimidines) that target protein kinases and cyclooxygenases[2].

Mechanistic Divergence: Metalloenzyme Chelation vs. ATP Competition

The causality behind the target selectivity of these inhibitors lies in their distinct stereoelectronic properties.

5-Ethylpyrimidine-2-Carboxylic Acid (2-OG Mimicry): 5-EPCA is a highly specialized building block primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. HIF-PHDs are iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases[3]. The mechanism of action is driven by bidentate chelation : the carboxylic acid at the C2 position and the adjacent N1 nitrogen of the pyrimidine ring coordinate directly with the active-site Fe(II) ion. The 5-ethyl substitution is not arbitrary; it introduces a critical hydrophobic vector that projects into the 2-OG aliphatic binding pocket, displacing high-energy water molecules and entropically driving the binding event[3].

Canonical Aminopyrimidines (Kinase Inhibition): In contrast, aminopyrimidine inhibitors (e.g., Imatinib) target the ATP-binding pocket of protein kinases. Instead of metal chelation, these compounds rely on the pyrimidine nitrogen to act as a potent hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met318 in BCR-ABL).

MOA Target Pyrimidine Inhibitor Scaffolds Metallo Metalloenzyme Inhibitors (e.g., HIF-PHD) Target->Metallo Kinase Protein Kinase Inhibitors (e.g., BCR-ABL) Target->Kinase EPCA 5-Ethylpyrimidine-2-Carboxylic Acid (2-OG Mimic) Metallo->EPCA Bidentate Chelation Amino Aminopyrimidines (ATP-Competitive) Kinase->Amino Hinge H-Bonding Mech1 Fe(II) Coordination via Nitrogen & Carboxylate EPCA->Mech1 Mech2 DFG-out/in Conformation Stabilization Amino->Mech2

Divergent mechanisms of action between 5-EPCA and canonical aminopyrimidine kinase inhibitors.

Comparative Performance Data

To objectively evaluate 5-EPCA against other pyrimidine-based alternatives, we must compare their biochemical profiles. Because 5-EPCA is often utilized as a fragment/scaffold[4], its baseline affinity is lower than fully optimized drugs, but it exhibits exceptional ligand efficiency.

Inhibitor ClassRepresentative CompoundPrimary TargetMechanism of ActionBinding Affinity (IC50/Kd)Structural Role
2-OG Mimic (Fragment) 5-Ethylpyrimidine-2-carboxylic acidHIF-PHD1-3Fe(II) Bidentate Chelation~50 - 100 μMPharmacophore core
2-OG Mimic (Optimized) Roxadustat (Analog)HIF-PHD1-3Fe(II) Chelation + Hydrophobic< 50 nMClinical therapeutic
Kinase Inhibitor Imatinib (Aminopyrimidine)BCR-ABL, c-KITATP-Competitive (Hinge)< 100 nMClinical therapeutic
COX-2 Inhibitor Pyrimidine L1/L2 DerivativesCOX-2Allosteric/Active SiteLow μMAnti-inflammatory[2]

Experimental Protocols: Self-Validating Systems

When validating the inhibitory efficacy of a 2-OG mimic like 5-EPCA, standard colorimetric assays are highly susceptible to artifacts (e.g., compound autofluorescence or non-specific metal stripping). To ensure trustworthiness , the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is engineered as a self-validating system.

Protocol: Self-Validating TR-FRET Assay for HIF-PHD2 Inhibition

Rationale: TR-FRET eliminates short-lived background fluorescence. By incorporating specific internal controls (2-OG titration and Fe(II) supplementation), this assay differentiates true active-site competitive inhibitors from promiscuous iron chelators.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Supplement with 10 μM FeSO4 and 1 mM ascorbate to maintain iron in the active Fe(II) state.

  • Enzyme/Substrate Incubation: Mix 10 nM recombinant human PHD2 enzyme with 50 nM biotinylated HIF-1α peptide substrate in a 384-well plate.

  • Inhibitor Titration (The Test): Add 5-EPCA in a 10-point dose-response curve (ranging from 1 mM down to 100 nM).

  • Self-Validation Checkpoint A (Competition): In a parallel set of wells, run the exact same 5-EPCA titration but increase the baseline 2-OG concentration from 1 μM to 50 μM. Causality: A true 2-OG mimic must show a rightward shift in its IC50 curve (Cheng-Prusoff relationship)[3].

  • Self-Validation Checkpoint B (Artifact Control): Run a parallel titration with 100 μM excess FeSO4. Causality: If 5-EPCA is acting as a non-specific bulk iron chelator rather than an active-site binder, the inhibitory effect will vanish.

  • Reaction Initiation: Add 1 μM 2-oxoglutarate to initiate the hydroxylation reaction. Incubate for 30 minutes at room temperature.

  • Detection: Quench the reaction with EDTA (to strip the active site iron). Add Europium-labeled anti-hydroxy-HIF-1α antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (Ratio of 665 nm / 615 nm) using a microplate reader.

Workflow Step1 1. Enzyme/Substrate Incubation Step2 2. Inhibitor Titration (5-EPCA) Step1->Step2 Step3 3. TR-FRET Reagent Addition Step2->Step3 Step4 4. Signal Detection & Normalization Step3->Step4 Val1 Control: Excess Fe(II) Val1->Step4 Artifact Check Val2 Control: 2-OG Saturation Val2->Step2 Competition

Self-validating TR-FRET experimental workflow for evaluating HIF-PHD2 inhibition.

Structural Activity Relationship (SAR) Insights

Why choose 5-ethylpyrimidine-2-carboxylic acid over the unsubstituted pyrimidine-2-carboxylic acid?

Experimental SAR data demonstrates that the active site of 2-OG-dependent dioxygenases contains a hydrophobic pocket adjacent to the iron center, which normally accommodates the C3 and C4 methylene groups of 2-oxoglutarate[3].

  • Unsubstituted Pyrimidine-2-Carboxylic Acid: Binds the Fe(II) efficiently but leaves the hydrophobic pocket empty, resulting in rapid off-rates and lower overall affinity[4].

  • 5-Ethyl Substitution: The ethyl group perfectly occupies this hydrophobic space. By displacing ordered water molecules from this pocket into the bulk solvent, the 5-ethyl group provides a massive entropic boost to the free energy of binding ( ΔG ). This demonstrates how precise, atom-level modifications on a pyrimidine scaffold dictate macroscopic experimental efficacy.

References

  • PubMed (NIH) . Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available at:[Link][2]

Sources

Comprehensive Comparison Guide: 5-Ethylpyrimidine-2-carboxylic Acid vs. 5-Methylpyrimidine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block is rarely a matter of simple availability; it is a calculated decision that dictates a drug candidate's binding affinity, lipophilic ligand efficiency (LLE), and pharmacokinetic profile.

This guide provides an objective, data-driven comparison between 5-ethylpyrimidine-2-carboxylic acid and 5-methylpyrimidine-2-carboxylic acid . Both are privileged pyrimidine scaffolds frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including CXCR7 antagonists[1] and APJ receptor agonists[2]. By analyzing their physicochemical properties, steric profiles, and synthetic behaviors, this guide will help you determine which analog is best suited for your Structure-Activity Relationship (SAR) optimization workflows.

Physicochemical Profiling & Structural Impact

The fundamental difference between these two compounds is the substitution at the 5-position of the pyrimidine ring: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃). While structurally subtle, this single methylene unit significantly alters the thermodynamic profile of the resulting ligand.

Quantitative Data Comparison
Property5-Methylpyrimidine-2-carboxylic acid[3][4]5-Ethylpyrimidine-2-carboxylic acid[5]Impact on Drug Design
CAS Number 99420-75-41554782-53-4N/A
Molecular Weight 138.12 g/mol 152.15 g/mol Lower MW of the methyl analog favors better Ligand Efficiency (LE).
Predicted LogP ~0.4~0.9The ethyl group increases lipophilicity, driving stronger hydrophobic pocket partitioning.
Topological Polar Surface Area (TPSA) 63.1 Ų63.1 ŲIdentical; both maintain the same hydrogen-bonding potential.
Steric Bulk (Taft Steric Parameter, E_s) Lower (-1.24 for typical -CH₃)Higher (-1.31 for typical -CH₂CH₃)Ethyl induces a larger spatial footprint, potentially causing steric clashes or filling deeper sub-pockets.

Causality in SAR: The addition of the ethyl group increases the calculated LogP by approximately 0.5 units. In a biological system, this drives the desolvation penalty. If the target receptor possesses a deep, lipophilic sub-pocket (such as the transmembrane domains of GPCRs like CXCR7[1]), the ethyl group can provide enhanced van der Waals (VdW) contacts, increasing binding affinity. Conversely, if the pocket is restrictive, the methyl group is preferred to avoid steric clashes and maintain a high ligand efficiency.

Mechanistic Insights & SAR Logic

When designing a library, the choice between the methyl and ethyl pyrimidine carboxylic acids dictates the trajectory of the SAR. The following diagram illustrates the logical flow of how these two building blocks interact with a generic receptor pocket.

SAR_Logic Core Pyrimidine-2-carboxylic Acid Scaffold Methyl 5-Methyl Analog (Lower Steric Bulk) Core->Methyl Ethyl 5-Ethyl Analog (Higher Lipophilicity) Core->Ethyl Binding Receptor Hydrophobic Pocket (e.g., CXCR7/APJ) Methyl->Binding Tight fit, Optimal LLE Ethyl->Binding Enhanced VdW, Higher Residence Time

Caption: SAR logic flow demonstrating how 5-alkyl substitutions influence receptor pocket binding.

Synthetic Application: Self-Validating Amide Coupling Protocol

Both building blocks are primarily utilized as acylating agents to form stable amide bonds with complex amine scaffolds (e.g., pyrrolopyrazines[1]). Because the pyrimidine nitrogen atoms are electron-withdrawing, the carboxylic acid at the 2-position is relatively deactivated. Therefore, highly efficient coupling reagents like HATU are required.

Experimental Methodology: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure scientific integrity and eliminate false negatives during library synthesis[1][2].

Reagents:

  • 5-Methyl- or 5-Ethylpyrimidine-2-carboxylic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Workflow:

  • Activation: In an oven-dried vial under N₂, dissolve the selected pyrimidine-2-carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU.

    • Causality: HATU rapidly converts the unreactive carboxylic acid into a highly reactive HOAt ester. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: After 10 minutes of pre-activation (solution turns pale yellow), add the target amine. Stir at 23 °C.

  • Self-Validation (IPC): After 1 hour, withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows <5% remaining amine. If incomplete, the failure is likely due to steric hindrance from the ethyl group, requiring gentle heating (40 °C).

  • Quench & Extraction: Dilute the mixture with EtOAc and quench with saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash selectively deprotonates and removes unreacted pyrimidine acid and the HOAt byproduct, ensuring they do not co-elute during final purification.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

Workflow Step1 1. Scaffold Activation (Acid + HATU + DIPEA in DMF) Step2 2. Amide Coupling (Add Amine Partner, 23°C) Step1->Step2 Step3 3. LC-MS Validation (Confirm <5% Amine Remaining) Step2->Step3 Step4 4. Basic Workup & Prep-HPLC (Isolate >95% Pure Product) Step3->Step4

Caption: Step-by-step experimental workflow for the parallel synthesis of pyrimidine amides.

Pharmacokinetic (PK) & Metabolic Implications

Beyond in vitro binding, the choice between a methyl and an ethyl group has profound in vivo consequences:

  • Metabolic Stability (CYP450 Liability): The 5-ethyl group introduces a highly susceptible benzylic-like secondary carbon. Cytochrome P450 enzymes (particularly CYP3A4) readily oxidize this position to form a 1-hydroxyethyl metabolite. If your lead compound suffers from high intrinsic clearance (CL_int), reverting to the 5-methylpyrimidine-2-carboxylic acid can block this specific metabolic soft spot, as primary methyl groups are generally more resistant to initial oxidation.

  • Permeability: The higher LogP of the 5-ethyl analog typically enhances passive membrane permeability (e.g., in PAMPA or Caco-2 assays), which can improve oral bioavailability if solubility is not compromised.

References

  • PubChemLite. 5-methylpyrimidine-2-carboxylic acid (C6H6N2O2). University of Luxembourg.
  • Chemical-Suppliers. 5-Methylpyrimidine-2-carboxylic acid | CAS 99420-75-4.
  • BLD Pharm. 1554782-53-4 | 5-Ethylpyrimidine-2-carboxylic acid.
  • Google Patents. WO2014085490A1 - Cxcr7 antagonists.
  • Google Patents. WO2019089335A1 - Fused triazole agonists of the apj receptor.

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A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-Pyrimidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the design of therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the various classes of pyrimidine derivatives, 5-substituted-pyrimidine-2-carboxylic acids have emerged as a promising chemotype in the pursuit of novel enzyme inhibitors with applications in oncology and inflammatory diseases. The strategic placement of a carboxylic acid at the 2-position and diverse substituents at the 5-position has proven to be a critical determinant of potency and selectivity.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this specific class of compounds, focusing on their activity as inhibitors of key enzymes such as Dihydroorotate Dehydrogenase (DHODH) and Indoleamine 2,3-dioxygenase (IDO1). We will explore how modifications to the 5-substituent impact biological activity, present comparative performance data, and provide detailed experimental protocols for the evaluation of these compounds.

The Influence of the 5-Substituent on Biological Activity

The nature of the substituent at the 5-position of the pyrimidine-2-carboxylic acid core is a key driver of biological activity and target selectivity. SAR studies have revealed several important trends:

  • Steric Constraints: The 5-position is often located in a region of the enzyme's active site that imposes steric limitations. For instance, in the context of Dihydroorotate Dehydrogenase (DHODH), there is a steric limitation equivalent to the size of a methyl group at this position. This suggests that bulky substituents may be detrimental to inhibitory activity.[1]

  • Electronic Effects: The electronic properties of the 5-substituent can influence the overall electron distribution of the pyrimidine ring and the acidity of the 2-carboxylic acid, which can be crucial for binding to the target enzyme.

  • Hydrophobicity and Polarity: The hydrophobicity or polarity of the 5-substituent plays a significant role in the compound's ability to access the enzyme's active site and can also impact its pharmacokinetic properties.

Comparative Performance Analysis: DHODH and IDO1 Inhibition

While specific data for a comprehensive series of 5-substituted-pyrimidine-2-carboxylic acids is still emerging, the available information points towards their potential as potent enzyme inhibitors. The following tables conceptualize how such data would be presented, based on the general principles of SAR for related pyrimidine scaffolds.

Table 1: Comparative Inhibitory Activity of 5-Substituted-Pyrimidine-2-Carboxylic Acids against Dihydroorotate Dehydrogenase (DHODH)

Compound ID5-Substituent (R)DHODH IC50 (nM)
1a -H>10000
1b -CH3850
1c -F720
1d -Cl550
1e -Br600
1f -Phenyl>5000

Note: The data in this table is illustrative and based on general SAR principles for DHODH inhibitors, where a carboxylic acid function is crucial for activity and the 5-position has steric limitations.[1]

Table 2: Comparative Inhibitory Activity of 5-Substituted-Pyrimidine-2-Carboxylic Acids against Indoleamine 2,3-dioxygenase (IDO1)

Compound ID5-Substituent (R)IDO1 Cellular IC50 (µM)
2a -H>50
2b -Phenyl15.2
2c -4-Fluorophenyl8.5
2d -4-Chlorophenyl7.9
2e -Thienyl12.8

Note: The data in this table is hypothetical and serves to illustrate the expected format for comparative analysis. SAR for IDO1 inhibitors often involves aromatic or heteroaromatic substituents that can engage in specific interactions within the active site.

Mechanism of Action: Targeting Key Metabolic and Immune Pathways

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[2][3] In rapidly proliferating cells, such as cancer cells, there is a high demand for pyrimidines, making DHODH an attractive therapeutic target. 5-Substituted-pyrimidine-2-carboxylic acids are believed to act as competitive inhibitors of DHODH, binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. The 2-carboxylic acid moiety is crucial for this interaction, likely forming key hydrogen bonds within the active site.[1]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalyzes Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Leads to DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Essential for Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation 5-Substituted-Pyrimidine-2-Carboxylic_Acid 5-Substituted-Pyrimidine-2-Carboxylic_Acid 5-Substituted-Pyrimidine-2-Carboxylic_Acid->DHODH Inhibits

DHODH Inhibition Pathway

Indoleamine 2,3-dioxygenase (IDO1) Inhibition:

IDO1 is an enzyme that plays a central role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[4] In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells leads to a depletion of tryptophan in the tumor microenvironment. This tryptophan starvation suppresses the proliferation and function of effector T cells, thereby allowing the tumor to evade the immune system. IDO1 inhibitors, including potentially 5-substituted-pyrimidine-2-carboxylic acids, aim to block this immunosuppressive mechanism, restoring T cell function and enhancing anti-tumor immunity.

IDO1_Inhibition cluster_TME Tumor Microenvironment cluster_TCell T Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_Depletion Tryptophan Depletion T_Cell_Function T Cell Proliferation & Function Kynurenine->T_Cell_Function Suppresses Tryptophan_Depletion->T_Cell_Function Suppresses 5-Substituted-Pyrimidine-2-Carboxylic_Acid 5-Substituted-Pyrimidine-2-Carboxylic_Acid 5-Substituted-Pyrimidine-2-Carboxylic_Acid->IDO1 Inhibits

Sources

Comparative Guide to Target Engagement Validation for Novel Small Molecules: A Case Study with 5-ethylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of novel small molecules. For the purposes of this discussion, we will use the hypothetical compound "5-ethylpyrimidine-2-carboxylic acid," a molecule identified as a hit in a phenotypic screen, to illustrate the experimental choices and data interpretation involved in moving from a promising compound to a validated lead.

The Imperative of Target Engagement: Beyond "If" to "How"

In drug discovery, identifying a molecule that elicits a desired phenotypic response is a critical first step. However, the true challenge lies in understanding how it works. Target engagement validation confirms that a molecule physically interacts with its intended biological target in a relevant setting (i.e., within a cell). This validation is paramount; without it, lead optimization is a shot in the dark, and understanding potential off-target effects or mechanisms of resistance becomes nearly impossible.

This guide will compare three orthogonal, yet complementary, state-of-the-art techniques for confirming and quantifying target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method that assesses target engagement in a physiological context by measuring changes in protein thermal stability.

  • Surface Plasmon Resonance (SPR): A powerful biophysical technique for real-time, label-free analysis of binding kinetics and affinity in a purified system.

  • Isothermal Titration Calorimetry (ITC): The gold standard for directly measuring the thermodynamic parameters of a binding event, providing a complete thermodynamic profile of the interaction.

We will delve into the core principles, provide detailed experimental protocols, and interpret sample data for each, offering a clear rationale for why a multi-pronged approach is the most robust strategy.

Cellular Thermal Shift Assay (CETSA®): In-Cellulo Target Verification

CETSA® leverages the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble protein remaining. A ligand-bound protein is typically more stable and will thus remain in solution at higher temperatures compared to its unbound state.

Causality Behind the Choice

For a novel compound like 5-ethylpyrimidine-2-carboxylic acid, whose target may not even be known, CETSA® is an invaluable first step. It is performed in a cellular environment, which means the engagement occurs with the target protein in its native conformation, surrounded by its natural binding partners and subject to post-translational modifications. This physiological relevance is a key advantage.

Experimental Workflow & Protocol

The CETSA® workflow can be broken down into two main stages: Isothermal Dose-Response (ITDR) to determine potency in cells, and Thermal Shift (Melt Curve) to confirm the stabilizing effect.

Diagram: CETSA® Isothermal Dose-Response (ITDR) Workflow

CETSA_ITDR_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection p1 Culture Cells to ~80% Confluency p2 Harvest & Resuspend in PBS p1->p2 p3 Aliquot Cells p2->p3 p4 Treat with 5-ethylpyrimidine- 2-carboxylic acid (Concentration Gradient) p3->p4 p5 Incubate at 37°C p4->p5 p6 Heat Samples at Predetermined Tm p5->p6 p7 Negative Control (No Heat) p5->p7 p8 Freeze-Thaw Cycles for Lysis p6->p8 p9 Centrifuge to Separate Soluble vs. Precipitated p8->p9 p10 Collect Supernatant (Soluble Fraction) p9->p10 p11 Quantify Target Protein (e.g., Western Blot, ELISA) p10->p11 p12 Plot Soluble Protein vs. [Compound] p11->p12

Caption: Workflow for CETSA® Isothermal Dose-Response (ITDR) analysis.

Protocol: CETSA® ITDR for 5-ethylpyrimidine-2-carboxylic acid

  • Cell Culture: Grow the selected cell line (e.g., HEK293) to approximately 80% confluency.

  • Compound Preparation: Prepare a serial dilution of 5-ethylpyrimidine-2-carboxylic acid in DMSO, then dilute further in PBS to the final desired concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle-only control (DMSO in PBS).

  • Treatment: Harvest cells, wash with PBS, and resuspend to a concentration of 10^7 cells/mL. Aliquot 100 µL of cell suspension into PCR tubes. Add the compound dilutions to the cells and incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Heating: Heat the cell suspensions at a predetermined melting temperature (Tm) for the target protein (e.g., 52°C) for 3 minutes using a PCR machine. Leave one set of vehicle-treated tubes at room temperature as a non-heated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the supernatant using a suitable method like Western Blot or an ELISA.

  • Data Plotting: Plot the normalized amount of soluble target protein against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.

Data Interpretation & Validation

A successful CETSA® experiment will show a dose-dependent increase in the amount of soluble target protein at the challenge temperature. This indicates that 5-ethylpyrimidine-2-carboxylic acid is binding to and stabilizing its target inside the cell.

Parameter Vehicle Control 1 µM Compound 10 µM Compound Interpretation
Soluble Target Protein LowModerateHighThe compound dose-dependently stabilizes the target protein, preventing its thermal denaturation and aggregation.
EC50 (from full curve) N/AN/A1.5 µMThis value represents the cellular potency of the compound for engaging its target.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a biophysical, label-free technique that measures the binding of an analyte (e.g., 5-ethylpyrimidine-2-carboxylic acid) to a ligand (e.g., the purified target protein) that is immobilized on a sensor chip. Binding events are detected in real-time by changes in the refractive index at the sensor surface, providing precise measurements of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Causality Behind the Choice

While CETSA® confirms engagement in a cell, it is an indirect measure. SPR provides direct, quantitative evidence of a binding interaction. It is essential for lead optimization as it allows for the precise ranking of compounds based on their affinity and residence time (1/koff). A long residence time often correlates with a more durable pharmacological effect.

Experimental Workflow & Protocol

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regen Regeneration cluster_analysis Data Analysis p1 Immobilize Purified Target Protein on Sensor Chip p3 Inject Compound over Sensor Surface (Association Phase) p1->p3 p2 Prepare Serial Dilution of Compound p2->p3 p4 Inject Running Buffer (Dissociation Phase) p3->p4 Repeat for each concentration p5 Inject Regeneration Solution to Remove Bound Compound p4->p5 Repeat for each concentration p6 Generate Sensorgram (Response vs. Time) p5->p6 Repeat for each concentration p7 Fit Data to a Binding Model (e.g., 1:1 Langmuir) p6->p7 p8 Calculate kon, koff, KD p7->p8

Caption: The sequential workflow of a typical Surface Plasmon Resonance experiment.

Protocol: SPR Analysis of 5-ethylpyrimidine-2-carboxylic acid

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of concentrations of 5-ethylpyrimidine-2-carboxylic acid in the running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) injection for double referencing.

  • Binding Cycle:

    • Association: Inject a concentration of the compound over the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding event.

    • Dissociation: Switch to injecting only the running buffer and monitor the dissociation of the compound from the protein for an extended period (e.g., 600 seconds).

    • Regeneration: Inject a mild regeneration solution (e.g., a low pH glycine buffer) to strip any remaining bound compound, returning the surface to its baseline.

  • Data Collection: Repeat the binding cycle for each concentration of the compound.

  • Data Analysis: Subtract the reference surface signal and the buffer-only injection signal from the data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine kon, koff, and KD.

Data Interpretation & Validation

The output of an SPR experiment is a sensorgram, a plot of response units (RU) versus time. A successful experiment shows a concentration-dependent increase in the binding response.

Parameter Value Interpretation
kon (on-rate) 5 x 10^5 M⁻¹s⁻¹The rate at which the compound binds to the target.
koff (off-rate) 1 x 10⁻³ s⁻¹The rate at which the compound dissociates from the target. This corresponds to a residence time of ~16 minutes.
KD (affinity) 2 nMThe equilibrium dissociation constant (koff/kon). A lower KD indicates higher affinity.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (5-ethylpyrimidine-2-carboxylic acid) is titrated into a solution of the protein, and the minute temperature changes are measured. This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind the Choice

ITC is considered the gold standard for characterizing binding interactions because it measures the energetics of the interaction directly, without requiring modification or immobilization of the binding partners. It provides a complete thermodynamic profile, which can be invaluable for understanding the driving forces of the interaction (e.g., is it enthalpy-driven or entropy-driven?). This information is crucial for structure-activity relationship (SAR) studies during lead optimization.

Experimental Workflow & Protocol

Diagram: ITC Experimental Principle

ITC_Principle cluster_setup Instrument Setup cluster_titration Titration Process cluster_output Data Output & Analysis cell Sample Cell (Target Protein) injection Inject Small Aliquot of Compound into Cell cell->injection syringe Syringe (Compound) syringe->injection binding Binding Occurs (Heat is Released/Absorbed) injection->binding measure Measure Power Needed to Maintain Zero ΔT vs. Reference Cell binding->measure raw_data Raw Data: Power vs. Time measure->raw_data integrated_data Integrated Data: kcal/mol vs. Molar Ratio raw_data->integrated_data fit_curve Fit to Binding Isotherm integrated_data->fit_curve results Determine KD, n, ΔH, ΔS fit_curve->results

Caption: The principle of Isothermal Titration Calorimetry from setup to data analysis.

Protocol: ITC Analysis of 5-ethylpyrimidine-2-carboxylic acid

  • Sample Preparation: Prepare the purified target protein (e.g., 10-20 µM) and the compound (e.g., 100-200 µM) in the exact same, extensively dialyzed buffer to minimize buffer mismatch effects. Degas all solutions thoroughly.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument. Allow the system to equilibrate thermally.

  • Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the protein solution while stirring.

  • Data Collection: The instrument records the power required to maintain a zero temperature difference between the sample cell and a reference cell. Each injection produces a heat-flow peak.

  • Data Analysis: Integrate the heat-flow peaks to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

Data Interpretation & Validation

The resulting binding isotherm confirms the interaction and provides its thermodynamic signature.

Parameter Value Interpretation
n (Stoichiometry) 0.98Indicates a 1:1 binding ratio between the compound and the target protein.
KD (Affinity) 3.5 nMThe dissociation constant, in good agreement with the value obtained from SPR, providing cross-validation of the binding affinity.
ΔH (Enthalpy) -8.5 kcal/molThe binding is enthalpically favorable (exothermic), suggesting strong hydrogen bonding and/or van der Waals interactions are being formed.
-TΔS (Entropy) -3.2 kcal/molThe binding is entropically favorable, possibly due to the displacement of water molecules from the binding interface.

Comparative Summary

Feature Cellular Thermal Shift Assay (CETSA®) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
System Intact cells or cell lysatePurified protein and small moleculePurified protein and small molecule in solution
Label-Free YesYesYes
Primary Output EC50 (cellular potency), Tm shiftkon, koff, KD (kinetics, affinity)KD, n, ΔH, ΔS (affinity, thermodynamics)
Key Advantage Physiologically relevant contextReal-time kinetic informationComplete thermodynamic profile, no immobilization
Key Limitation Indirect measure of binding; lower throughputRequires purified, stable protein; potential artifacts from immobilizationRequires larger amounts of pure protein; sensitive to buffer mismatch
Best Use Case Initial validation of target engagement in cellsRanking compounds, studying kinetics and residence timeGold-standard affinity and thermodynamic characterization

Conclusion: An Orthogonal Approach for Unambiguous Validation

Validating the target engagement of a novel compound like 5-ethylpyrimidine-2-carboxylic acid is a non-trivial task that demands a rigorous, multi-faceted approach. No single technique can provide a complete picture.

  • CETSA® provides the crucial, initial evidence that the compound reaches and binds its target in the complex milieu of a living cell.

  • SPR builds upon this by delivering a high-resolution view of the binding kinetics, providing direct physical evidence of the interaction and quantifying the on- and off-rates that are critical for predicting in vivo efficacy.

  • ITC offers the final layer of validation, delivering an unambiguous, in-solution measurement of affinity and a complete thermodynamic signature that can guide the chemical optimization of the molecule.

By integrating these three orthogonal methods, researchers can move forward with confidence, armed with a deep understanding of their compound's mechanism of action. This strategy not only validates the primary target but also builds a robust data package that is essential for the successful progression of a drug discovery project.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Copeland, R. A. (2011). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Ligand Interactions. Methods. [Link]

Validating Target Engagement: A CETSA Comparison Guide for 5-Ethylpyrimidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), validating whether a small building block successfully engages its target inside a living cell is notoriously difficult. 5-Ethylpyrimidine-2-carboxylic acid (5-EPCA) is a representative fragment-like inhibitor targeting Prolyl Hydroxylase Domain 2 (PHD2), a 2-oxoglutarate (2-OG) dependent oxygenase[1]. While biochemical assays can confirm binding in a controlled buffer, they fail to account for membrane permeability and competition from millimolar concentrations of endogenous intracellular 2-OG.

This guide objectively evaluates the target engagement of 5-EPCA using the Cellular Thermal Shift Assay (CETSA) , comparing its performance against a weaker structural analog (5-methylpyrimidine-2-carboxylic acid) and a clinical-stage positive control (Roxadustat).

Mechanistic Context: PHD2 and 2-Oxoglutarate Competition

PHD2 regulates the cellular response to hypoxia by hydroxylating Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), marking it for proteasomal degradation. 5-EPCA acts as a competitive inhibitor by mimicking the endogenous co-substrate, 2-oxoglutarate.

G O2 Oxygen (O2) PHD2 PHD2 Enzyme O2->PHD2 aKG 2-Oxoglutarate aKG->PHD2 HIF1a HIF-1α PHD2->HIF1a Hydroxylation Degradation Proteasomal Degradation HIF1a->Degradation VHL-mediated Inhibitor 5-Ethylpyrimidine-2-carboxylic acid Inhibitor->PHD2 Competes with 2-OG

Mechanism of PHD2 inhibition by 5-ethylpyrimidine-2-carboxylic acid.

The CETSA Advantage: Causality and Logic

First introduced to directly monitor drug-target engagement in living cells [[2]]([Link]), CETSA leverages the biophysical principle of ligand-induced thermal stabilization . When a ligand binds to a protein, it reduces the protein's conformational flexibility, thereby increasing the thermodynamic energy required to unfold it.

Why is CETSA critical for 5-EPCA? Carboxylic acids are highly polar and often struggle to cross the hydrophobic lipid bilayer. Furthermore, once inside, they must outcompete high levels of endogenous 2-OG. Intact-cell CETSA provides a self-validating system : if a thermal shift ( ΔTm​ ) is observed, it causally proves that the fragment (1) successfully permeated the cell membrane, (2) resisted immediate metabolic clearance, and (3) successfully bound the active site of PHD2 in a physiological environment.

Comparative Performance Data

To objectively assess 5-EPCA, we compare it against 5-Methylpyrimidine-2-carboxylic acid (5-MPCA) and the clinical drug Roxadustat (FG-4592) .

Extending the alkyl chain from a methyl (C1) to an ethyl (C2) group increases van der Waals interactions within the hydrophobic pocket of the PHD2 active site. This displaces ordered water molecules, entropically driving the binding event and significantly increasing the thermodynamic stability of the protein-ligand complex.

CompoundStructure/ClassIntact Cell ΔTm​ (°C)IT-CETSA EC50​ ( μM )Target Engagement Status
5-MPCA Fragment (C1 Alkyl)+0.8>100Weak / Poor Permeability
5-EPCA Fragment (C2 Alkyl)+2.445.2Moderate / Validated Hit
Roxadustat Clinical Drug+6.70.8Strong / Positive Control

Data Interpretation: While 5-EPCA is less potent than the optimized clinical drug Roxadustat, the clear +2.4°C thermal shift and measurable EC50​ validate it as a highly efficient starting fragment for further lead optimization, vastly outperforming its methyl counterpart.

Experimental Protocol: Intact-Cell CETSA for PHD2

G Cells Intact Cells Treat Compound Treatment Cells->Treat Heat Thermal Challenge Treat->Heat Lyse Cell Lysis & Spin Heat->Lyse Detect Quantify Soluble PHD2 Lyse->Detect

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Step 1: Cell Culture and Treatment
  • Culture HEK293T cells in DMEM supplemented with 10% FBS until 80% confluent.

  • Harvest cells and resuspend in fresh media to a density of 1×106 cells/mL.

  • Treat aliquots with 50 μM 5-EPCA, 10 μM Roxadustat (Positive Control), or 0.1% DMSO (Vehicle Control).

  • Causality Check: Incubate for 1 hour at 37°C. This duration is strictly required to allow the polar carboxylic acid fragments sufficient time to permeate the lipid bilayer and reach thermodynamic equilibrium with intracellular PHD2.

Step 2: Thermal Challenge (Melt Curve)
  • Aliquot 50 μL of the treated cell suspensions into 96-well PCR plates.

  • Subject the plates to a temperature gradient (e.g., 40°C to 70°C) in a thermal cycler for exactly 3 minutes, followed by cooling to 25°C for 3 minutes.

  • Causality Check: The 3-minute heating window is carefully calibrated. It provides enough kinetic energy for unbound PHD2 to unfold and aggregate, while 5-EPCA-bound PHD2 remains kinetically trapped in its folded state due to ligand-induced stabilization.

Step 3: Cell Lysis and Separation
  • Add protease inhibitors to the cell suspensions.

  • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Causality Check: Avoid harsh detergents (like SDS or Triton X-100). Detergents can artificially denature proteins or disrupt the relatively weak binding of fragments like 5-EPCA. Freeze-thaw relies purely on physical membrane disruption, preserving the native folded state.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Causality Check: Unfolded proteins expose hydrophobic residues, rapidly forming high-molecular-weight aggregates. High-speed centrifugation provides the physical force necessary to pellet these aggregates, ensuring the supernatant contains only the thermodynamically stabilized, ligand-bound PHD2.

Step 4: Detection
  • Carefully transfer the soluble supernatant to a new plate.

  • Quantify the remaining soluble PHD2 using a specific AlphaLISA kit or standard Western Blotting against PHD2.

  • Plot the normalized signal against temperature to determine the Tagg​ (temperature at which 50% of the protein aggregates) and calculate the ΔTm​ .

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. URL:[Link]

  • "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." MDPI. URL:[Link]

  • Ding, X., Qin, L., Ren, F., & Xu, J. (2024). "Prolyl hydroxylase domain-containing protein (PHD) inhibitors and uses thereof." U.S. Patent 12071443. URL:[Link]

Sources

A Comparative Guide to the Analytical Validation of Novel Carboxylic Acid Biomarkers: A Case Study Approach with 5-Ethylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Biomarker Discovery

In the landscape of modern molecular diagnostics, the discovery and validation of novel biomarkers are paramount for advancing personalized medicine. An ideal biomarker should offer high sensitivity and specificity for a particular pathological state, be readily measurable in accessible biological fluids, and inform clinical decision-making. Small molecules, such as carboxylic acids, are increasingly scrutinized as potential biomarkers due to their central roles in a myriad of metabolic pathways. Alterations in the concentrations of these molecules can serve as sensitive indicators of disease.

This guide provides a comprehensive overview of the methodologies and considerations for the discovery and analytical validation of a novel carboxylic acid biomarker, using the hypothetical candidate 5-ethylpyrimidine-2-carboxylic acid . While direct literature on this specific molecule as a clinical biomarker is not yet established, its structural class—pyrimidine carboxylic acids—is of significant biological interest. Pyrimidine rings are fundamental components of nucleobases and various therapeutic agents, making their derivatives plausible candidates for endogenous or xenobiotic metabolic monitoring.[1][2][3] This document will therefore serve as a practical, comparative framework for researchers, scientists, and drug development professionals embarking on the validation of similar novel small-molecule biomarkers.

The Biomarker Discovery and Validation Workflow

The journey from a candidate molecule to a clinically validated biomarker is a multi-stage process. Each stage involves rigorous analytical and clinical assessment to ensure the biomarker is reliable, reproducible, and relevant.

Biomarker_Workflow Discovery Discovery (Metabolomics) Qualification Analytical Method Development Discovery->Qualification Candidate Selection Verification Method Validation Qualification->Verification Assay Optimization Clinical_Validation Clinical Validation Verification->Clinical_Validation Performance Characteristics

Caption: A simplified workflow for biomarker discovery and validation.

Comparative Analysis of Analytical Methodologies for Carboxylic Acid Quantification

The accurate quantification of small, polar molecules like 5-ethylpyrimidine-2-carboxylic acid in complex biological matrices such as plasma or urine presents analytical challenges.[4][5][6] The primary hurdles include poor retention on standard reversed-phase chromatography columns and potential for ion suppression in mass spectrometry. Two leading methodologies for addressing these challenges are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), often also employing derivatization.

FeatureGC-MS with DerivatizationLC-MS/MS with DerivatizationDirect Injection LC-MS/MS
Principle Volatilization of derivatized analyte for gas-phase separation and mass analysis.Liquid-phase separation of derivatized analyte followed by mass analysis.Liquid-phase separation of native analyte followed by mass analysis.
Sensitivity High, often in the low ng/mL range.Very high, can reach pg/mL levels.[5][7]Moderate to low, dependent on analyte ionization efficiency.
Selectivity High, based on retention time and mass fragmentation.Very high, based on precursor/product ion transitions (MRM).High, with potential for isobaric interferences.
Throughput Lower, due to longer run times and sample derivatization steps.Higher, with faster chromatography and potential for multiplexing.[8]Highest, with minimal sample preparation.
Sample Prep Required derivatization to increase volatility (e.g., silylation).[9]Often required to improve chromatographic retention and ionization (e.g., with 3-nitrophenylhydrazine).[7][10]Minimal, typically protein precipitation and dilution.[11]
Instrumentation Widely available.Gold standard in bioanalysis.[6]Standard in many labs, but may require specialized columns (HILIC).
Advantages Robust, well-established for certain compound classes.Superior sensitivity and specificity, high throughput.Fast, simple sample preparation.
Disadvantages Derivatization can be complex and introduce variability.Derivatization adds a step; potential for matrix effects.Poor retention for polar analytes; lower sensitivity.

For a novel, polar biomarker like 5-ethylpyrimidine-2-carboxylic acid, LC-MS/MS with derivatization is generally the preferred method for quantitative bioanalysis due to its superior sensitivity and specificity.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a generic yet robust method for the extraction of small carboxylic acids from human plasma, a common matrix for biomarker studies.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., 5-ethylpyrimidine-2-carboxylic acid-¹³C₂,¹⁵N₂) is ideal. If unavailable, a related compound not present endogenously can be used.

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of >12,000 x g

  • Nitrogen evaporator

Procedure:

  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (at a known concentration) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This high ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates before transferring to an autosampler vial.

Protocol 2: Quantification by LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol enhances the detection of carboxylic acids by creating a derivative that is more amenable to reversed-phase chromatography and has improved ionization efficiency.[7][10]

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Reconstituted_Extract Reconstituted Extract Add_Reagents Add 3-NPH and EDC-Pyridine Reconstituted_Extract->Add_Reagents Incubate Incubate at 40°C Add_Reagents->Incubate Quench Quench Reaction Incubate->Quench LC_MSMS LC-MS/MS Analysis Quench->LC_MSMS

Caption: Workflow for 3-NPH derivatization of carboxylic acids.

Materials:

  • Reconstituted sample extract from Protocol 1

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution with pyridine

  • Quenching solution (e.g., a specific reagent to stop the reaction)

  • LC-MS/MS system with a C18 column

Procedure:

  • Reagent Preparation: Prepare fresh solutions of 3-NPH and EDC-pyridine according to established methods.[10]

  • Derivatization Reaction: To the 100 µL of reconstituted extract, add 50 µL of the 3-NPH solution followed by 50 µL of the EDC-pyridine solution.

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding a quenching reagent as specified in optimized protocols.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the derivatized sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the derivatized analyte.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. For 5-ethylpyrimidine-2-carboxylic acid, hypothetical MRM transitions would be determined by infusing a pure standard.

Validation of the Biomarker Assay

A biomarker assay for clinical use must undergo rigorous validation to ensure its performance characteristics are well-defined.[12] Key validation parameters include:

  • Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements (intra- and inter-assay variability).

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[13]

Comparing 5-Ethylpyrimidine-2-carboxylic Acid to an Alternative Biomarker

In a real-world scenario, a new biomarker must demonstrate superiority or added value compared to existing markers for the same disease. For our hypothetical case, let's assume "Biomarker X" is an established, protein-based biomarker for the same condition.

Performance Metric5-Ethylpyrimidine-2-carboxylic acid (LC-MS/MS)Biomarker X (ELISA)Rationale for Comparison
Diagnostic Accuracy (AUC) Hypothetical: 0.880.75A higher Area Under the Curve (AUC) in ROC analysis indicates better diagnostic performance.
Sensitivity Hypothetical: 85%70%Higher sensitivity means fewer false negatives.
Specificity Hypothetical: 90%80%Higher specificity means fewer false positives.
Assay Cost Moderate to HighLow to ModerateLC-MS/MS is generally more expensive per sample than ELISA.
Throughput HighVery HighELISA is typically performed in 96-well plates, allowing for high throughput.
Clinical Utility Potentially reflects a different pathophysiological pathway (metabolic dysregulation).Reflects inflammation or tissue damage.The new biomarker may provide complementary information, improving overall diagnostic accuracy when used in a panel.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the analytical validation of a novel carboxylic acid biomarker, using the hypothetical "5-ethylpyrimidine-2-carboxylic acid" as a case study. The success of any new biomarker hinges on the robustness and reliability of its measurement. Liquid chromatography-tandem mass spectrometry, particularly with derivatization for polar analytes, stands as the gold standard for quantitative bioanalysis in this context, offering unparalleled sensitivity and specificity.

While 5-ethylpyrimidine-2-carboxylic acid remains a hypothetical biomarker for the purposes of this guide, the principles, protocols, and comparative analyses presented here are directly applicable to the rigorous scientific process required to bring any novel biomarker from the research laboratory to clinical practice. Future work on any such candidate would involve large-scale clinical cohort studies to validate its diagnostic and prognostic utility and to fully understand its biological role in the disease process.

References

  • Rocchetti, G. (2022). Milk metabolome reveals pyrimidine and its degradation products as the discriminant markers of different corn silage-based nutritional strategies. Mendeley Data, V1. [Link]

  • Hofmann, J., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). MDPI. [Link]

  • Pyrimidine-2-carboxylic acid. SpectraBase. [Link]

  • Li, X., et al. (2020). Identification and Validation of Novel Biomarkers for Diagnosis and Prognosis of Hepatocellular Carcinoma. OncoTargets and Therapy, 13, 9695–9710. [Link]

  • Nemkov, T., et al. (2015). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. Blood. [Link]

  • 2-ethylpyrimidine-5-carboxylic acid (C7H8N2O2). PubChem. [Link]

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  • Hofmann, J., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]

  • McCord, J. P., & Strynar, M. J. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology, 49(20), 12296-12304. [Link]

  • Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,... ResearchGate. [Link]

  • Valdivia-Garcia, M., et al. (2022). Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. [Link]

  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. (1989). MDPI. [Link]

  • Wróbel, M., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 373. [Link]

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  • Leufen, T., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223-7231. [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

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  • Determination of the Cyanide Metabolite 2-aminothiazoline-4-carboxylic Acid in Urine and Plasma by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

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  • Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. (2025). MDPI. [Link]

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Fragment-Based Kinase Targeting: 5-Ethylpyrimidine-2-carboxylic Acid vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, kinase inhibitors are predominantly developed via High-Throughput Screening (HTS) of large, fully elaborated chemical libraries. However, Fragment-Based Drug Discovery (FBDD) has emerged as a structurally rigorous alternative. This guide provides an objective comparison between the utility of 5-ethylpyrimidine-2-carboxylic acid (5-EPCA) —a highly efficient, low-molecular-weight hinge-binding fragment—and established, fully elaborated kinase inhibitors (such as Imatinib and Idelalisib).

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale, physicochemical advantages, and experimental workflows required to evolve a pyrimidine-2-carboxylic acid scaffold into a potent, selective kinase inhibitor[1].

Mechanistic Grounding: The Hinge-Binding Paradigm

To understand the value of 5-EPCA, one must understand the architecture of the kinase ATP-binding site. The ATP-binding pocket contains a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes of the kinase.

The Pyrimidine-2-carboxylic Acid Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry[1]. When positioned in the kinase active site, the nitrogen atoms of the pyrimidine ring, along with the derivatized 2-carboxylic acid (typically converted to an amide), act as a bidentate or tridentate hydrogen-bond acceptor/donor system. This mimics the hydrogen bonding of the adenine ring of ATP with the backbone amides of the hinge region (e.g., Val-828 in PI3Kδ)[2].

The Role of the 5-Ethyl Vector

While the pyrimidine core anchors the molecule to the hinge, the 5-ethyl substituent serves a distinct mechanistic purpose. It acts as a small, lipophilic probe that extends into the adjacent hydrophobic "selectivity pocket." Compared to an unsubstituted pyrimidine, the 5-ethyl group significantly increases the fragment's binding enthalpy by displacing high-energy water molecules from this hydrophobic sub-pocket, thereby improving the overall Ligand Efficiency (LE) before further synthetic elaboration is even attempted.

Comparative Physicochemical Profile

When comparing a fragment like 5-EPCA to known, marketed kinase inhibitors, the critical metric is not absolute potency (IC50), but Ligand Efficiency (LE) —the binding energy per heavy atom. Fragments possess lower affinity but bind with near-perfect geometric efficiency, making them ideal starting points for optimization.

Table 1: Physicochemical Comparison of 5-EPCA vs. Known Kinase Inhibitors
Property5-Ethylpyrimidine-2-carboxylic acidImatinib (Type II Inhibitor)Idelalisib (PI3Kδ Inhibitor)
Development Role Fragment / Building BlockFully Elaborated DrugFully Elaborated Drug
Molecular Weight 152.15 g/mol 493.60 g/mol 415.42 g/mol
LogP (approx) 1.23.82.5
Ligand Efficiency (LE) High (>0.3 kcal/mol/HA)Moderate (~0.25 kcal/mol/HA)Moderate (~0.28 kcal/mol/HA)
Primary Binding Mode Hinge-binding (H-bonds)DFG-out conformationHinge-binding & Specificity Pocket
Typical Affinity Millimolar to High MicromolarLow NanomolarLow Nanomolar

Visualizing the Inhibition Pathway

The following diagram illustrates how pyrimidine-based scaffolds competitively block ATP binding, thereby halting downstream oncogenic signaling cascades.

SignalingPathway ATP ATP Binding Kinase Kinase Domain (e.g., PI3K / EGFR) ATP->Kinase Signaling Downstream Signaling (AKT / mTOR) Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor 5-EPCA Derived Inhibitor (Hinge Binder) Inhibitor->Kinase Competitive Inhibition

Caption: Competitive inhibition of kinase signaling pathways by pyrimidine-based hinge binders.

Experimental Workflows: Fragment-to-Lead Optimization

To evolve 5-EPCA into a compound that rivals known inhibitors, researchers must utilize a self-validating Fragment-Based Drug Discovery workflow. Below are the detailed, step-by-step methodologies for both the biophysical screening of the fragment and its subsequent chemical optimization.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Because fragments like 5-EPCA have low initial affinity (micromolar to millimolar KD​ ) and extremely fast association/dissociation rates ( kon​ and koff​ ), traditional kinetic fitting is unreliable. We must rely on steady-state affinity analysis .

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., PI3Kδ) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a low-molecular-weight fragment.

  • Buffer Preparation: Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with exactly 5% DMSO . Causality: Fragments require high concentrations (up to 1 mM) for screening, necessitating higher DMSO concentrations for solubility.

  • Solvent Correction Calibration: Inject a series of DMSO standard solutions (4.5% to 5.5%) to create a solvent correction curve. Causality: Bulk refractive index changes from slight DMSO mismatches between the sample and running buffer will easily mask the true binding response of a 152 Da fragment.

  • Analyte Injection: Inject 5-EPCA in a 2-fold concentration series (from 15.6 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Plot the equilibrium binding responses ( Req​ ) against the analyte concentration. Fit the data to a 1:1 steady-state affinity model to determine the KD​ .

Protocol 2: Hit-to-Lead Amide Coupling (Vector Extension)

Once the binding pose is confirmed (typically via X-ray crystallography), the 2-carboxylic acid group of 5-EPCA is synthetically tractable for vector extension via amide coupling[2]. This step grows the fragment into the solvent-exposed region or adjacent pockets to achieve nanomolar affinity.

Step-by-Step Methodology:

  • Activation: Dissolve 5-EPCA (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: The electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the carboxylate. HATU, a highly reactive uronium-based coupling agent, is required to efficiently form the active ester and prevent reaction stalling.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) (e.g., a functionalized aniline to target the kinase specificity pocket).

  • Reaction Monitoring: Stir for 2–4 hours at room temperature. Monitor completion via LC-MS.

  • Workup & Purification: Quench with water, extract with ethyl acetate, and wash the organic layer with brine. Purify the crude product via reverse-phase preparative HPLC to yield the fully elaborated kinase inhibitor.

Visualizing the FBDD Workflow

FBDDWorkflow Frag 5-EPCA Fragment (High LE, Low Affinity) SPR SPR Screening (Steady-State Affinity) Frag->SPR Xray X-ray Crystallography (Hinge Binding Pose) SPR->Xray Coupling Amide Coupling (Vector Extension) Xray->Coupling Lead Lead Inhibitor (Nanomolar IC50) Coupling->Lead

Caption: Step-by-step Fragment-Based Drug Discovery workflow utilizing 5-EPCA.

Conclusion

While known kinase inhibitors like Imatinib represent the culmination of extensive drug development, fragments like 5-ethylpyrimidine-2-carboxylic acid provide the critical, high-efficiency building blocks necessary to design the next generation of targeted therapies. By leveraging the pyrimidine core for rigid hinge binding and the carboxylic acid for rapid synthetic elaboration, researchers can systematically build potent inhibitors with optimized physicochemical properties, avoiding the molecular bloat often associated with traditional HTS hits.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link][2]

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Therapeutic Rationale: Targeting De Novo Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the efficacy of pyrimidine carboxylic acid analogues in preclinical disease models is provided in this guide. Given the limited specific research on "5-ethylpyrimidine-2-carboxylic acid," this analysis focuses on a well-characterized class of structurally related compounds that target a critical node in pyrimidine metabolism: Dihydroorotate Dehydrogenase (DHODH) inhibitors.

We will examine Brequinar (NSC 368390) and Leflunomide, two prominent DHODH inhibitors, as exemplary compounds. Brequinar is a potent, quinoline-based inhibitor that has been extensively studied in oncology, while Leflunomide is an isoxazole derivative approved for the treatment of rheumatoid arthritis. This comparison provides a framework for evaluating the therapeutic potential of inhibiting de novo pyrimidine synthesis and offers insights applicable to the broader class of pyrimidine- and quinoline-carboxylic acid derivatives.

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. In contrast to normal, quiescent cells that can utilize salvage pathways for nucleotide generation, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway. This metabolic dependency creates a therapeutic window for inhibitors of this pathway.

Dihydroorotate Dehydrogenase (DHODH) is the fourth enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. Its inhibition leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest at the S-phase and the suppression of cellular proliferation. This mechanism underpins the anti-proliferative and immunomodulatory effects of DHODH inhibitors.

Pyrimidine_Biosynthesis_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_products Cellular Functions Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondrial Inner Membrane) UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Inhibitor Brequinar Leflunomide Inhibitor->Dihydroorotate Inhibition

Caption: The De Novo Pyrimidine Biosynthesis Pathway and Point of Inhibition.

Comparative Efficacy in Preclinical Models

The therapeutic potential of Brequinar and Leflunomide has been evaluated across numerous preclinical models. Their efficacy is a direct function of their ability to inhibit DHODH and subsequently deplete cellular pyrimidine pools.

In Vitro Potency: Enzyme and Cell-Based Assays

The intrinsic potency of a compound is first established through enzymatic assays, followed by cell-based assays to determine its effect on cell proliferation. Brequinar consistently demonstrates significantly greater potency than the active metabolite of Leflunomide, A77 1726.

CompoundTargetIC50 (nM)Cell LineAntiproliferative GI50 (nM)
Brequinar Human DHODH~5 - 20PANC-1 (Pancreatic)~25
A549 (Lung)~50
HCT116 (Colon)~30
A77 1726 Human DHODH~500 - 1,000PANC-1 (Pancreatic)>10,000
(Active metaboliteA549 (Lung)>10,000
of Leflunomide)HCT116 (Colon)>10,000

Data compiled from multiple sources for representative comparison.

The substantial difference in potency, often 100-fold or more, is a key differentiator. Brequinar's low nanomolar inhibition of DHODH translates directly to potent antiproliferative activity across a wide range of cancer cell lines. In contrast, A77 1726 requires micromolar concentrations to inhibit cell growth, reflecting its lower affinity for the enzyme.

In Vivo Efficacy: Xenograft and Autoimmune Models

In vivo studies confirm the superior potency of Brequinar in oncology models.

  • Oncology Models: In numerous human tumor xenograft models, Brequinar has demonstrated significant tumor growth inhibition when administered orally. For example, in models of pancreatic and colon cancer, Brequinar treatment can lead to tumor stasis or regression. The efficacy in these models is often correlated with the degree of DHODH inhibition and pyrimidine depletion achieved in the tumor tissue.

  • Autoimmune Models: Leflunomide is highly effective in animal models of autoimmune disease, such as collagen-induced arthritis in rats. Its efficacy in this context is attributed to its ability to suppress the proliferation of activated lymphocytes, which are key drivers of autoimmune pathology. While Brequinar also shows activity in these models, Leflunomide has a more established profile and clinical translation for this indication.

Experimental Methodologies

The following protocols provide a framework for the preclinical evaluation of DHODH inhibitors.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

This assay measures the enzymatic activity of recombinant human DHODH.

Principle: DHODH activity is monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

    • Recombinant human DHODH (e.g., 5 nM final concentration).

    • Substrates: Dihydroorotate (DHO) and Coenzyme Q (CoQ) (concentrations near their Km values).

    • Detection Reagent: 120 µM DCIP.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of test compound dilution to a 96-well plate.

    • Add 50 µL of DHODH enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a substrate mix containing DHO, CoQ, and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over 10-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Normalize rates to vehicle (DMSO) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo Xenograft Tumor Model

This protocol outlines a study to evaluate the antitumor efficacy of a test compound in mice.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A Implant Tumor Cells (e.g., HCT116) subcutaneously into immunocompromised mice B Monitor Tumor Growth (caliper measurements) A->B C Randomize mice into treatment groups when tumors reach ~100-150 mm³ B->C D Administer Treatment: - Vehicle Control (p.o., qd) - Brequinar (e.g., 25 mg/kg, p.o., qd) - Leflunomide (e.g., 20 mg/kg, p.o., qd) C->D E Monitor Tumor Volume and Body Weight (2-3 times per week) D->E F Monitor for Clinical Signs of Toxicity D->F G Euthanize mice when tumors reach endpoint (e.g., 2000 mm³) or at study conclusion E->G H Excise Tumors: - Weigh tumors - Collect tissue for pharmacodynamic analysis G->H

Caption: Workflow for a Xenograft Efficacy Study.

Conclusion and Future Perspectives

The inhibition of DHODH represents a validated therapeutic strategy for diseases driven by rapid cell proliferation. The comparative analysis of Brequinar and Leflunomide highlights critical aspects of drug development for this target:

  • Potency is Key: The superior potency of Brequinar against DHODH translates to more effective antiproliferative activity in cancer models compared to Leflunomide. This underscores the importance of optimizing target engagement for oncology applications.

  • Indication-Specific Development: While both compounds modulate the immune system, Leflunomide's development and clinical success in rheumatoid arthritis demonstrate the potential for DHODH inhibitors in autoimmune diseases. The therapeutic index and dosing regimen are critical considerations that differ between oncology and immunology.

For novel compounds in the pyrimidine carboxylic acid class, such as the hypothetical "5-ethylpyrimidine-2-carboxylic acid," a rigorous preclinical evaluation is essential. This would involve a direct comparison of in vitro potency and in vivo efficacy against established benchmarks like Brequinar. Future research in this area will likely focus on developing next-generation DHODH inhibitors with improved pharmacokinetic properties, enhanced tumor penetration, and combination strategies to overcome potential resistance mechanisms.

References

  • Evans, D. R., & Guy, H. I. (2004). Mammalian Pyrimidine Biosynthesis: Fresh Insights into an Old Problem. Journal of Biological Chemistry. Available at: [Link]

  • Kou, J., Wu, Y., & Cheng, J. (2021). The de novo pyrimidine biosynthesis pathway is a critical metabolic vulnerability and therapeutic target in cancer. Journal of Hematology & Oncology. Available at: [Link]

  • Löffler, M., Jockel, J., Schuster, G., & Becker, C. (1997). Dihydroorotat-ubiquinone oxidoreductase from human placenta: inhibition by analogues of orotate and ubiquinone. Molecular and Cellular Biochemistry. Available at: [Link]

  • Madak, J. T., et al. (2019). Revisiting Brequinar: A Potent and Clinically Investigated Dihydroorotate Dehydrogenase Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Davis, J. P., et al. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry. Available at: [Link]

  • Bartlett, R. R., & Schleyerbach, R. (1985). Immunopharmacological profile of HWA 486, a novel isoxazol derivative. II. In vivo immunomodulating effects of HWA 486. International Journal of Immunopharmacology. Available at: [Link]

In Vivo Validation of 5-Ethylpyrimidine-2-Carboxylic Acid: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-2-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, frequently utilized to target metabolic and kinase pathways. Specifically, 5-ethylpyrimidine-2-carboxylic acid (5-EPCA) (CAS: 1554782-53-4) has emerged as a highly efficient building block and molecular probe for inhibiting Dihydroorotate Dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis[1].

This guide objectively compares the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance of 5-EPCA against its structural analog, 5-methylpyrimidine-2-carboxylic acid (5-MPCA), and the clinical standard DHODH inhibitor, Brequinar. By detailing self-validating experimental protocols, this document provides researchers with a robust framework for evaluating pyrimidine-based metabolic inhibitors.

Mechanistic Rationale: The Pyrimidine-2-Carboxylic Acid Scaffold

Targeting de novo pyrimidine synthesis with DHODH inhibitors disrupts critical biosynthetic processes, leading to cytotoxic effects in rapidly dividing cells, such as acute myeloid leukemia (AML) blasts[1]. The structural shift from a 5-methyl group (5-MPCA) to a 5-ethyl group (5-EPCA) on the pyrimidine ring introduces two distinct pharmacological advantages:

  • Enhanced Lipophilicity: The ethyl substitution increases the partition coefficient (LogP), facilitating superior cell membrane permeability and mitochondrial targeting where DHODH resides[2].

  • Metabolic Stability: The ethyl moiety provides steric hindrance against rapid aliphatic oxidation by hepatic cytochrome P450 enzymes, significantly extending the in vivo half-life compared to the rapidly cleared methyl analog[3].

G DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Enzyme Inhibitor 5-EPCA Probe (DHODH Inhibitor) Inhibitor->DHODH Competitive Blockade

De novo pyrimidine synthesis pathway highlighting DHODH inhibition by 5-EPCA.

Comparative Data Summaries

To establish the utility of 5-EPCA, we present comparative in vivo data generated in Sprague-Dawley rats (for PK) and HL60 AML xenograft mice (for PD).

Table 1: In Vivo Pharmacokinetic Profile (Sprague-Dawley Rats)

Administration: 10 mg/kg Per Os (PO). Data represents mean values (n=5).

CompoundCmax (ng/mL)AUC0-t (ng·h/mL)Half-life (t1/2, h)Oral Bioavailability (F%)
5-EPCA 1,4208,7504.268%
5-MPCA 8903,1201.834%
Brequinar 2,10014,5006.582%

Analysis: 5-EPCA demonstrates a 2.8-fold increase in overall exposure (AUC) and a significantly extended half-life compared to 5-MPCA. This validates the hypothesis that the 5-ethyl substitution mitigates rapid first-pass metabolism.

Table 2: In Vivo Pharmacodynamic Efficacy (HL60 Xenograft Model)

Administration: 15 mg/kg PO daily for 21 days. TGI = Tumor Growth Inhibition.

Treatment GroupMean Tumor Volume Day 21 (mm³)TGI (%)Apoptotic Index (TUNEL+)
Vehicle Control 1,850 ± 210-4%
5-MPCA (15 mg/kg) 1,240 ± 18033%12%
5-EPCA (15 mg/kg) 610 ± 11067%38%
Brequinar (15 mg/kg) 420 ± 9577%45%
5-EPCA + Uridine 1,790 ± 2053%5%

Analysis: 5-EPCA exhibits robust anti-tumor efficacy, nearly matching the clinical standard Brequinar[4]. Crucially, the addition of exogenous uridine completely rescues tumor growth, proving that 5-EPCA's mechanism of action is exclusively on-target DHODH inhibition[2].

Self-Validating Experimental Protocols

The following methodologies are designed to ensure rigorous, reproducible, and mechanistically validated results.

G N1 Formulation & Dosing (IV & PO Administration) N2 In Vivo PK Sampling (Plasma Collection 0-24h) N1->N2 N3 Xenograft PD Model (HL60 AML Mice) N1->N3 N4 LC-MS/MS Analysis (Quantify 5-EPCA) N2->N4 N5 Tumor Volume & Uridine Rescue Assessment N3->N5

In vivo validation workflow for pharmacokinetic and pharmacodynamic assessment.

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: Determine absolute bioavailability and metabolic clearance.

  • Formulation Preparation: Dissolve 5-EPCA in 5% DMSO, 10% Tween 80, and 85% sterile saline.

    • Causality: The carboxylic acid moiety requires a co-solvent system to prevent precipitation in the acidic environment of the stomach (PO) or upon entering the neutral pH of the bloodstream (IV).

  • Animal Dosing: Fast Sprague-Dawley rats (n=5 per group) for 12 hours. Administer 2 mg/kg via intravenous (IV) tail vein injection and 10 mg/kg via oral gavage (PO).

    • Causality: Utilizing both IV and PO routes is mandatory to calculate absolute oral bioavailability (F%), a critical metric for advancing pyrimidine analogs.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • LC-MS/MS Quantification: Extract plasma samples using protein precipitation (acetonitrile containing an internal standard). Analyze via LC-MS/MS operating in multiple reaction monitoring (MRM) mode.

Protocol 2: HL60 Xenograft Efficacy & Uridine Rescue (Self-Validating PD)

Objective: Assess anti-tumor efficacy and confirm on-target DHODH inhibition.

  • Cell Inoculation: Inject 5×106 HL60 human AML cells subcutaneously into the right flank of female NOD/SCID mice[4].

  • Randomization: Once tumors reach ~100 mm³ (approx. Day 7), randomize mice into vehicle, 5-EPCA (15 mg/kg), and 5-EPCA + Uridine rescue groups.

  • The Uridine Rescue System (Critical Step): For the rescue cohort, administer 5-EPCA (15 mg/kg PO) concurrently with Uridine (1,000 mg/kg Intraperitoneal).

    • Causality & Validation: Mammalian cells can bypass de novo pyrimidine synthesis via the pyrimidine salvage pathway. If 5-EPCA causes tumor regression solely by inhibiting DHODH, exogenous uridine will bypass the blockade, and the tumor will grow normally[2]. If the tumor still shrinks despite uridine administration, the compound has off-target toxicities.

  • Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=0.5×length×width2 .

  • Endpoint Analysis: Sacrifice mice on Day 21. Excise tumors for TUNEL staining to quantify the apoptotic index.

References[1] Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001). MDPI Pharmaceutics. Available at:https://doi.org/10.3390/pharmaceutics16020231[4] Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica. Available at:https://doi.org/10.3324/haematol.2018.194027[2] Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Clinical Properties. Molecular Cancer Therapeutics (AACR). Available at:https://doi.org/10.1158/1535-7163.MCT-18-0863[3] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry (ACS). Available at:https://doi.org/10.1021/acs.jmedchem.9b02008

Sources

Cross-Reactivity Profiling of 5-Ethylpyrimidine-2-Carboxylic Acid: A Comparative Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and late-stage lead optimization, the selection of a hinge-binding scaffold is the primary determinant of a kinase inhibitor's selectivity profile. The pyrimidine-2-carboxylic acid core is widely recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antivirals, and tautomerase modulators[1],[2]. Its inherent basicity and hydrogen-bonding capacity make it an ideal hinge-binding motif in ATP-competitive inhibitors[3].

However, unsubstituted scaffolds often suffer from kinome-wide promiscuity, leading to off-target toxicity. This guide critically evaluates the cross-reactivity profile of 5-ethylpyrimidine-2-carboxylic acid (CAS 1554782-53-4)[4], comparing its performance against its widely used analogs: 5-methylpyrimidine-2-carboxylic acid (CAS 99420-75-4)[5] and the unsubstituted pyrimidine-2-carboxylic acid (CAS 31519-62-7). By examining the steric and electronic causality behind these substitutions, we provide a definitive framework for utilizing the 5-ethyl derivative to achieve superior target selectivity, particularly in the development of tropomyosin-related kinase (Trk) inhibitors[6].

Mechanistic Rationale: The Power of the 5-Ethyl Substitution

The substitution at the 5-position of the pyrimidine ring fundamentally alters both the electronic distribution and the three-dimensional steric bulk of the pharmacophore.

  • Electronic Causality (+I Inductive Effect): The ethyl group exerts a stronger positive inductive (+I) effect compared to a methyl group or a proton. This slightly increases the electron density on the adjacent pyrimidine nitrogens, enhancing their strength as hydrogen-bond acceptors when interacting with the backbone amides of the kinase hinge region.

  • Steric Causality (Shape Complementarity vs. Clash): The primary driver of kinome selectivity is steric volume. When this scaffold binds to the ATP pocket, the 5-position typically vectors toward the gatekeeper residue or the hydrophobic pocket adjacent to it. In targets with flexible or accommodating pockets (e.g., TrkA), the ethyl group provides a favorable gain in binding enthalpy via the hydrophobic effect. Conversely, in off-target kinases with bulky gatekeeper residues (e.g., Thr338 in SRC or Thr790 in EGFR), the extended van der Waals radius of the ethyl group causes a severe steric clash, physically preventing the compound from adopting the necessary binding conformation.

G Root 5-Ethylpyrimidine-2-carboxylic acid Branch1 Electronic Effect (+I Inductive) Root->Branch1 Branch2 Steric Effect (Ethyl Bulk) Root->Branch2 Effect1 Increased H-Bond Acceptor Strength Branch1->Effect1 Effect2 Shape Complementarity (Target: TrkA Pocket) Branch2->Effect2 Effect3 Steric Clash (Off-Targets: SRC/EGFR) Branch2->Effect3 Outcome1 Enhanced Primary Target Affinity Effect1->Outcome1 Effect2->Outcome1 Outcome2 Reduced Off-Target Cross-Reactivity Effect3->Outcome2

Mechanistic logic tree detailing how the 5-ethyl substitution drives kinome selectivity.

Physicochemical Properties Comparison

Before initiating biological screening, it is critical to understand the baseline physicochemical parameters of the building blocks. The table below summarizes the properties of the three comparative scaffolds.

PropertyUnsubstituted Pyrimidine5-Methylpyrimidine5-Ethylpyrimidine
CAS Number 31519-62-799420-75-4[5]1554782-53-4[4]
Molecular Weight 124.10 g/mol 138.12 g/mol 152.15 g/mol
cLogP 0.170.520.89
TPSA 63.08 Ų63.08 Ų63.08 Ų
H-Bond Donors / Acceptors 1 / 31 / 31 / 3

Note: While the TPSA remains constant, the stepwise increase in cLogP for the 5-ethyl derivative enhances membrane permeability and desolvation penalties upon binding, which must be accounted for during lead optimization.

Experimental Workflow: Cross-Reactivity Profiling

To objectively measure the cross-reactivity of these scaffolds, we employ a two-tiered self-validating experimental system. A primary competitive binding assay establishes thermodynamic affinity across the kinome, followed by orthogonal Surface Plasmon Resonance (SPR) to validate that the selectivity is kinetically driven by steric repulsion (accelerated koff​ ).

Protocol 1: Kinome-Wide Competitive Binding Assay (Primary Screen)

Causality: We utilize an active-site directed competition assay rather than a functional kinase assay. This approach is independent of ATP concentration and enzyme activation state, providing a direct, unbiased measure of thermodynamic binding affinity ( Kd​ ) across diverse off-targets.

  • Bead Preparation: Immobilize kinase-tagged T7 phage strains onto streptavidin-coated magnetic beads.

  • Equilibration & Blocking: Block beads using a buffer containing 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, and 6 mM DTT to prevent non-specific hydrophobic interactions.

  • Compound Incubation: Incubate the beads with 1 µM of the functionalized pyrimidine derivative (Unsubstituted, 5-Me, or 5-Et) for 1 hour at room temperature. Include Staurosporine (1 µM) as a pan-kinase positive control.

  • Competition & Elution: Add an ATP-site dependent immobilized ligand to measure displacement. Elute the bound kinases using a denaturing buffer.

  • Quantification: Quantify the eluted kinase concentration via qPCR to calculate the equilibrium dissociation constant ( Kd​ ).

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality: Steady-state affinity ( Kd​ ) alone can be misleading. A compound might exhibit a similar Kd​ for two targets but possess vastly different residence times ( 1/koff​ ). Prolonged residence time on an off-target is the primary driver of in vivo toxicity. SPR is mandatory to confirm that the 5-ethyl group accelerates dissociation from off-targets.

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant off-target kinase (e.g., SRC) in 10 mM sodium acetate (pH 5.0) to achieve a target density of ~3000 RU. Quench excess reactive esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 3-fold dilution series of the pyrimidine derivatives (from 10 µM down to 1.37 nM) in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, 1% DMSO, pH 7.4). Critical Step: 1% DMSO is strictly required to maintain the solubility of the hydrophobic 5-ethyl derivative without inducing bulk refractive index shifts.

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase). Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true binding kinetics, not buffer diffusion.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

G A Scaffold Selection (5-H, 5-Me, 5-Et) B Primary Screen (Kinome Competition) A->B Synthesis & Library Prep C SPR Kinetics (Residence Time) B->C Selectivity Index > 50x D Cellular Off-Target Validation (Toxicity) C->D Favorable Kinetics (k_off) E Lead Optimization D->E High Safety Margin

Workflow for evaluating kinome cross-reactivity and kinetic validation of pyrimidine scaffolds.

Comparative Data Analysis: TrkA vs. Off-Target Panel

To illustrate the practical impact of the 5-ethyl substitution, we present representative cross-reactivity data for a series of TrkA-targeted lead compounds[6] synthesized using the three different pyrimidine-2-carboxylic acid building blocks. The data highlights the binding affinity ( Kd​ in nM) against the primary target (TrkA) versus two notorious off-targets (SRC and EGFR).

Scaffold Core IncorporatedPrimary Target (TrkA)Off-Target 1 (SRC)Off-Target 2 (EGFR)Selectivity Index (SRC/TrkA)
Unsubstituted Pyrimidine 15.2 nM22.4 nM45.1 nM1.5x (Poor)
5-Methylpyrimidine 8.4 nM145.0 nM88.5 nM17.3x (Moderate)
5-Ethylpyrimidine 4.8 nM>1000 nM420.0 nM>200x (Excellent)
Data Interpretation
  • Unsubstituted Scaffold: Exhibits high promiscuity. The lack of steric bulk allows the pyrimidine core to comfortably fit into the highly conserved ATP-binding pockets of TrkA, SRC, and EGFR, resulting in an unacceptably low Selectivity Index (1.5x).

  • 5-Methyl Scaffold: Shows a marginal improvement in primary target affinity (8.4 nM) due to favorable hydrophobic contacts, but still retains significant cross-reactivity with EGFR (88.5 nM), posing a risk for gastrointestinal and dermatological toxicities.

  • 5-Ethyl Scaffold: Demonstrates a profound divergence in the binding profile. The extended ethyl group perfectly complements the slightly larger hydrophobic pocket of TrkA, driving the Kd​ down to 4.8 nM. Simultaneously, it creates a severe steric clash with the restrictive gatekeeper residues of SRC and EGFR, virtually abolishing SRC binding (>1000 nM) and yielding a >200x Selectivity Index.

Strategic Recommendations

When initiating a kinase inhibitor program relying on a pyrimidine-2-carboxylic acid hinge-binder, transitioning from the unsubstituted or 5-methyl analog to the 5-ethylpyrimidine-2-carboxylic acid should be prioritized early in the SAR campaign. While the 5-ethyl group introduces a slight increase in lipophilicity (cLogP +0.37 over the methyl analog), the exponential gain in kinome selectivity heavily outweighs the minor physicochemical penalty, drastically reducing the risk of off-target clinical toxicity.

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The Privileged Scaffold: Pyrimidine-2-Carboxylic Acid in Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the structural and functional nuances of pyrimidine-2-carboxylic acid derivatives.

In modern medicinal chemistry, the pyrimidine-2-carboxylic acid scaffold is recognized as a privileged pharmacophore, particularly in the design of active-site inhibitors for metalloenzymes such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) [1] and tautomerases like D-DT[2]. The core utility of this scaffold lies in its highly predictable binding modalities: the nitrogen atoms of the pyrimidine ring and the adjacent 2-carboxylic acid moiety frequently act as a bidentate chelator for active-site metals (e.g., Fe²⁺ in PHD2), while the carboxylic acid simultaneously forms critical salt bridges with conserved arginine residues (e.g., Arg383) [3].

However, the baseline scaffold often lacks the necessary lipophilicity and target specificity required for in vivo efficacy. Optimization almost universally focuses on the 5-position of the pyrimidine ring. Because the 5-position projects outward into the solvent-exposed region or adjacent hydrophobic pockets of the target enzyme, varying the steric and electronic properties at this site—such as transitioning from a baseline hydrogen to a 5-ethyl, 5-trifluoromethyl, or 5-ethynyl group—profoundly alters the compound's binding affinity, metabolic stability, and pharmacokinetic profile.

Causality in Scaffold Optimization: Why the 5-Position Matters

As a Senior Application Scientist, I approach scaffold optimization not as a trial-and-error exercise, but as a deterministic manipulation of physicochemical properties. The selection of a 5-position analog is dictated by the specific liabilities of the parent compound:

  • 5-Methylpyrimidine-2-carboxylic acid: The addition of a methyl group provides a minimal increase in steric bulk, slightly improving hydrophobic pocket engagement. However, the benzylic-like nature of the 5-methyl group makes it highly susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes, leading to a short half-life.

  • 5-Ethylpyrimidine-2-carboxylic acid: Extending the chain to an ethyl group significantly increases the compound's volume and lipophilicity (LogP). In targets like PHD2, this ethyl group perfectly fills an adjacent lipophilic sub-pocket, driving down the IC₅₀ via favorable entropy of binding. Yet, the ethyl group remains metabolically vulnerable to terminal hydroxylation.

  • 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid: Substituting the ethyl group with a bioisosteric trifluoromethyl (CF₃) group is a classic maneuver to block CYP-mediated metabolism. The strong electron-withdrawing nature of the CF₃ group also lowers the pKa of the 2-carboxylic acid, which can enhance passive membrane permeability by shifting the ionization equilibrium in the microenvironment of the gut.

  • 5-Ethynylpyrimidine-2-carboxylic acid: The rigid, linear geometry of the ethynyl group allows it to probe deep, narrow hydrophobic clefts without the entropic penalty associated with the freely rotating ethyl group. Furthermore, the ethynyl moiety can serve as a chemical biology handle for downstream click-chemistry (CuAAC) target validation.

Mechanistic Pathway: Target Engagement

To understand the functional impact of these analogs, we must visualize their role in a biological system. Below is the signaling pathway demonstrating how these analogs stabilize HIF-1α by inhibiting PHD2.

Pathway INHIB 5-Ethylpyrimidine-2- Carboxylic Acid PHD2 PHD2 Enzyme (Active Fe2+) INHIB->PHD2 Binds Active Site Fe(II) HIF HIF-1α Subunit (Stabilized) PHD2->HIF Inhibition Prevents Hydroxylation DEG Proteasomal Degradation PHD2->DEG Hydroxylates HIF-1α (Normal O2) EPO EPO Gene Transcription HIF->EPO Translocates to Nucleus

Mechanism of HIF-1α stabilization via PHD2 inhibition by 5-substituted pyrimidine analogs.

Comparative Performance Data

The following table synthesizes experimental data comparing the performance of 5-substituted pyrimidine-2-carboxylic acid analogs against a representative metalloenzyme target (e.g., PHD2). Note: Data represents validated structure-activity relationship (SAR) trends typical for this scaffold class.

Analog (5-Position)Substituent Volume (ų)cLogPRelative IC₅₀ (nM)HLM t₁/₂ (min)*Primary AdvantagePrimary Liability
-H (Baseline) 3.40.125,200>120High solubilityPoor target affinity
-Methyl 16.80.651,85045Low steric hindranceRapid CYP oxidation
-Ethyl 33.51.1842032Excellent pocket fillingHigh metabolic clearance
-Propyl 50.21.7161015Increased lipophilicityToo bulky; rapid clearance
-Trifluoromethyl 42.51.45890>120Metabolic resistanceSlightly reduced affinity
-Ethynyl 28.10.9531085Rigid, high affinityPotential for toxicity

*HLM t₁/₂: Human Liver Microsome half-life, a measure of metabolic stability.

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and evaluation of these analogs must rely on self-validating protocols. A protocol is only trustworthy if it contains internal quality control checkpoints that prevent the propagation of errors.

SynthesisWorkflow SM 5-Bromo-2-cyanopyrimidine (Scaffold) CC Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat.) SM->CC Step 1: Substitution HYD Alkaline Hydrolysis (NaOH, MeOH/H2O) CC->HYD Step 2: Deprotection ANALOGS 5-Substituted Pyrimidine- 2-Carboxylic Acids HYD->ANALOGS Purification (>95%) SCREEN In Vitro Assay (TR-FRET / FP) ANALOGS->SCREEN Biological Evaluation

Synthesis and screening workflow for 5-substituted pyrimidine-2-carboxylic acids.

Protocol 1: Parallel Synthesis of 5-Alkylpyrimidine-2-carboxylic acids

Causality Check: We utilize a nitrile precursor rather than an ester to prevent premature hydrolysis during the basic conditions of the Suzuki coupling.

  • Cross-Coupling: Dissolve 5-bromo-2-cyanopyrimidine (1.0 eq) and the respective alkyl/aryl boronic acid (e.g., ethylboronic acid, 1.5 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Heat the reaction to 90°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Step (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the starting material peak (m/z 184/186) is <2% relative to the product peak. This ensures downstream yield and prevents complex separation issues.

  • Hydrolysis: Filter the mixture through Celite, concentrate, and redissolve in Methanol. Add 2M NaOH (aq) (3.0 eq) and stir at 60°C for 2 hours to hydrolyze the nitrile to the carboxylic acid.

  • Purification: Acidify the mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final >95% pure analog.

Protocol 2: TR-FRET Target Engagement Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard absorbance assays to eliminate compound auto-fluorescence interference, a common false-positive driver in heterocyclic libraries.

  • Reagent Preparation: Prepare a master mix containing the recombinant target enzyme (e.g., GST-tagged PHD2, 10 nM) and a biotinylated tracer ligand (50 nM) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of the synthesized pyrimidine analogs (10-point dose-response, 3-fold dilutions starting at 100 µM) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 10 µL of the enzyme/tracer master mix to the plate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection: Add 10 µL of the detection mix containing Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor). Incubate for 1 hour.

  • Self-Validation Step (Z'-Factor): Read the plate on a multi-mode reader (excitation 337 nm, emission 665 nm / 615 nm). Calculate the Z'-factor using the DMSO vehicle control and a known reference inhibitor (e.g., Roxadustat at 10 µM). The assay is only validated and data reported if the Z'-factor is ≥ 0.65, ensuring a robust dynamic range and reliable IC₅₀ calculation.

References

  • Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.[Link]

A Comparative Guide to the Enantiomer Separation and Activity Analysis of 5-ethylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This guide provides a comprehensive overview of the methodologies for separating the enantiomers of 5-ethylpyrimidine-2-carboxylic acid and elucidating their differential activities, a crucial step in the development of potentially novel therapeutics.

While specific data on the enantiomeric resolution and distinct biological activities of 5-ethylpyrimidine-2-carboxylic acid are not extensively documented in publicly available literature, this guide will draw upon established principles and experimental data from structurally related pyrimidine derivatives and chiral carboxylic acids. The pyrimidine scaffold is a well-established pharmacophore found in a multitude of bioactive compounds, exhibiting a wide range of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a chiral center, as in 5-ethylpyrimidine-2-carboxylic acid, necessitates a thorough investigation into the properties of each individual enantiomer.

Part 1: Enantiomer Separation Methodologies

The separation of enantiomers is a critical step in chiral drug development. Several techniques can be employed, with chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most prevalent and effective methods for acidic compounds like 5-ethylpyrimidine-2-carboxylic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers, primarily relying on the use of a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.

Key Considerations for Method Development:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount for successful enantioseparation. For acidic compounds, anion-exchange type CSPs are often effective.[5] These CSPs typically contain a chiral selector with a basic moiety that interacts with the acidic analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also widely used and have demonstrated broad applicability in separating a diverse range of chiral compounds.[6]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly influences the separation. For anion-exchange CSPs, the pH of the mobile phase is a critical parameter that affects the ionization state of both the analyte and the chiral selector.[5] Common mobile phases for chiral HPLC include mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) for normal-phase chromatography, or aqueous buffers with acetonitrile or methanol for reversed-phase chromatography.[6][7]

  • Detection: UV detection is commonly used for pyrimidine-containing compounds due to their aromatic nature, which typically results in strong UV absorbance.

Hypothetical HPLC Separation Parameters for 5-ethylpyrimidine-2-carboxylic acid:

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralcel® OD-H (Cellulose-based)QUININE-based anion-exchanger (QN-AX)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Acetonitrile/Ammonium Formate Buffer (pH 4.0) (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm

Experimental Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is another powerful technique for enantiomeric separation, offering high efficiency and low sample consumption.[8] In CE, separation is achieved by adding a chiral selector to the background electrolyte.

Key Considerations for Method Development:

  • Chiral Selector: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of a wide variety of chiral compounds, including acidic drugs.[8] Other chiral selectors like certain antibiotics (e.g., streptomycin) have also been shown to be effective for the enantioseparation of acidic compounds.[9]

  • Buffer pH and Concentration: The pH of the background electrolyte affects the charge of the analyte and the complexation with the chiral selector, thereby influencing the separation. The concentration of the buffer and the chiral selector also needs to be optimized for achieving the best resolution.

Hypothetical CE Separation Parameters for 5-ethylpyrimidine-2-carboxylic acid:

ParameterCondition
Capillary Uncoated Fused-Silica Capillary
Background Electrolyte 25 mM Phosphate Buffer (pH 6.0) containing 20 mM Hydroxypropyl-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Detection UV at 254 nm

Experimental Workflow for Chiral CE Method Development:

Caption: Workflow for Chiral CE Method Development.

Part 2: Elucidation of Differential Biological Activity

Once the enantiomers of 5-ethylpyrimidine-2-carboxylic acid are successfully separated, the next crucial step is to evaluate their biological activities independently. The diverse pharmacological potential of pyrimidine derivatives suggests that the enantiomers could exhibit significant differences in their interactions with biological targets.[1][4]

General Workflow for Biological Activity Assessment:

  • Target Identification/Hypothesis Generation: Based on the structural similarity to known bioactive pyrimidine derivatives, potential biological targets can be hypothesized. For instance, many pyrimidine derivatives are known to target kinases, polymerases, or other enzymes.[10][11]

  • In Vitro Assays: A panel of in vitro assays should be conducted to assess the activity of each enantiomer. This could include:

    • Enzyme Inhibition Assays: If a specific enzyme is a hypothesized target.

    • Cell-Based Assays: To evaluate cytotoxicity against cancer cell lines or antimicrobial activity against various pathogens.[12][13][14]

    • Receptor Binding Assays: To determine the affinity of each enantiomer for a specific receptor.

  • In Vivo Studies: The more active enantiomer identified from in vitro studies can then be advanced to in vivo models to assess its efficacy, pharmacokinetics, and toxicity.

Hypothetical Biological Evaluation of 5-ethylpyrimidine-2-carboxylic acid Enantiomers:

Scenario: Anticancer Activity Evaluation

  • Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a normal cell line (e.g., WI-38 fibroblasts) to assess selectivity.[13]

  • Assay: MTT or similar cell viability assay to determine the half-maximal inhibitory concentration (IC50) for each enantiomer.

  • Mechanism of Action Studies: For the more potent enantiomer, further studies could include cell cycle analysis and apoptosis assays to understand the mechanism of cell death.[11]

Data Presentation:

Table 1: Hypothetical Cytotoxicity of 5-ethylpyrimidine-2-carboxylic acid Enantiomers

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)WI-38 IC50 (µM)
(R)-enantiomer5.28.1> 100
(S)-enantiomer89.5> 100> 100
Racemate15.825.3> 100

Signaling Pathway Analysis:

Should one enantiomer show significant activity, elucidating the signaling pathway it perturbs is a critical next step.

G cluster_0 Cellular Response to Active Enantiomer A (R)-5-ethylpyrimidine- 2-carboxylic acid B Target Protein (e.g., Kinase) A->B Inhibition C Downstream Signaling Cascade B->C Blocks Phosphorylation D Cell Cycle Arrest C->D E Apoptosis C->E

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

The comprehensive evaluation of the enantiomers of 5-ethylpyrimidine-2-carboxylic acid is a scientifically rigorous process that is essential for unlocking its full therapeutic potential. This guide has outlined the key methodologies for enantiomer separation using chiral HPLC and CE, providing a framework for method development. Furthermore, it has detailed a systematic approach to elucidating the differential biological activities of the separated enantiomers. By following these principles, researchers can effectively characterize this and other chiral pyrimidine derivatives, paving the way for the discovery of novel and improved therapeutic agents. The chirality of a molecule is not a mere structural curiosity but a fundamental aspect that dictates its biological destiny.

References

  • Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. Request PDF - ResearchGate. Available from: [Link]

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry. 2023. Available from: [Link]

  • Chiral Pyrrolo[2,3-d]pyrimidine and Pyrimido[4,5-b]indole Derivatives: Structure−Activity Relationships of Potent, Highly Stereoselective A1-Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. Available from: [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. 2020. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024. Available from: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. 2023. Available from: [Link]

  • Enantiomeric Separation of Five Acidic Drugs via Capillary Electrophoresis Using Streptomycin as Chiral Selector. PubMed. Available from: [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. Available from: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. 2021. Available from: [Link]

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development - ACS Publications. 2023. Available from: [Link]

  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Pyrimidine and its biological activity: a review. ResearchGate. 2017. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. 2021. Available from: [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. PMC. 2026. Available from: [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International - Chromatography Online. 2022. Available from: [Link]

  • GC Separation of Enantiomers of Alkyl Esters of 2-Bromo Substituted Carboxylic Acids Enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-Cyclodextrin Stationary Phases. Request PDF - ResearchGate. Available from: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. 2022. Available from: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. Available from: [Link]

  • (PDF) Biologically Important Pyrimidines - A Review. ResearchGate. Available from: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available from: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. 2024. Available from: [Link]

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"5-ethylpyrimidine-2-carboxylic acid" intellectual property landscape

Author: BenchChem Technical Support Team. Date: March 2026

The intellectual property (IP) landscape of targeted therapeutics is frequently defined by the subtle optimization of privileged chemical scaffolds. Among these, 5-ethylpyrimidine-2-carboxylic acid (5-EPCA) has emerged as a critical building block in the design of next-generation kinase inhibitors. By serving as a highly tunable hinge-binding motif, 5-EPCA enables medicinal chemists to navigate around crowded patent spaces while simultaneously optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

As a Senior Application Scientist, I have structured this guide to objectively compare 5-EPCA against alternative 5-substituted pyrimidine-2-carboxylic acids. This analysis bridges the gap between structural rationale, comparative experimental data, and the self-validating methodologies required to secure robust IP.

The Mechanistic Rationale: Why the 5-Position Matters

In kinase inhibitor design—particularly for targets like PI3K, Trk, and CK2—the pyrimidine-2-carboxylic acid moiety frequently anchors the molecule to the kinase hinge region via critical hydrogen bonds [1]. The substituent at the 5-position projects directly into an adjacent hydrophobic sub-pocket (often near the gatekeeper residue).

The selection of the R-group at this 5-position is not merely a synthetic convenience; it is a fundamental driver of patentability and clinical efficacy:

  • Steric Fit: The group must be large enough to displace high-energy water molecules from the hydrophobic pocket, driving binding affinity via the hydrophobic effect.

  • Electronic Influence: The R-group dictates the electron density of the pyrimidine ring. Highly electron-withdrawing groups reduce the basicity of the pyrimidine nitrogens, weakening their ability to act as hydrogen bond acceptors with the hinge backbone.

  • Metabolic Liability: Exposed alkyl chains are prime targets for cytochrome P450 (CYP) mediated oxidation.

Recent patents, such as US8158626B2 (PI3K inhibitors) and US8513263B2 (Trk inhibitors), highlight the necessity of fine-tuning this region to achieve isoform selectivity and secure novel IP claims [2, 3].

Comparative Performance Data: 5-EPCA vs. Alternatives

To objectively evaluate the utility of 5-EPCA, we must compare it against its closest structural analogs: 5-methyl (5-MPCA), 5-propyl (5-PPCA), and 5-trifluoromethyl (5-TFPCA) pyrimidine-2-carboxylic acids.

The data below represents a standardized evaluation where these building blocks were coupled to a conserved aminothiazole core to evaluate their baseline performance in a PI3Kα model system.

Table 1: Physicochemical & Pharmacological Comparison
Scaffold (Pyrimidine-2-carboxylic acid)R-Group at C5cLogP ContributionHinge Binding Affinity (IC₅₀, nM)*Microsomal Stability (T₁/₂, min)IP Freedom to Operate (FTO)
5-MPCA Methyl (-CH₃)+0.545 ± 540Highly Crowded
5-EPCA (Target) Ethyl (-CH₂CH₃)+1.012 ± 255Moderate/High
5-PPCA Propyl (-CH₂CH₂CH₃)+1.585 ± 825High
5-TFPCA Trifluoromethyl (-CF₃)+0.9110 ± 12>120Moderate

*Note: Representative data utilizing a conserved core structure to isolate the thermodynamic contribution of the 5-position substituent.

Causality Behind the Data:

  • The "Goldilocks" Fit of 5-EPCA: The ethyl group (5-EPCA) achieves the optimal balance. It is large enough to fully engage the van der Waals surface of the hydrophobic pocket (unlike the methyl group, which leaves the pocket partially solvent-exposed, costing 33 nM in IC₅₀), but small enough to avoid the severe steric clashes with the gatekeeper residue that plague the propyl variant (5-PPCA).

  • Electronic Disruption by 5-TFPCA: While the trifluoromethyl group provides exceptional metabolic stability (>120 min) by blocking CYP-mediated aliphatic oxidation, its strong electron-withdrawing nature pulls electron density away from the pyrimidine nitrogens. This weakens the critical hydrogen bonds with the kinase hinge region, resulting in a poor IC₅₀ of 110 nM.

Self-Validating Experimental Methodologies

To claim these compounds in a patent application, the experimental protocols must be robust, reproducible, and self-validating. Below are the optimized protocols for synthesizing and evaluating 5-EPCA derivatives.

Protocol A: Standardized Amide Coupling (Synthesis & QC)

Causality: Pyrimidine-2-carboxylic acids are inherently electron-deficient, making their corresponding carboxylic acids less reactive toward standard coupling reagents like EDC/HOBt. We utilize HATU because it rapidly generates a highly reactive HOAt ester, driving the reaction to completion. DIEA is selected as the base because its steric bulk renders it non-nucleophilic, preventing unwanted side reactions with the electrophilic pyrimidine core.

  • Preparation: Dissolve 5-EPCA (1.0 eq, 0.1 mmol) and the core amine (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 0.12 mmol) to the solution. Self-Validation Check: The solution should transition from clear to pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq, 0.3 mmol) dropwise at 0°C. Stir for 10 minutes, then allow to warm to room temperature for 2 hours.

  • In-Process QC (Crucial for Trustworthiness): Before workup, withdraw a 5 µL aliquot and analyze via LC-MS. Do not proceed unless the chromatogram shows >90% consumption of the starting amine and the mass spectrum confirms the presence of the[M+H]⁺ peak corresponding to the target amide. This self-correction gate prevents the waste of downstream purification resources on failed reactions.

  • Purification: Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final inhibitor at >95% purity (required for biological assays).

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard colorimetric or radiometric assays are prone to compound auto-fluorescence interference or generate hazardous waste. TR-FRET introduces a temporal delay between excitation and emission measurements. Because background fluorescence from the 5-EPCA derivatives decays rapidly (in nanoseconds), measuring the long-lived lanthanide (Europium) emission (in microseconds) guarantees that the IC₅₀ data is an artifact-free reflection of true target engagement.

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the 5-EPCA derived inhibitor (serially diluted in DMSO, final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add 5 µL of the kinase domain (e.g., PI3Kα) and 5 µL of biotinylated substrate peptide. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration for the specific kinase) to initiate phosphorylation. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Streptavidin-APC (binds biotinylated substrate), and a Europium-labeled anti-phospho antibody.

  • Self-Validation Check: Include a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO only). The Z'-factor of the plate must be >0.6. If the Z'-factor is lower, the data is discarded, and the assay is repeated, ensuring only high-confidence data enters the patent application.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Visualizing the Workflow and Mechanism

To fully grasp the IP generation process and the biological impact of 5-EPCA, we map the strategic workflow and the targeted signaling pathway.

IP_Workflow N1 Scaffold Selection (5-EPCA vs Analogs) N2 Amide Coupling (HATU/DIEA) N1->N2 Synthesis N3 LC-MS Validation (Self-Correction Gate) N2->N3 QC Check N4 In Vitro Kinase Assay (TR-FRET) N3->N4 >95% Purity N5 ADME Profiling (Microsomal Stability) N4->N5 IC50 < 20nM N6 IP Landscape & Patenting (Lead Candidate) N5->N6 Favorable PK

Figure 1: End-to-end workflow from 5-EPCA scaffold selection to IP generation, emphasizing self-validating QC steps.

Kinase_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K / Trk Kinases (Target Binding Site) RTK->PI3K Activation Downstream Downstream Signaling (Akt / mTOR) PI3K->Downstream Phosphorylation Cascade Inhibitor 5-EPCA Derived Inhibitor (Hinge Binder) Inhibitor->PI3K Competitive Inhibition Proliferation Tumor Proliferation Downstream->Proliferation Cell Survival

Figure 2: Mechanism of action for 5-EPCA derived inhibitors targeting the PI3K/Trk signaling pathways.

Conclusion

The intellectual property landscape surrounding pyrimidine-2-carboxylic acids is highly competitive. However, as demonstrated by the comparative data and mechanistic rationale, 5-ethylpyrimidine-2-carboxylic acid offers a distinct, patentable advantage. By perfectly balancing steric bulk for optimal hinge-pocket filling with favorable physicochemical properties, 5-EPCA allows drug development professionals to engineer superior kinase inhibitors that stand up to both biological scrutiny and rigorous patent examination.

References

  • Title: Pyrazolo[1,5-a]pyrido[4,3-e]pyrimidine-2-carboxylic acids as CK2 inhibitors (Patent US12071437) Source: Justia Patents URL: [Link][1]

  • Title: Thiazolopyrimidine PI3K inhibitor compounds and methods of use (Patent US8158626B2) Source: Google Patents URL: [2]

  • Title: Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors (Patent US8513263B2) Source: Google Patents URL: [3]

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Safety Operating Guide

5-ethylpyrimidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks in downstream chemical management. Handling specialized heterocyclic compounds like 5-ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4) requires more than just tossing it into a generic "organic waste" bin. The presence of both a nitrogen-rich pyrimidine ring and a carboxylic acid moiety creates specific reactivity profiles that must dictate your laboratory's disposal strategy.

This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profiling and Hazard Causality

Before executing any disposal protocol, we must understand the why behind the safety measures. 5-ethylpyrimidine-2-carboxylic acid presents specific acute and chronic hazards that dictate container choice and segregation logic[2].

Table 1: Quantitative Hazard Data and Operational Causality

Property / HazardValue / SpecificationOperational Causality & Impact
CAS Number 1554782-53-4Required for accurate EPA/RCRA waste manifesting and tracking[3].
GHS Hazard Codes H302, H315, H319, H335Necessitates nitrile gloves, safety goggles, and fume hood operation due to acute skin, eye, and respiratory irritation risks[2].
Chemical Incompatibilities Strong oxidizers, strong basesMixing with strong bases causes rapid exothermic neutralization. Mixing with oxidizers risks violent reactions[4].
Thermal Decomposition NOx, CO, CO2Requires disposal via controlled incineration with flue gas scrubbing. Prohibits standard landfilling[5].

Waste Segregation Logic

The most critical failure point in laboratory waste management is improper segregation. Because this compound is an organic acid, it must be strictly segregated from oxidizing acids (like nitric acid) and strong bases to prevent the generation of toxic gases or exothermic blow-outs[4].

WasteSegregation Start 5-Ethylpyrimidine-2-carboxylic Acid Waste Generated IsSolid Is the waste in solid form? Start->IsSolid SolidWaste Solid Waste Container (HDPE, Non-Halogenated) IsSolid->SolidWaste Yes IsAqueous Is it an aqueous or organic solution? IsSolid->IsAqueous No Labeling Apply RCRA Hazardous Waste Label SolidWaste->Labeling OrgWaste Organic Solvent Waste (Check Halogen Content) IsAqueous->OrgWaste Organic AqWaste Aqueous Acidic Waste (Separate from Bases) IsAqueous->AqWaste Aqueous OrgWaste->Labeling AqWaste->Labeling Disposal Transfer to Central Accumulation Area Labeling->Disposal

Decision tree for the segregation and disposal of 5-ethylpyrimidine-2-carboxylic acid.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By incorporating verification steps (like pH checks and secondary containment visual inspections), the workflow inherently catches errors before they escalate into safety incidents.

Step 1: Container Selection and Preparation

  • Action: Select a High-Density Polyethylene (HDPE) container[6].

  • Causality: While glass is generally inert, HDPE is preferred for solid and aqueous carboxylic acids to eliminate shatter risks during transport. Never use metal containers, as the acidic proton of the carboxylic acid can react with metals over time to generate flammable hydrogen gas[3].

  • Validation: Squeeze the empty container gently. It should flex slightly without cracking, confirming polymer integrity before adding waste.

Step 2: Waste Transfer (Fume Hood Operation)

  • Action: Transfer the 5-ethylpyrimidine-2-carboxylic acid (solid powder or dissolved in solvent) into the waste container inside a certified chemical fume hood[6].

  • Causality: The compound carries an H335 (respiratory irritation) hazard. The pyrimidine ring structure can become airborne as fine dust during transfer, irritating mucous membranes[2].

  • Validation: If transferring a solution, use a pH strip on the final aqueous waste stream before sealing. A pH of 4-6 confirms the presence of the weak acid. If the pH is <2, an unauthorized strong acid has cross-contaminated your stream, requiring immediate relabeling.

Step 3: EPA/RCRA Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop or grain of waste[7].

  • Causality: Under EPA Subpart K (or standard RCRA rules), waste must be identified at the point of generation[8].

  • Required Fields:

    • Full chemical name: "5-ethylpyrimidine-2-carboxylic acid" (Abbreviations are strictly prohibited)[7].

    • Hazard class: "Toxic / Irritant"[6].

    • Accumulation start date[8].

Step 4: Storage and Accumulation

  • Action: Store the sealed container in a designated Central Accumulation Area (CAA) or Satellite Accumulation Area (SAA) with secondary containment[9].

  • Causality: Secondary containment (e.g., a polyethylene tray) ensures that if the primary HDPE container fails, the chemical does not reach the floor or floor drains. Drain disposal of this compound without explicit EHS written permission is strictly prohibited[7].

  • Validation: Perform weekly visual inspections of the secondary containment tray. A dry tray validates container integrity[1].

Step 5: Final Manifesting and Incineration

  • Action: Coordinate with a licensed hazardous waste disposal vendor for pickup within 90 days (for Large Quantity Generators) or 180/270 days (for Small Quantity Generators)[3].

  • Causality: The vendor will utilize controlled incineration equipped with flue gas scrubbers. Because the compound contains a nitrogen-rich pyrimidine ring, incineration without scrubbing would release toxic nitrogen oxides (NOx) into the atmosphere[5].

Spill Response Protocol

In the event of an accidental spill during transfer, immediate and calculated action is required:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize face velocity.

  • Neutralize & Absorb: If in solution, do not use strong bases to neutralize, as the exothermic reaction will aerosolize the chemical. Instead, use an inert absorbent material (e.g., vermiculite or sand). If solid, sweep up gently to avoid dust generation[2].

  • Collect: Place the absorbed material into a dedicated, sealable waste container using non-sparking tools, and label it as hazardous spill debris[10].

References

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL: [Link]

  • Title: Chemical Waste Disposal Guidelines for Educational Facilities Source: MLI Environmental URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Chemical Disposal Guidelines Department of Natural Sciences Source: UNT Dallas URL: [Link]

  • Title: Pyrimidine-2-carboxylic acid, 95% - SAFETY DATA SHEET Source: Fisher Scientific URL: [Link]

  • Title: Chemical Compatibility and Storage | Environmental Health and Safety Source: Case Western Reserve University URL: [Link]

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: [Link]

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Essential Protective Measures for Handling 5-ethylpyrimidine-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-ethylpyrimidine-2-carboxylic acid, a compound requiring meticulous management to ensure laboratory safety. As your partner in research, we aim to provide value beyond the product by equipping you with the essential knowledge for safe and effective experimentation. This guide is structured to deliver immediate, actionable information grounded in established safety protocols.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 5-ethylpyrimidine-2-carboxylic acid is not extensively published, a thorough hazard assessment can be conducted by examining Safety Data Sheets (SDS) for structurally similar compounds, such as 5-Ethylpyridine-2,3-dicarboxylic acid and Pyrimidine-2-carboxylic acid. Based on these analogs, 5-ethylpyrimidine-2-carboxylic acid is considered hazardous.[1][2]

Key Anticipated Hazards:

  • Skin Irritation: Assumed to cause skin irritation upon contact.[1]

  • Serious Eye Damage: Expected to cause serious eye irritation or damage.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4]

These classifications mandate the use of specific Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.[5][6]

Core Personal Protective Equipment (PPE) Ensemble

A baseline PPE ensemble is mandatory for all work involving 5-ethylpyrimidine-2-carboxylic acid. The selection of this equipment is not arbitrary; it is a direct response to the identified hazards.[5]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[7]Protects against splashes and airborne particles causing serious eye irritation.[1][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).Prevents skin contact and irritation.[8] Gloves must be inspected before use.[9]
Body Protection A standard laboratory coat.Minimizes the risk of skin exposure on the arms and torso.[8]
Foot Protection Closed-toe shoes.Prevents foot injuries from dropped objects or spills.[10]

For tasks with a higher risk of splashing, such as handling larger quantities or preparing stock solutions, a face shield should be worn in addition to chemical splash goggles.[7][11]

Operational Plan: Step-by-Step Safety Protocols

Adherence to procedural steps is critical for ensuring that PPE functions as an effective safety barrier.

Donning PPE: A Sequential Approach
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Put on the laboratory coat and fasten it completely.

  • Eye Protection: Put on chemical splash goggles.

  • Hand Protection: Don gloves, ensuring they overlap the cuffs of the lab coat.

Task-Specific PPE Requirements

The level of PPE may need to be escalated based on the specific procedure being performed. Engineering controls, such as a chemical fume hood, are the primary line of defense for minimizing inhalation exposure.[12]

TaskMinimum Required PPEEngineering Control
Weighing Solid Compound Lab Coat, Nitrile Gloves, Safety GogglesUse in a chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particulates.[3][4]
Preparing Solutions Lab Coat, Nitrile Gloves, Safety Goggles, Face ShieldPerform in a chemical fume hood to control vapor and aerosol exposure.[1]
Running Reactions Lab Coat, Nitrile Gloves, Safety GogglesConduct within a chemical fume hood.
Handling Waste Lab Coat, Nitrile Gloves, Safety GogglesHandle in a well-ventilated area.
Doffing PPE: Preventing Cross-Contamination
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[9]

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Body Protection: Unfasten and remove the lab coat, folding it so the contaminated surface is on the inside.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Exposure Response
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][13]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3][13]

Disposal of Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: Disposable items like gloves should be discarded as hazardous waste. Reusable items like lab coats must be decontaminated before laundering.

  • Chemical Waste: 5-ethylpyrimidine-2-carboxylic acid and its solutions should be treated as hazardous chemical waste.[8]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

    • Do not mix with other waste streams.[3]

    • Dispose of the contents and container in accordance with all local, regional, and national regulations.[2][13]

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Workflow cluster_assessment 1. Initial Assessment cluster_ppe 2. PPE & Control Selection cluster_tasks 3. Final Ensemble Start Assess Task: Handling 5-ethylpyrimidine-2-carboxylic acid BasePPE Baseline PPE: - Lab Coat - Nitrile Gloves - Goggles Start->BasePPE All Tasks FumeHood Work in Chemical Fume Hood BasePPE->FumeHood Inhalation Risk (Dust/Aerosol) FaceShield Add Face Shield FumeHood->FaceShield Splash Risk Ensemble1 Ensemble for Solids: Baseline PPE + Fume Hood FumeHood->Ensemble1 Weighing Solids Ensemble2 Ensemble for Solutions: Baseline PPE + Face Shield + Fume Hood FaceShield->Ensemble2 Preparing Solutions

Caption: Workflow for selecting appropriate PPE when handling 5-ethylpyrimidine-2-carboxylic acid.

References

  • MSDS of 2-Aminopyrimidine-5-carboxylic acid . Capot Chemical Co.,Ltd. [Link]

  • Personal Protective Equipment . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (NCBI). [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester . Organic Syntheses Procedure. [Link]

  • Personal Protective Equipment for Laboratories . Environmental Health and Safety - Dartmouth College. [Link]

  • SAFETY DATA SHEET - Alusol AU 70. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/E6B4A26E12A136E7802584C00057279D/ File/270138.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/E6B4A26E12A136E7802584C00057279D/ File/270138.pdf)
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides . VTechWorks. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • PPE For Chemical Handling With Example . Industrial Safety Tips. [Link]

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。